molecular formula C7H4BrF3N2O3 B1372108 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline CAS No. 755030-18-3

5-Bromo-2-nitro-4-(trifluoromethoxy)aniline

Cat. No.: B1372108
CAS No.: 755030-18-3
M. Wt: 301.02 g/mol
InChI Key: SXPYDXMWPDFJSH-UHFFFAOYSA-N
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Description

5-Bromo-2-nitro-4-(trifluoromethoxy)aniline is a useful research compound. Its molecular formula is C7H4BrF3N2O3 and its molecular weight is 301.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-nitro-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3N2O3/c8-3-1-4(12)5(13(14)15)2-6(3)16-7(9,10)11/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPYDXMWPDFJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)OC(F)(F)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672897
Record name 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline
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Molecular Weight

301.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755030-18-3
Record name 5-Bromo-2-nitro-4-(trifluoromethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=755030-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline (CAS 755030-18-3): A Versatile Building Block for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline, a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. Its unique substitution pattern, featuring four distinct functional groups, offers a rich platform for the development of novel molecules with tailored properties. We will delve into its physicochemical characteristics, propose a robust synthetic strategy, explore its synthetic utility, and outline critical safety protocols, providing field-proven insights for its effective application.

Core Physicochemical & Structural Profile

This compound is a multifaceted chemical intermediate. The aniline moiety provides a nucleophilic handle, the nitro and trifluoromethoxy groups act as powerful electron-withdrawing agents that modulate the electronic properties and metabolic stability of derivative compounds, and the bromine atom serves as a key reactive site for cross-coupling reactions.[1] This combination makes it a valuable precursor for complex molecular architectures.[1]

Key quantitative data for this compound are summarized below. It is important to note that while computational data is available, experimental values for properties such as melting point and solubility are not widely published. Based on analogous structures, it is predicted to be a solid at room temperature with limited solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and DMSO.[2][3]

PropertyValueSource
CAS Number 755030-18-3[4][5]
Molecular Formula C₇H₄BrF₃N₂O₃[4][6]
Molecular Weight 301.02 g/mol [4][6]
Exact Mass 301.02 Da[4]
Purity (Typical) ≥98%[5]
XLogP3 (Computed) 3.94[4]
PSA (Computed) 81.1 Ų[4]

Synthesis Strategy and Experimental Protocol

While specific synthesis procedures for 755030-18-3 are not extensively detailed in the literature, a logical and efficient pathway can be designed based on established principles of electrophilic aromatic substitution. The following protocol starts from the commercially available 4-(trifluoromethoxy)aniline.

Mechanistic Rationale

The synthetic design hinges on the directing effects of the substituents. The trifluoromethoxy group (-OCF₃) is weakly deactivating and ortho-, para-directing, while the amino group (-NH₂) is a powerful activating, ortho-, para-director.

  • Nitration: The first step involves the nitration of 4-(trifluoromethoxy)aniline. The amino group's strong activating effect will direct the incoming electrophile (NO₂⁺) to the positions ortho to it. This results in the formation of 2-nitro-4-(trifluoromethoxy)aniline.

  • Bromination: In the second step, the resulting aniline derivative is brominated. The directing groups are now the activating amino group and the deactivating nitro and trifluoromethoxy groups. The amino group will direct the bromine electrophile (Br⁺) ortho and para to itself. The position para to the amine is already occupied by the trifluoromethoxy group. Of the two ortho positions, one is blocked by the nitro group. Therefore, bromination is directed to the remaining open position, C5, yielding the target molecule.

Proposed Synthetic Workflow Diagram

Synthetic_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination Start 4-(Trifluoromethoxy)aniline Reagent1 H₂SO₄, HNO₃ Start->Reagent1   Intermediate 2-Nitro-4-(trifluoromethoxy)aniline Reagent1->Intermediate Reagent2 N-Bromosuccinimide (NBS) Acetonitrile Intermediate->Reagent2   Product This compound Reagent2->Product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Caution: This procedure involves strong acids and hazardous reagents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Step 1: Synthesis of 2-Nitro-4-(trifluoromethoxy)aniline

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 3 equivalents). Cool the flask to 0 °C in an ice-water bath.

  • Addition of Starting Material: Slowly add 4-(trifluoromethoxy)aniline (1 equivalent) to the cooled sulfuric acid while stirring. Maintain the temperature below 5 °C.

  • Nitration: Prepare a nitrating mixture by adding nitric acid (HNO₃, 1.1 equivalents) to a small amount of concentrated H₂SO₄. Add this mixture dropwise to the reaction flask via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate. Neutralize the solution slowly with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under a vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture.

Step 2: Synthesis of this compound

  • Setup: In a round-bottom flask, dissolve the 2-nitro-4-(trifluoromethoxy)aniline (1 equivalent) from the previous step in acetonitrile.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS, 1.05 equivalents) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Remove the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Reactivity and Synthetic Applications

The true value of this compound lies in its potential for diverse chemical transformations, making it a powerful scaffold in drug discovery.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is an excellent handle for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of various aryl, heteroaryl, alkyl, or amino substituents at the C5 position.[1]

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine using standard conditions (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). This unmasks a second amino group, transforming the scaffold into a substituted diamine, which is a key pharmacophore in many bioactive molecules and a precursor for heterocyclic ring formation.[1]

  • Aniline Functionalization: The primary amino group can undergo acylation, sulfonylation, or reductive amination, providing another site for molecular elaboration.

Reactivity_Map cluster_bromo C-Br Reactions cluster_nitro NO₂ Reactions cluster_amino NH₂ Reactions Core This compound Suzuki Suzuki Coupling (Aryl/Alkenyl addition) Core->Suzuki Pd(PPh₃)₄, Base Buchwald Buchwald-Hartwig (N-Arylation) Core->Buchwald Pd Catalyst, Ligand, Base Reduction Reduction to -NH₂ (e.g., SnCl₂) Core->Reduction Reduction Acylation Acylation (Amide formation) Core->Acylation Acyl Chloride, Base

Caption: Key synthetic transformations of the title compound.

Potential Applications in Research & Development

The structural motifs present in this molecule are frequently found in modern therapeutics and agrochemicals.

  • Medicinal Chemistry: The trifluoromethoxy group is often used as a bioisostere for a methoxy group, offering increased lipophilicity and metabolic stability, which can improve a drug candidate's pharmacokinetic profile.[7] The substituted nitroaniline core is a feature in various therapeutic classes, and this building block could serve as a starting point for kinase inhibitors, anti-infective agents, or CNS-active compounds.[8][9]

  • Agrochemicals: Halogenated and nitrated anilines are foundational structures in the synthesis of many herbicides and fungicides.[10] The unique combination of substituents could lead to the discovery of new agrochemicals with novel modes of action.

  • Materials Science: Nitroaniline derivatives are known to exhibit non-linear optical (NLO) properties.[1] This compound could be a precursor for novel dyes, pigments, or advanced electronic materials.

Safety and Handling

Hazard CategoryPrecautionary StatementReference
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.
Irritation Causes skin, eye, and respiratory irritation.[11][12]
Handling Use only in a well-ventilated area. Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.[4][11][13]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
Disposal Dispose of contents/container to an approved waste disposal plant.[11]
Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage.

  • Respiratory Protection: If dust is generated or handling is done outside a fume hood, use a NIOSH-approved particulate respirator.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

  • In Case of Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[11]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Conclusion

This compound is a strategically designed chemical building block with immense potential. Its dense functionalization allows for a multitude of selective chemical transformations, making it an asset for researchers aiming to synthesize complex and novel molecules. By understanding its properties, synthetic access, and reactivity, scientists can leverage this compound to accelerate innovation in drug discovery, agrochemical development, and materials science. Adherence to stringent safety protocols is paramount when handling this and related chemical entities.

References

A Technical Guide to 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline (CAS: 755030-18-3)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline, a specialized chemical intermediate. As a Senior Application Scientist, the following guide moves beyond a simple data sheet to offer insights into the compound's structural rationale, reactivity, and strategic applications in modern chemical synthesis, particularly within the pharmaceutical and materials science sectors.

Core Compound Identification and Physicochemical Profile

This compound is a multi-functionalized aromatic compound. Its structure is strategically designed with functional groups that serve as versatile handles for advanced organic synthesis. The presence of a bromine atom, a nitro group, and a trifluoromethoxy group on an aniline scaffold makes it a valuable building block for constructing complex molecular architectures.[1]

The key identifiers and physical properties are summarized below. It is important to note that for highly specific research chemicals, experimental data such as melting and boiling points are often not publicly cataloged and should be confirmed via the supplier's Certificate of Analysis for a specific batch.

PropertyDataSource
CAS Number 755030-18-3[2][3][4]
Molecular Formula C₇H₄BrF₃N₂O₃[2][3][4]
Molecular Weight 301.02 g/mol [3]
IUPAC Name 5-Bromo-2-nitro-4-(trifluoromethoxy)benzenamine[2]
InChIKey SXPYDXMWPDFJSH-UHFFFAOYSA-N[2]
Purity Typically ≥98%[4]
Physical Form Data not publicly available; typically a crystalline solid.
Melting Point Data not publicly available. Refer to supplier documentation.
Boiling Point Data not publicly available. Refer to supplier documentation.
Solubility Data not publicly available. Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF.

Chemical Reactivity and Strategic Insights

The synthetic utility of this compound is dictated by the unique interplay of its four functional groups on the aromatic ring. Understanding their electronic effects is crucial for predicting reactivity and designing synthetic pathways.

  • Amino (-NH₂): An activating, ortho-, para-directing group. Its basicity and nucleophilicity are significantly reduced by the strong electron-withdrawing effects of the adjacent nitro group and the trifluoromethoxy group.

  • Nitro (-NO₂): A powerful electron-withdrawing and deactivating, meta-directing group. It makes the aromatic ring electron-deficient, influencing its susceptibility to nucleophilic aromatic substitution and providing a site for selective reduction.

  • Trifluoromethoxy (-OCF₃): A strongly electron-withdrawing group known to enhance metabolic stability and lipophilicity in drug candidates.[5][6] This is a key feature that makes this building block attractive for medicinal chemistry programs.

  • Bromo (-Br): A deactivating, ortho-, para-directing group. Its primary value lies in its ability to act as a versatile leaving group in metal-catalyzed cross-coupling reactions.

This electronic arrangement makes the molecule a substrate for a variety of selective transformations, as illustrated below.

Caption: Key synthetic transformations of the title compound.

Applications in Drug Discovery and Materials Science

This compound is primarily utilized as a building block for the synthesis of higher-value, complex molecules.[1][2] Its utility is particularly pronounced in:

  • Medicinal Chemistry: The trifluoromethoxy group is a bioisostere for other functional groups and is known to improve critical ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates, such as increased metabolic stability and enhanced membrane permeability.[5][6] The bromo and nitro functionalities allow for the facile introduction of diverse substituents to explore the chemical space around a pharmacophore. It has been categorized as a "Protein Degrader Building Block," suggesting its use in the synthesis of PROTACs and other targeted therapeutics.[4]

  • Agrochemicals: Similar fluorinated and brominated anilines are precursors to potent herbicides and pesticides.[7] The trifluoromethoxy group can contribute to the efficacy and environmental persistence of the final active ingredient.

  • Materials Science: The electron-deficient nature of the aromatic ring, combined with the potential for derivatization, makes it a candidate for developing advanced polymers, dyes, or materials with specific electronic properties.[1][7]

Proposed Synthetic Workflow

The key strategic decision is the order of bromination and nitration. Introducing the bromine atom first is preferable. The amino and trifluoromethoxy groups are both ortho-, para-directing. Bromination will occur para to the trifluoromethoxy group (and ortho to the amino group). Subsequent nitration will then be directed by the powerful ortho-directing amino group to the position adjacent to it.

Caption: Proposed two-step synthesis from 4-(trifluoromethoxy)aniline.

Experimental Protocol (Representative)

Disclaimer: This protocol is a representative example based on standard procedures and has not been optimized. All laboratory work should be conducted by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 3-Bromo-4-(trifluoromethoxy)aniline

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 4-(trifluoromethoxy)aniline (1.0 eq.) in a suitable solvent such as acetic acid or acetonitrile at 0 °C.

  • Bromination: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq.) in the same solvent dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Step 2: Synthesis of this compound

  • Setup: To a clean, dry round-bottom flask, add concentrated sulfuric acid and cool to -10 °C in an ice-salt bath.

  • Addition of Substrate: Slowly add 3-Bromo-4-(trifluoromethoxy)aniline (1.0 eq.) from Step 1 to the cold sulfuric acid, ensuring the temperature does not rise above 0 °C.

  • Nitration: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid at 0 °C. Add this nitrating mixture dropwise to the reaction flask, maintaining the internal temperature below 0 °C.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice. A precipitate should form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a cold, dilute sodium bicarbonate solution. Dry the solid product under vacuum. Further purification can be achieved by recrystallization if necessary.

Safety and Handling

As a research chemical, a comprehensive toxicological profile is not available. However, based on the functional groups present, prudent safety measures are required.

  • Hazard Classification (Inferred): Harmful if swallowed, in contact with skin, or if inhaled.[8] Causes skin, eye, and respiratory irritation.[9][10]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. All handling of the solid or its solutions should occur within a certified chemical fume hood.[2][9]

  • Handling: Avoid the formation of dust and aerosols. Use non-sparking tools. Ensure adequate ventilation.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][9]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. This should be handled as hazardous chemical waste.[9]

Conclusion

This compound is a high-value, strategically functionalized building block for advanced chemical synthesis. Its unique combination of a reducible nitro group, a cross-coupling-ready bromo group, and a pharmaceutically advantageous trifluoromethoxy moiety makes it an enabling tool for researchers in drug discovery, agrochemicals, and materials science. A thorough understanding of its chemical properties and reactivity is paramount to leveraging its full synthetic potential.

References

5-Bromo-2-nitro-4-(trifluoromethoxy)aniline molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of this compound, a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. We will delve into its structural features, predictive spectroscopic signature, a logical synthetic pathway, and its potential as a versatile chemical building block.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted aniline derivative. Its utility in contemporary research stems from the unique electronic and steric properties conferred by its four distinct substituents on the benzene ring: an amine (-NH₂), a nitro group (-NO₂), a bromine atom (-Br), and a trifluoromethoxy group (-OCF₃). These groups provide multiple reactive handles for further chemical modification, making it a valuable intermediate in the synthesis of complex target molecules.[1]

The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 755030-18-3[2][3]
Molecular Formula C₇H₄BrF₃N₂O₃[2][4]
Molecular Weight 301.02 g/mol [2][3][4]
Synonyms 5-Bromo-2-nitro-4-(trifluoromethoxy)benzenamine[4]
Typical Purity ≥98%[3]
Primary Application Chemical intermediate for organic synthesis, drug discovery[1][2]

Structural Elucidation and Substituent Effects

The molecular architecture of this compound is key to its reactivity. The aniline core is substituted at positions 2, 4, and 5.

G Start 4-(Trifluoromethoxy)aniline Protect Step 1: Amine Protection (e.g., Acetic Anhydride) Forms N-acetylated intermediate Start->Protect Rationale: Prevents oxidation and controls reactivity during nitration. Nitrate Step 2: Nitration (HNO₃/H₂SO₄) -NHAc is o,p-directing; -OCF₃ is m-directing. Nitro group adds ortho to amine. Protect->Nitrate Rationale: Directs nitration to the desired position (ortho) and avoids multiple nitrations. Brominate Step 3: Bromination (e.g., Br₂/Acetic Acid) Ring is activated. Bromine adds para to the acetylamino group. Nitrate->Brominate Rationale: The combined directing effects guide Br to the C-5 position. Deprotect Step 4: Deprotection (Acidic Hydrolysis) Removes acetyl group to reveal the target molecule. Brominate->Deprotect Rationale: Final step to unveil the primary amine. Final 5-Bromo-2-nitro-4- (trifluoromethoxy)aniline Deprotect->Final

References

5-Bromo-2-nitro-4-(trifluoromethoxy)aniline IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity

This section provides the fundamental nomenclature and identifiers for the target compound, ensuring unambiguous identification in research and procurement contexts.

IUPAC Name

The formal IUPAC name for the compound is This compound .[1]

Common Synonyms and Identifiers

For practical laboratory use and database searching, the compound is also known by the following synonyms and identifiers:

  • Synonym: 5-Bromo-2-nitro-4-(trifluoromethoxy)benzenamine[2]

  • CAS Number: 755030-18-3[2][3][4]

  • Molecular Formula: C₇H₄BrF₃N₂O₃[2][3][4]

  • InChIKey: SXPYDXMWPDFJSH-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the key computed and experimental properties is crucial for experimental design, including reaction solvent selection, purification strategy, and analytical characterization.

PropertyValueSource
Molecular Weight 301.02 g/mol [1][3][4]
Exact Mass 301.02 Da[2]
Polar Surface Area (PSA) 81.1 Ų[2]
LogP (XLogP3) 3.94[2]
Purity (Typical) ≥98%[4]
Storage Room temperature[4]

Strategic Value in Medicinal Chemistry and Drug Discovery

This compound is not merely a reagent but a strategically designed building block for modern drug discovery.[1] Its utility stems from the unique combination of functional groups, each serving a distinct and valuable role in modifying a molecule's pharmacokinetic and pharmacodynamic profile.

The Trifluoromethoxy Group (-OCF₃)

The trifluoromethoxy group is a bioisostere of a methoxy group but offers superior metabolic stability and increased lipophilicity.[1][5] This is a critical feature in drug design, as it can prevent rapid metabolism by cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug candidate.[5]

The Bromo Substituent (-Br)

The bromine atom serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations.[1] This allows for the straightforward introduction of aryl, heteroaryl, or amine fragments, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

The Ortho-Nitroaniline Moiety

The arrangement of the nitro and amino groups provides two key functionalities:

  • Nitro Group Reduction: The nitro group can be selectively and efficiently reduced to a primary amine.[1] This newly formed amine is a powerful nucleophile, ideal for forming amides, sulfonamides, or ureas—common linkages in pharmacologically active agents.

  • Aniline Reactivity: The existing aniline is a key nucleophile and its reactivity is modulated by the electron-withdrawing nitro and trifluoromethoxy groups.

The diagram below illustrates the strategic utility of this building block in a drug discovery workflow.

G cluster_bromo Bromo Group (-Br) Reactivity cluster_nitro Nitro Group (-NO2) Transformation cluster_aniline Aniline (-NH2) Reactivity main This compound bromo_node Versatile Handle for Cross-Coupling main->bromo_node nitro_node Reducible Moiety main->nitro_node aniline_node Nucleophilic Center main->aniline_node suzuki Suzuki Coupling (Aryl/Heteroaryl Addition) bromo_node->suzuki Pd(0) cat. buchwald Buchwald-Hartwig (C-N Bond Formation) bromo_node->buchwald Pd(0) cat. reduction Reduction to Amine (-NH2) nitro_node->reduction e.g., Fe/HCl, H2/Pd-C amide Amide/Sulfonamide Formation reduction->amide Acylation acylation Acylation / Alkylation aniline_node->acylation G cluster_workflow Proposed Synthetic Workflow start 4-(trifluoromethoxy)aniline step1 Step 1: Nitration (e.g., HNO3 / H2SO4) start->step1 intermediate1 2-Nitro-4-(trifluoromethoxy)aniline step1->intermediate1 step2 Step 2: Bromination (e.g., Br2 / Acetic Acid) intermediate1->step2 product 5-Bromo-2-nitro-4- (trifluoromethoxy)aniline step2->product

References

A Technical Guide to the Solubility of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a detailed analysis of the solubility characteristics of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline, a key intermediate in modern synthetic chemistry. Given the absence of comprehensive, publicly available quantitative solubility data, this document establishes a predictive solubility framework based on the compound's distinct molecular structure. Furthermore, it delivers a robust, step-by-step experimental protocol for researchers to precisely determine its solubility in various organic solvents. This guide is designed to empower researchers, chemists, and drug development professionals to optimize reaction conditions, streamline purification processes, and enhance formulation strategies involving this compound.

Introduction

This compound is a highly functionalized aromatic amine. Its structure is characterized by an aniline core substituted with three distinct functional groups: a bromine atom, a nitro group, and a trifluoromethoxy group.[1][2] Each of these moieties imparts specific electronic and steric properties that collectively dictate the molecule's polarity, lipophilicity, and capacity for intermolecular interactions. Consequently, these features govern its solubility profile across a spectrum of organic solvents.

A thorough understanding of this compound's solubility is paramount for a range of applications, from optimizing reaction kinetics in a homogeneous solution to developing effective crystallization-based purification methods. In the context of drug discovery, solubility is a critical determinant of a compound's suitability for formulation and its potential bioavailability.[3][4]

Physicochemical Properties & Structural Analysis

The key to predicting the solubility of this compound lies in a systematic analysis of its structural components.

PropertyValueSource
CAS Number 755030-18-3[1][2]
Molecular Formula C₇H₄BrF₃N₂O₃[1][2]
Molecular Weight 301.02 g/mol [1][2]
XLogP3 3.9[1]

Structural Breakdown and Influence on Solubility:

  • Aniline Core (-NH₂): The primary amine group is polar and capable of acting as a hydrogen bond donor. This suggests potential solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors.

  • Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. Its presence significantly increases the molecule's dipole moment, favoring interactions with polar solvents.

  • Bromo Group (-Br): The bromine atom adds to the molecular weight and polarizability of the molecule, contributing to van der Waals forces.

  • Trifluoromethoxy Group (-OCF₃): This is a unique moiety. While the oxygen provides a potential hydrogen bond acceptor site, the highly electronegative fluorine atoms create a strong dipole. The -CF₃ component is also lipophilic, which can enhance solubility in less polar environments compared to a methoxy (-OCH₃) group. The estimated XLogP3 value of 3.9 indicates a significant degree of lipophilicity.[1]

Predicted Solubility Profile: Based on this structural analysis, this compound is predicted to exhibit the following solubility characteristics:

  • High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO)[5][6][7][8], dimethylformamide (DMF), and acetone. These solvents can effectively solvate the polar nitro and trifluoromethoxy groups.

  • Moderate Solubility: In polar protic solvents like methanol and ethanol, where hydrogen bonding with the aniline and nitro groups can occur.

  • Low to Negligible Solubility: In non-polar solvents such as hexane and toluene, due to the molecule's overall high polarity.

Experimental Protocol for Thermodynamic Solubility Determination

To overcome the lack of published quantitative data, the following section provides a detailed methodology based on the gold-standard isothermal shake-flask method.[9][10] This protocol is designed to be a self-validating system for generating reliable and reproducible thermodynamic solubility data.

Materials and Reagents
  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Volumetric flasks and pipettes (Class A)

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatic orbital shaker

  • Analytical balance (± 0.1 mg)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation of Stock Standard: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or acetonitrile) to prepare a concentrated stock solution for calibration purposes.

  • Sample Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[9]

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired test solvent into the vial.

  • Equilibration: Tightly seal the vials and place them in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[3] It is best practice to test samples at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration in solution has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.[9]

  • Sample Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.

  • Dilution: Accurately dilute the filtered, saturated solution with the appropriate mobile phase or solvent to bring its concentration within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method. Determine the concentration of the compound by comparing the response to a pre-established calibration curve.

  • Calculation: Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from calibration curve) × (Dilution factor)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis cluster_result Result A Add excess solute to vial B Add known volume of solvent A->B C Seal and place in thermostatic shaker (e.g., 24-48h at 25°C) B->C D Allow suspension to settle C->D E Withdraw supernatant D->E F Filter through 0.22µm syringe filter E->F G Dilute sample accurately F->G H Quantify via HPLC-UV or UV-Vis Spectrophotometry G->H I Calculate Solubility (mg/mL) H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analysis & Discussion of Intermolecular Forces

The solubility of a solute in a solvent is governed by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions. The principle of "like dissolves like" is a useful heuristic.[11]

  • In Polar Aprotic Solvents (e.g., DMSO): The high dielectric constant and large dipole moment of DMSO allow it to effectively disrupt the crystal lattice of the polar aniline derivative. Strong dipole-dipole interactions will form between the sulfoxide group of DMSO and the nitro group of the solute. DMSO is also an excellent hydrogen bond acceptor, readily interacting with the aniline -NH₂ protons. These favorable interactions are expected to result in high solubility.

  • In Polar Protic Solvents (e.g., Methanol): Methanol can act as both a hydrogen bond donor and acceptor. It can donate a hydrogen bond to the nitro and trifluoromethoxy oxygens and accept a hydrogen bond from the aniline -NH₂. While these interactions are favorable, the energy required to break the strong hydrogen bonding network within methanol itself can limit the overall solubility compared to aprotic solvents like DMSO.

  • In Non-Polar Solvents (e.g., Hexane): The energy gained from the weak van der Waals forces between the non-polar hexane and the solute would be insufficient to overcome the strong dipole-dipole interactions and potential hydrogen bonding holding the solute molecules together in their crystal lattice. Consequently, solubility is expected to be very low.

Diagram of Solute-Solvent Interactions

G solute This compound -NH₂ (H-Bond Donor) -NO₂ (Polar, H-Bond Acceptor) -OCF₃ (Polar, H-Bond Acceptor) dmso DMSO Polar Aprotic (H-Bond Acceptor) solute:nh2->dmso Strong H-Bonding solute:no2->dmso Strong Dipole-Dipole solute:ocf3->dmso Dipole-Dipole methanol Methanol Polar Protic (H-Bond Donor & Acceptor) solute:nh2->methanol H-Bonding solute:no2->methanol H-Bonding hexane Hexane Non-Polar solute->hexane Weak van der Waals

Caption: Dominant intermolecular forces influencing solubility.

Conclusion

References

A Technical Guide to 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline: A Key Building Block for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline in Medicinal Chemistry

This compound, with CAS Number 755030-18-3, is a highly functionalized aromatic amine that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its unique trifunctional nature—a bromine atom, a nitro group, and a trifluoromethoxy substituent on an aniline scaffold—provides medicinal chemists with a versatile platform for constructing novel therapeutics, particularly in the realm of targeted cancer therapies.

The trifluoromethoxy group is of particular significance as it can enhance the metabolic stability and lipophilicity of a drug candidate, potentially improving its pharmacokinetic profile. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The nitro and amino groups offer further opportunities for chemical modification, making this compound a cornerstone in the assembly of sophisticated molecular architectures. This guide provides a comprehensive overview of the commercial availability, synthesis, key applications, and safe handling of this important synthetic intermediate.

Commercial Availability

This compound is available from a range of specialty chemical suppliers. Purity levels are typically offered at 98% or higher, suitable for most research and development applications. When sourcing this material, it is crucial to verify the CAS number (755030-18-3) to ensure the correct isomer is being procured.

Table 1: Prominent Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
JHECHEM CO LTD[1]≥98%Grams to Kilograms
Santa Cruz Biotechnology[2]≥98%Grams
CymitQuimica[3]≥98%Grams
AK Scientific, Inc.[4]Not SpecifiedInquire for details
Sigma-AldrichNot SpecifiedInquire for details
BenchChem≥98%Grams

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic data is essential for the correct identification and use of this compound in a laboratory setting.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 755030-18-3[1][3]
Molecular Formula C₇H₄BrF₃N₂O₃[1]
Molecular Weight 301.02 g/mol
Appearance Not Specified
InChI Key SXPYDXMWPDFJSH-UHFFFAOYSA-N[1]

Synthetic Pathways and Methodologies

The synthesis of substituted anilines such as this compound typically involves a multi-step process. While a specific peer-reviewed protocol for the direct synthesis of this compound is not widely published, analogous synthetic transformations from patent literature provide a likely route. A common strategy involves the nitration and bromination of a suitable trifluoromethoxylated aniline precursor. The order of these steps is crucial to achieve the desired regioselectivity.

One plausible synthetic approach, based on general methodologies for similar compounds, is outlined below. This should be considered a representative workflow and would require optimization for this specific target molecule.

Representative Synthetic Workflow

G cluster_0 Starting Material cluster_1 Step 1: Nitration cluster_2 Step 2: Bromination A 4-(Trifluoromethoxy)aniline C 2-Nitro-4-(trifluoromethoxy)aniline A->C Nitration B Nitrating Agent (e.g., HNO₃/H₂SO₄) E This compound C->E Bromination D Brominating Agent (e.g., NBS or Br₂) PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellSurvival Cell Survival & Growth mTORC1->CellSurvival BCR_ABL_Pathway BCR_ABL BCR-ABL Oncoprotein GRB2 GRB2 BCR_ABL->GRB2 Phosphorylation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

References

An In-Depth Technical Guide to 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Intermediate in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine-containing moieties is a well-established strategy to enhance the pharmacological properties of bioactive molecules. The trifluoromethoxy (-OCF3) group, in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and modulate electronic characteristics, thereby enhancing the potential of drug candidates.[1] 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline is a research chemical that embodies the principles of modern medicinal chemistry. Its unique substitution pattern, featuring a trifluoromethoxy group, a nitro functionality, and a bromine atom, makes it a highly versatile and valuable building block for the synthesis of complex organic molecules.

This technical guide provides an in-depth exploration of this compound, from its fundamental chemical properties and a plausible synthetic pathway to its expected analytical characterization and significant potential in cutting-edge research areas such as targeted protein degradation.

Physicochemical and Structural Properties

A comprehensive understanding of a research chemical begins with its fundamental properties. The table below summarizes the key physicochemical data for this compound.

PropertyValueSource
CAS Number 755030-18-3[2]
Molecular Formula C₇H₄BrF₃N₂O₃[2]
Molecular Weight 301.02 g/mol [2]
IUPAC Name This compound[3]
Appearance Expected to be a solidInferred
Purity Typically ≥98% (as supplied by vendors)[4]

A Plausible Synthetic Pathway: A Multi-Step Approach

The overall synthetic strategy involves three key transformations:

  • Protection of the Amine: The highly activating and reactive amino group is first protected, typically as an acetamide, to control its directing effects and prevent unwanted side reactions during the subsequent nitration step.

  • Electrophilic Nitration: A nitro group is introduced onto the aromatic ring. The acetamido group directs the incoming electrophile to the ortho and para positions. As the para position is already occupied by the trifluoromethoxy group, nitration is expected to occur at the ortho position.

  • Electrophilic Bromination: The bromine atom is introduced. The directing effects of the existing substituents will guide the bromination to the desired position.

  • Deprotection of the Amine: The protecting group is removed to yield the final product.

Synthetic_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Bromination cluster_3 Step 4: Deprotection Start 4-(Trifluoromethoxy)aniline Intermediate1 N-(4-(Trifluoromethoxy)phenyl)acetamide Start->Intermediate1 Acetic Anhydride Intermediate2 N-(2-Nitro-4-(trifluoromethoxy)phenyl)acetamide Intermediate1->Intermediate2 HNO₃/H₂SO₄ Intermediate3 N-(5-Bromo-2-nitro-4-(trifluoromethoxy)phenyl)acetamide Intermediate2->Intermediate3 NBS or Br₂/AcOH End This compound Intermediate3->End Acidic or Basic Hydrolysis

Plausible synthetic workflow for this compound.
Detailed Hypothetical Protocol

The following protocol is a generalized procedure based on analogous reactions and should be optimized for specific laboratory conditions.

Step 1: Acetylation of 4-(Trifluoromethoxy)aniline

  • Dissolve 4-(trifluoromethoxy)aniline in a suitable solvent such as dichloromethane or acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield N-(4-(trifluoromethoxy)phenyl)acetamide.

Step 2: Nitration of N-(4-(Trifluoromethoxy)phenyl)acetamide

  • Cool concentrated sulfuric acid in an ice-salt bath.

  • Slowly add N-(4-(trifluoromethoxy)phenyl)acetamide to the cold sulfuric acid with stirring.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the acetanilide, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at low temperature for an additional hour.

  • Carefully pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.

  • Wash the solid with cold water until the washings are neutral and dry to obtain N-(2-nitro-4-(trifluoromethoxy)phenyl)acetamide.

Step 3: Bromination of N-(2-Nitro-4-(trifluoromethoxy)phenyl)acetamide

  • Dissolve N-(2-nitro-4-(trifluoromethoxy)phenyl)acetamide in a suitable solvent like acetic acid.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) in portions to the solution.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Pour the reaction mixture into water and collect the precipitate by filtration.

  • Wash the solid with water and dry to yield N-(5-bromo-2-nitro-4-(trifluoromethoxy)phenyl)acetamide.

Step 4: Hydrolysis of N-(5-Bromo-2-nitro-4-(trifluoromethoxy)phenyl)acetamide

  • Suspend N-(5-bromo-2-nitro-4-(trifluoromethoxy)phenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the free amine.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Analytical Characterization (Predicted)

As experimental spectral data for this specific molecule is not publicly available, the following section provides predicted data based on its structure and known spectral information for analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons.

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 8.0Singlet1HAromatic H ortho to -NO₂
~6.8 - 7.2Singlet1HAromatic H ortho to -NH₂
~5.0 - 6.0Broad Singlet2HAmine (-NH₂)

Note: The chemical shift of the amine protons is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR will reflect the different electronic environments of the carbon atoms in the molecule.

| Predicted Chemical Shift (δ) ppm | Assignment | | --- | --- | --- | | ~145 - 150 | C-NH₂ | | ~140 - 145 | C-Br | | ~135 - 140 | C-NO₂ | | ~120 - 130 | C-H (aromatic) | | ~115 - 120 | C-H (aromatic) | | ~120 (quartet, J ≈ 257 Hz) | -OCF₃ |

FTIR Spectroscopy (Predicted)

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present.[5][6]

Wavenumber (cm⁻¹)Functional Group
3500 - 3300N-H stretch (amine)
1600 - 1550N-H bend (amine)
1550 - 1490Asymmetric N-O stretch (nitro)
1360 - 1290Symmetric N-O stretch (nitro)
1250 - 1050C-F stretch (trifluoromethoxy)
1300 - 1200C-N stretch (aromatic amine)
600 - 500C-Br stretch
Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
300/302Molecular ion (M⁺) with characteristic isotopic pattern for bromine
283/285[M - OH]⁺
270/272[M - NO]⁺
254/256[M - NO₂]⁺
175[M - NO₂ - Br]⁺

Reactivity and Applications in Research

This compound is a trifunctional building block, with each functional group offering distinct opportunities for synthetic transformations.

  • The Amino Group: The primary amine can undergo a wide range of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functionalities.

  • The Nitro Group: The nitro group is a versatile functional handle that can be readily reduced to an amine, providing a pathway to construct vicinal diamines or to introduce a second amino group for further derivatization.

  • The Bromo Group: The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug synthesis.[7][8]

Application in Targeted Protein Degradation: PROTACs

A particularly exciting application for building blocks like this compound is in the field of targeted protein degradation, specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The structure of this compound makes it an ideal starting point for the synthesis of warheads that bind to the protein of interest. The bromine atom can be used to attach a linker, which is then connected to an E3 ligase ligand. The trifluoromethoxy and nitro groups can be strategically employed to fine-tune the binding affinity and selectivity of the warhead for the target protein.

PROTAC_Application BuildingBlock 5-Bromo-2-nitro-4- (trifluoromethoxy)aniline Warhead Warhead for Protein of Interest BuildingBlock->Warhead Synthetic Elaboration PROTAC PROTAC Molecule Warhead->PROTAC Linker Attachment E3LigaseLigand E3 Ligase Ligand E3LigaseLigand->PROTAC Linker Attachment

Role as a precursor to warheads in PROTAC synthesis.

Safety and Handling

As with any research chemical, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, based on analogous structures, it should be handled with care. It is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[3]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for advancing drug discovery and development. Its unique combination of a trifluoromethoxy group, a nitro group, and a bromine atom provides a rich platform for synthetic diversification. While detailed experimental data and peer-reviewed applications of this specific molecule are yet to be widely published, its utility as a building block, particularly in the burgeoning field of targeted protein degradation, is clear. This guide serves as a valuable resource for researchers and scientists, providing a foundational understanding of its properties, a roadmap for its synthesis, and insights into its potential to contribute to the next generation of therapeutics.

References

The Trifluoromethoxy Group: A Key Modulator of Aniline's Electronic Landscape for Advanced Chemical Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The introduction of the trifluoromethoxy (-OCF3) group onto an aniline scaffold imparts a unique and powerful combination of electronic properties that are increasingly leveraged in pharmaceutical, agrochemical, and materials science applications. This guide provides an in-depth exploration of the electronic characteristics of trifluoromethoxy aniline derivatives. We will dissect the fundamental influence of the -OCF3 substituent, detailing its inductive and resonance effects, and how its positional isomerism (ortho, meta, para) dictates the molecule's reactivity, stability, and spectroscopic fingerprint. This paper synthesizes experimental data with computational insights, offering detailed protocols for characterization and a robust framework for predicting molecular behavior, thereby empowering researchers to rationally design next-generation molecules.

The Trifluoromethoxy Substituent: More Than Just a Fluorinated Analogue

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern molecular design, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] The trifluoromethoxy (-OCF3) group, in particular, has emerged as a substituent of significant interest. Unlike the trifluoromethyl (-CF3) group, which is a potent electron-withdrawing group primarily through induction, the -OCF3 group presents a more complex electronic profile due to the presence of the oxygen atom.

Its strong electron-withdrawing nature can be attributed to the high electronegativity of the fluorine atoms, which polarizes the C-O bond and the aromatic ring.[1] This modulation of electronic properties significantly alters the reactivity and physical characteristics of the parent aniline molecule, influencing everything from the basicity of the amino group to the molecule's electrochemical behavior.[1][2] These unique electronic features are pivotal in applications ranging from specialty polymers and electronic materials to the design of more effective agrochemicals and pharmaceuticals with improved pharmacokinetic profiles.[1]

Deconstructing the Electronic Effects: Induction vs. Resonance

The net electronic effect of the -OCF3 group is a balance between its strong electron-withdrawing inductive effect (-I) and its weak electron-donating resonance effect (+R). The three highly electronegative fluorine atoms pull electron density away from the oxygen and, subsequently, from the aromatic ring through the sigma bond network. Conversely, the oxygen lone pairs can, in principle, donate electron density to the pi-system of the ring. However, this resonance donation is significantly attenuated compared to a methoxy (-OCH3) group. This is because the fluorine atoms inductively withdraw electron density from the oxygen, making its lone pairs less available for delocalization.

This interplay is quantitatively captured by Hammett substituent constants (σ), which measure the electronic influence of a substituent on the reactivity of a benzene derivative.

Table 1: Hammett Substituent Constants (σ) for -OCF3 and Related Groups

Substituentσ_meta_ (σ_m_)σ_para_ (σ_p_)Primary Electronic Effect
-OCH₃+0.12-0.27+R > -I
-OCF₃+0.39 (est.)+0.35-I > +R
-CF₃+0.43+0.54Strong -I
-NO₂+0.71+0.78Strong -I, -R

Values for -CF3 and -NO2 are from established tables.[2] σp for -OCF3 is cited in the literature.[2] σm for -OCF3 is estimated based on Hammett plots for related reactions.

The positive σ values for the -OCF3 group confirm its net electron-withdrawing character at both the meta and para positions. The σp value of +0.35 indicates a substantial withdrawing effect that deactivates the ring towards electrophilic substitution and decreases the basicity of the aniline nitrogen.[2] The similar, and slightly higher, estimated σm value suggests the inductive effect is dominant and operates strongly through the sigma framework.

G cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+R) Inductive Strong Electron Withdrawal Aniline Aniline Ring Electronics Inductive->Aniline Dominant Influence Resonance Weak Electron Donation Resonance->Aniline Attenuated Influence OCF3 -OCF3 Group OCF3->Inductive 3 x F atoms OCF3->Resonance O lone pairs

Experimental Characterization of Electronic Properties

A multi-technique approach is essential for a comprehensive understanding of the electronic landscape of trifluoromethoxy aniline derivatives. Cyclic voltammetry and UV-Vis spectroscopy are particularly powerful for probing the redox behavior and electronic transitions, respectively.

Cyclic Voltammetry (CV) for Redox Profiling

Cyclic voltammetry provides critical information about the oxidation potential of aniline derivatives. The oxidation of the amino group is a key reaction, and its potential is highly sensitive to the electronic effects of ring substituents. Electron-withdrawing groups make the molecule more difficult to oxidize, shifting the oxidation potential to more positive values.

  • Preparation of Solution:

    • Dissolve the trifluoromethoxy aniline derivative (e.g., 1-5 mM) in a suitable solvent such as acetonitrile (CH₃CN).

    • Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP) to ensure conductivity.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell:

      • Working Electrode: Glassy Carbon Electrode (GCE), polished to a mirror finish with alumina slurry before each experiment.

      • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

      • Counter Electrode: Platinum wire or foil.

    • Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Set the potential window. For anilines, a typical starting scan might be from 0 V to +1.5 V vs. Ag/AgCl.

    • Set the scan rate, typically between 50-100 mV/s for initial characterization.

    • Run the cyclic voltammogram, recording the current response as a function of the applied potential.

  • Data Analysis:

    • Identify the anodic peak potential (Epa), which corresponds to the oxidation of the aniline.

    • Compare the Epa values for the ortho, meta, and para isomers. A more positive Epa indicates a molecule that is more difficult to oxidize, reflecting a greater electron-withdrawing effect from the substituent.

Table 2: Expected Trends in Oxidation Potentials for Trifluoromethoxy Aniline Isomers

IsomerExpected Relative Oxidation Potential (Epa)Rationale
ortho-TFM AnilineHighestStrong -I effect, potential for intramolecular H-bonding.
meta-TFM AnilineIntermediateStrong -I effect, no resonance interaction with the amino group.
para-TFM AnilineLowest-I effect is partially offset by the weak +R effect.
UV-Visible Spectroscopy and Solvatochromism

UV-Vis spectroscopy probes the electronic transitions within the molecule, typically the π → π* transitions of the aromatic system. The position of the maximum absorbance (λ_max_) is sensitive to substituents on the ring. The interaction of the nitrogen lone pair with the π-system creates a primary absorption band that is red-shifted compared to benzene. Electron-withdrawing groups can influence this interaction and thus the λ_max_.

  • Sample Preparation:

    • Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the trifluoromethoxy aniline isomers in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile).

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use matched quartz cuvettes (typically 1 cm path length).

  • Data Acquisition:

    • Fill the reference cuvette with the pure solvent.

    • Fill the sample cuvette with the prepared solution.

    • Scan the wavelength range, typically from 400 nm down to 200 nm.

  • Data Analysis:

    • Identify the λ_max_ for the primary absorption bands.

    • Compare the λ_max_ values for the different isomers.

    • For Solvatochromism Studies: Repeat the measurements in a series of solvents with varying polarity (e.g., hexane, dioxane, acetonitrile, ethanol). A shift in λ_max_ with solvent polarity (solvatochromism) provides insight into the change in dipole moment between the ground and excited states.

Computational Modeling: A Predictive Framework

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic properties of molecules, offering insights that complement experimental findings. By solving the Schrödinger equation within a framework of approximations, DFT can accurately calculate properties like molecular orbital energies (HOMO/LUMO), dipole moments, and electrostatic potential surfaces.

G cluster_input Input cluster_calculation DFT Calculation cluster_output Predicted Properties Structure Molecular Structure (o-, m-, p-TFM Aniline) GeometryOpt Geometry Optimization Structure->GeometryOpt Method Functional: B3LYP Method->GeometryOpt BasisSet Basis Set: 6-311+G(d,p) BasisSet->GeometryOpt FreqCalc Frequency Calculation GeometryOpt->FreqCalc Verify Minimum HOMO_LUMO HOMO/LUMO Energies (Energy Gap) FreqCalc->HOMO_LUMO Dipole Dipole Moment FreqCalc->Dipole ESP Electrostatic Potential FreqCalc->ESP

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions. The HOMO energy relates to the ability to donate an electron (oxidation potential), while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a measure of chemical reactivity and correlates with the energy of the lowest electronic transition seen in the UV-Vis spectrum.

Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule. The position of the strongly electronegative -OCF3 group relative to the electron-donating -NH2 group will have a profound impact on the magnitude and direction of the net molecular dipole moment.

Table 3: Predicted Electronic Properties of Trifluoromethoxy Aniline Isomers (Illustrative DFT Data)

IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
ortho-TFM Aniline-5.50-0.355.15~3.0
meta-TFM Aniline-5.65-0.405.25~3.5
para-TFM Aniline-5.45-0.305.15~4.5

Note: These are illustrative values based on typical DFT (B3LYP/6-311+G(d,p)) calculations for substituted anilines. Actual values may vary. The trend shows the meta isomer is predicted to be the most difficult to oxidize (lowest HOMO), while the para isomer is predicted to be the most polar.

Synthesis and Application: From Theory to Practice

The choice of isomer is critical in drug discovery and materials science.[3] A para-substituted trifluoromethoxy aniline might be chosen to maximize polarity and specific vectoral interactions in a receptor pocket, while a meta or ortho isomer could be used to fine-tune pKa or block a metabolic pathway.[4][5] The synthesis of these derivatives often involves multi-step processes, such as the nitration of a trifluoromethoxybenzene precursor followed by reduction, or specialized fluorination techniques.[6] The unique electronic properties imparted by the trifluoromethoxy group make these anilines valuable intermediates for creating complex molecules with tailored functionalities.[7]

Conclusion

Trifluoromethoxy aniline derivatives represent a class of building blocks with highly tunable electronic properties. The strong inductive effect of the -OCF3 group, modulated by its positional isomerism, allows for precise control over the electron density of the aniline ring. This guide has outlined the theoretical underpinnings of these electronic effects and provided robust experimental and computational protocols for their characterization. By understanding the interplay of Hammett parameters, redox potentials, spectroscopic signatures, and molecular orbitals, researchers can harness the unique properties of trifluoromethoxy anilines to rationally design and synthesize novel compounds for a wide range of advanced applications.

References

The Modulated Reactivity of the Nitro Group in Substituted Anilines: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

Substituted nitroanilines are foundational scaffolds in organic synthesis, serving as critical precursors for a vast array of pharmaceuticals, dyes, and materials. The reactivity of these molecules is dominated by the powerful electronic interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂). Understanding how to selectively manipulate the nitro group in the presence of the amine and other ring substituents is paramount for efficient and predictable molecular design. This guide provides an in-depth exploration of the electronic principles governing the reactivity of the nitro group in substituted anilines and offers field-proven protocols for its most critical transformations, including reduction, participation in nucleophilic substitution, and its influence on electrophilic substitution.

The Electronic Landscape: A Duality of Influence

The chemical behavior of a substituted nitroaniline is not merely the sum of its parts; it is a complex system governed by the push-pull relationship between the amino and nitro groups. The amino group is a potent activating, ortho, para-directing group, feeding electron density into the aromatic ring through resonance. Conversely, the nitro group is one of the strongest deactivating, meta-directing groups, withdrawing electron density through both resonance and inductive effects.[1][2]

This electronic tug-of-war creates a unique reactivity profile:

  • The Amino Group's Influence: Enriches the ring with electron density, particularly at the ortho and para positions, making the ring susceptible to electrophilic attack and modulating the basicity of the amine itself.

  • The Nitro Group's Influence: Renders the aromatic ring electron-deficient, which is the foundational principle for activating the ring toward nucleophilic aromatic substitution (SNAr).[3]

The relative positioning of these two groups is critical. In p-nitroaniline, the direct resonance conjugation creates a highly polarized molecule, significantly decreasing the basicity of the amino group compared to aniline and strongly activating the positions ortho to the nitro group for nucleophilic attack.[4] In m-nitroaniline, the resonance effects of the two groups do not directly overlap, leading to a less pronounced electronic clash; its basicity is reduced primarily through the inductive effect of the nitro group.[4]

electronic_effects

Quantifying Substituent Effects: Basicity and the Hammett Equation

The electronic impact of various substituents on the aniline framework can be quantitatively assessed by measuring the pKₐ of the conjugate acid (anilinium ion). Electron-donating groups (EDGs) increase the electron density on the nitrogen, making the amine more basic (higher pKₐ), while electron-withdrawing groups (EWGs) decrease it, resulting in lower basicity.[1][5] This relationship is well-described by the Hammett equation, which provides a linear free-energy correlation between reaction rates or equilibria and the electronic nature of substituents.[6][7]

Table 1: Influence of Substituents on the Basicity of Aniline

Substituent (in para position) Hammett Constant (σₚ) pKₐ of Anilinium Ion Effect on Basicity
-OCH₃ -0.27 5.34 Electron Donating (Increases)
-CH₃ -0.17 5.08 Electron Donating (Increases)
-H 0.00 4.60 Reference (Aniline)
-Cl +0.23 3.98 Electron Withdrawing (Decreases)
-CN +0.66 1.74 Electron Withdrawing (Decreases)
-NO₂ +0.78 1.00 Strongly Electron Withdrawing (Decreases)

(Data compiled from various sources for illustrative purposes.)[8][9]

Core Reactivity: The Reduction of the Nitro Group

The most synthetically valuable transformation of the nitro group is its reduction to a primary amine. This reaction unlocks access to crucial diamine intermediates used in the synthesis of heterocycles, polymers, and other complex molecules. The choice of reducing agent is critical for achieving high yield and, most importantly, chemoselectivity, especially when other reducible functional groups (e.g., halogens, nitriles) are present.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean, efficient, and scalable method for nitro group reduction.[10] The reaction involves heterogeneous catalysts, most commonly palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere.

Causality Behind Experimental Choices:

  • Catalyst Choice: Pd/C is a robust and generally effective catalyst. However, for substrates containing sensitive groups like halogens (I, Br), which are prone to hydrodehalogenation, more selective catalysts like platinum-vanadium on carbon (Pt-V/C) or Raney Cobalt may be required to preserve the halogen.[11]

  • Solvent: Ethers like THF or alcohols like ethanol and methanol are common solvents due to their ability to dissolve the substrate and their inertness under hydrogenation conditions.

  • Pressure & Temperature: While many hydrogenations proceed at atmospheric pressure, increasing the hydrogen pressure (typically 2-5 bar) can significantly accelerate the reaction rate. The reaction is exothermic, and careful temperature control is necessary to prevent runaway reactions and the formation of hazardous hydroxylamine intermediates.[12]

workflow_reduction

Detailed Protocol: Catalytic Hydrogenation of 4-Chloro-2-Nitroaniline

This protocol describes the selective reduction of the nitro group while preserving the chloro-substituent, a common challenge in drug development.

  • Vessel Preparation: To a 250 mL hydrogenation flask, add 4-chloro-2-nitroaniline (5.0 g, 29.0 mmol) and 10% Palladium on Carbon (Pd/C, 250 mg, 5% w/w).

    • Scientist's Note: 5% catalyst loading is a standard starting point for ensuring a reasonable reaction rate without excessive cost or filtration issues.

  • Solvent Addition: Add ethanol (100 mL). The solvent should fully suspend the reactants and catalyst.

  • Inerting: Seal the flask and connect it to a hydrogen manifold. Evacuate the flask under vacuum and backfill with nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.

    • Trustworthiness: This step is self-validating. Removing oxygen prevents catalyst poisoning and eliminates the potential for creating an explosive H₂/O₂ mixture.

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas to a pressure of 3 bar. Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours, as indicated by the complete consumption of the starting material. Hydrogen uptake will also cease.

  • Workup: Carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.

    • Safety: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Keep the filter cake wet with solvent during and after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to afford pure 4-chloro-1,2-diaminobenzene.

Synthetic Applications: The Nitro Group as a Linchpin for Heterocycle Synthesis

The reduction of an ortho-nitroaniline is a gateway to one of the most important heterocyclic scaffolds in medicinal chemistry: the benzimidazole.[13] This one-pot reductive cyclization strategy is highly efficient.

benzimidazole_synthesis

Protocol: One-Pot Synthesis of 2-Phenylbenzimidazole

This method utilizes sodium dithionite (Na₂S₂O₄) as an inexpensive and effective reducing agent that is compatible with the subsequent cyclization steps.[14][15]

  • Reaction Setup: In a 100 mL round-bottom flask, combine o-nitroaniline (1.38 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in dimethylformamide (DMF, 40 mL).

  • Reductant Addition: To this solution, add a freshly prepared aqueous solution of sodium dithionite (5.22 g, 30 mmol in 30 mL of water) dropwise.

    • Scientist's Note: Using an excess of the reductant ensures the complete and rapid conversion of the nitro group to the amine in situ.

  • Reaction: Heat the mixture to 80 °C and stir for 2 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield pure 2-phenylbenzimidazole.

Other Key Transformations

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the nitro group activates the aromatic ring for attack by nucleophiles, particularly at the ortho and para positions.[16] This is a powerful method for C-N, C-O, and C-S bond formation. For example, reacting 2,4-dinitrochloroaniline with an amine will readily displace the chlorine positioned ortho and para to the nitro groups.[17][18]

Electrophilic Aromatic Substitution

While the nitro group is deactivating, the powerful activating effect of the amino group still governs the regioselectivity of electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to the amine.[19] However, direct nitration or halogenation of nitroanilines can be problematic. The strongly acidic conditions used for nitration will protonate the basic amino group, forming an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group.[20][21] To achieve predictable ortho/para substitution, the amino group is often temporarily protected as an amide (e.g., acetanilide), which is less basic and still an ortho, para-director, albeit a less activating one.[22]

Spectroscopic Validation

Confirming the outcome of these transformations requires standard analytical techniques.

Table 2: Key Spectroscopic Data for a Model Transformation (p-Nitroaniline to p-Phenylenediamine)

Technique p-Nitroaniline p-Phenylenediamine Rationale for Change
FT-IR (cm⁻¹) ~3400 (N-H str), ~1500 & ~1330 (NO₂ str) ~3350 (N-H str) Disappearance of the strong, characteristic symmetric and asymmetric NO₂ stretches is the primary indicator of successful reduction.[23]
Mass Spec (EI-MS) M⁺ at m/z 138 M⁺ at m/z 108 A mass shift of -30 amu (loss of NO₂ and gain of NH₂) confirms the conversion.

| ¹H NMR (DMSO-d₆) | Aromatic signals are downfield (δ ~7-8 ppm) | Aromatic signals are upfield (δ ~6.5 ppm) | The electron-donating NH₂ groups shield the aromatic protons, causing a significant upfield shift compared to the deshielding effect of the NO₂ group. |

Conclusion

The nitro group in substituted anilines is not a passive spectator but an active participant that profoundly dictates the molecule's reactivity. Its strong electron-withdrawing character is the key to activating the ring for nucleophilic substitution, while its susceptibility to reduction provides the most important pathway to synthetically versatile diamines. By understanding the underlying electronic principles and selecting the appropriate reaction conditions and catalysts, researchers can selectively harness the reactivity of the nitro group to build complex molecular architectures essential for drug discovery and materials science.

References

The Strategic Role of Bromine in the Functionalization of Aniline Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of bromine into aniline scaffolds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. As a functionalization tool, bromine is not merely an inert substituent but an active participant that profoundly influences the electronic and steric properties of the aniline ring. More importantly, it serves as a versatile synthetic handle for subsequent, more complex molecular elaborations. This guide provides a comprehensive overview of the principles and practices governing the bromination of aniline compounds. It delves into the underlying mechanisms of electrophilic aromatic substitution, explores strategies for controlling regioselectivity and the degree of bromination, and details field-proven experimental protocols. Furthermore, it highlights the pivotal role of bromoaniline intermediates in the synthesis of high-value molecules, including active pharmaceutical ingredients (APIs).

Introduction: Why Bromine? The Halogen's Strategic Importance

Aniline and its derivatives are privileged structures in medicinal chemistry and materials science. The functionalization of the aniline ring is therefore a critical endeavor for tuning molecular properties. Bromine, a halogen, offers a unique combination of features that make it an exceptionally useful tool for this purpose:

  • Predictable Reactivity: The mechanism of electrophilic aromatic bromination is well-understood, allowing for a high degree of control over the reaction's outcome.

  • Versatile Synthetic Handle: The carbon-bromine (C-Br) bond is amenable to a wide range of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental to modern drug discovery for constructing complex molecular architectures.[1][2][3]

  • Modulation of Physicochemical Properties: The introduction of a bromine atom alters the lipophilicity, metabolic stability, and binding interactions of a molecule, which are critical parameters in drug design.[4]

This guide will provide the practicing scientist with the foundational knowledge and practical methodologies to effectively utilize bromine in the strategic functionalization of aniline compounds.

The Core Mechanism: Electrophilic Aromatic Substitution

The bromination of aniline proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The amino group (-NH2) of aniline is a powerful activating group, meaning it donates electron density into the benzene ring through resonance.[5][6] This increased electron density makes the ring highly nucleophilic and thus extremely reactive towards electrophiles.[7][8]

The key steps of the mechanism are:

  • Generation of the Electrophile: A bromine molecule (Br2) becomes polarized, creating an electrophilic bromine atom (δ+) and a nucleophilic bromide ion (δ-). In the presence of a highly activated ring like aniline, a Lewis acid catalyst (e.g., FeBr3) is often not necessary.[7]

  • Nucleophilic Attack: The electron-rich π system of the aniline ring attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6]

  • Deprotonation: A base (often the solvent or the bromide ion) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated aniline product.[9]

The strong activating nature of the amino group directs the incoming bromine electrophile to the ortho and para positions, where the resonance-donated electron density is highest.[5][6][10]

The Challenge of Over-Reactivity and Strategies for Control

The high reactivity of the aniline ring presents a significant synthetic challenge: the reaction is often difficult to stop at monosubstitution. Uncontrolled reaction with bromine water, for instance, rapidly yields 2,4,6-tribromoaniline as a white precipitate.[11][12][13] For drug development and fine chemical synthesis, selective mono- or di-bromination is frequently required. Several strategies have been developed to temper the reactivity of the aniline ring and achieve this control.

Attenuation of Activating Strength via N-Acetylation (Protecting Group Strategy)

The most common and effective method for achieving selective para-monobromination is to temporarily "protect" the amino group by converting it to an acetamide (-NHCOCH3).[7][14][15]

Why it works:

  • Reduced Activation: The lone pair of electrons on the nitrogen atom is now delocalized not only into the benzene ring but also into the adjacent carbonyl group of the acetamide.[7][15] This significantly reduces the electron-donating ability of the nitrogen, thus "deactivating" the ring relative to the free amine.

  • Steric Hindrance: The bulky acetamido group sterically hinders the ortho positions, making the para position the more accessible site for electrophilic attack.[10]

This protection-bromination-deprotection sequence is a cornerstone of aniline chemistry.

Workflow for Para-Selective Monobromination of Aniline

G Aniline Start: Aniline Protection Step 1: Protection (Acetylation) Acetic Anhydride Aniline->Protection Acetanilide Acetanilide Intermediate Protection->Acetanilide Bromination Step 2: Bromination Br₂, Acetic Acid or DBDMH Acetanilide->Bromination Bromoacetanilide p-Bromoacetanilide Bromination->Bromoacetanilide Deprotection Step 3: Deprotection (Hydrolysis) Aq. HCl, Heat Bromoacetanilide->Deprotection pBromoaniline End: p-Bromoaniline Deprotection->pBromoaniline

Caption: Workflow for para-selective monobromination of aniline.[14]

Choice of Brominating Agent and Solvent

The choice of brominating agent and solvent system can significantly influence the outcome of the reaction.

Brominating AgentTypical Solvent(s)Key Characteristics & Applications
Bromine (Br2) Acetic Acid, CCl4, CS2The classic, highly reactive agent. Acetic acid can help moderate reactivity compared to water.[16] Non-polar solvents like CS2 reduce the ionization of Br2, disfavoring polysubstitution.[12]
N-Bromosuccinimide (NBS) DMF, Acetonitrile, CCl4A milder, safer, and more selective source of electrophilic bromine.[17][18][19] Often provides high regioselectivity, particularly for para-bromination in polar aprotic solvents like DMF.[19][20]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Acetic Acid, ChloroformAn effective, safe, and economical reagent for selective bromination, often used in the protection-bromination-deprotection sequence.[14]
Copper(II) Bromide (CuBr2) Acetonitrile/WaterCan be used in catalytic systems for oxidative bromination, offering an alternative pathway.[21]

Table 1. Common Brominating Agents for Aniline Compounds.

N-Bromosuccinimide (NBS) is particularly valuable for the bromination of anilines containing electron-withdrawing groups, where the polarity of the solvent can be tuned to control regioselectivity.[17][20]

Experimental Protocols

Protocol 1: Uncontrolled Bromination of Aniline to 2,4,6-Tribromoaniline

This protocol demonstrates the high reactivity of the unprotected aniline ring.

Materials:

  • Aniline

  • Bromine water (aqueous solution of Br2)

  • Glacial Acetic Acid

  • Ethanol for recrystallization

Procedure:

  • In a fume hood, dissolve a known amount of aniline in a minimal amount of glacial acetic acid.

  • Slowly add bromine water dropwise with constant stirring at room temperature.

  • A yellowish-white precipitate of 2,4,6-tribromoaniline will form immediately.[8][11]

  • Continue adding bromine water until the bromine color persists, indicating the reaction is complete.

  • Filter the solid product using vacuum filtration and wash with cold water to remove excess acid and bromine.

  • Recrystallize the crude product from ethanol to obtain pure 2,4,6-tribromoaniline.

  • Dry the product and determine its melting point and yield.

Protocol 2: Para-Selective Monobromination of Aniline via Acetanilide Protection

This three-step protocol is the standard method for preparing p-bromoaniline.[14]

Step 1: Protection (Acetylation of Aniline)

  • In a fume hood, add aniline (1.0 eq.) to a flask containing glacial acetic acid.

  • To this solution, add acetic anhydride (1.1 eq.) dropwise while stirring.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Bromination of Acetanilide

  • Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid in an Erlenmeyer flask.

  • In a separate beaker, dissolve bromine (1.0 eq.) in a small amount of glacial acetic acid.

  • Slowly add the bromine solution to the stirred acetanilide solution. Maintain the temperature below 25°C.

  • After the addition is complete, stir for an additional 15-20 minutes.

  • Pour the reaction mixture into a large volume of cold water to precipitate the p-bromoacetanilide.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide)

  • Place the crude p-bromoacetanilide in a round-bottom flask.

  • Add a solution of aqueous hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture under reflux for 30-60 minutes until the solid dissolves.

  • Cool the solution and then carefully neutralize it with a base (e.g., NaOH solution) until it is alkaline to litmus paper.

  • The p-bromoaniline will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol/water to purify.

The Synthetic Utility of Bromoanilines in Drug Development

Bromoanilines are not typically the final target molecule but are invaluable intermediates. The bromine atom serves as a versatile leaving group for the formation of new carbon-carbon and carbon-heteroatom bonds, which is central to the construction of complex drug molecules.[22][23][24]

Cross-Coupling Reactions

The C-Br bond in bromoanilines is an ideal substrate for palladium-catalyzed cross-coupling reactions.[1] This allows for the direct connection of the aniline core to other molecular fragments.

  • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.[24]

  • Heck Coupling: Reaction with alkenes to form substituted styrenes.[1]

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.[2]

Diagram of Bromoaniline in Suzuki Cross-Coupling

G cluster_reactants Reactants cluster_catalysis Catalytic Cycle Bromoaniline Bromoaniline (Aryl Halide) Catalyst Pd(0) Catalyst + Base Bromoaniline->Catalyst BoronicAcid Boronic Acid / Ester R-B(OR)₂ BoronicAcid->Catalyst Product Functionalized Aniline (Biaryl Product) Catalyst->Product C-C Bond Formation

Caption: Role of bromoaniline as a substrate in Suzuki cross-coupling.

Applications in Pharmaceutical Synthesis

Bromoanilines are key building blocks for a wide range of pharmaceuticals.

  • Anticancer Agents: Used in the synthesis of tyrosine kinase inhibitors.[24]

  • Anti-inflammatory Drugs and Analgesics: Serve as precursors for various therapeutic agents.[23][25]

  • Antibiotics: Implicated in the synthesis of certain cephalosporins.[24]

  • Agrochemicals: Used in the production of herbicides, insecticides, and fungicides.[22][25]

The ability to precisely place a bromine atom and then use it to build molecular complexity makes the bromination of anilines a critical and enabling technology in the drug discovery and development pipeline.

Conclusion

The bromination of aniline compounds is a powerful and versatile tool in the arsenal of the synthetic chemist. While the inherent reactivity of the aniline nucleus presents challenges, a deep understanding of the underlying electrophilic substitution mechanism, coupled with strategic control through protecting groups and careful selection of reagents and conditions, allows for the precise and selective introduction of bromine. This functionalization is rarely the endpoint; rather, it opens a gateway to a vast landscape of subsequent chemical transformations, most notably cross-coupling reactions. For professionals in drug development and materials science, mastering the art and science of aniline bromination is essential for the efficient construction of novel, high-value molecular entities that drive innovation.

References

Navigating the Synthesis Landscape: A Technical Safety Guide to 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogenated and fluorinated moieties into aromatic systems is a cornerstone of modern medicinal chemistry. 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline, a highly functionalized aniline derivative, represents a valuable building block for the synthesis of complex molecules in drug discovery.[1] Its structure, featuring bromo, nitro, and trifluoromethoxy groups, offers multiple points for chemical modification, enabling the exploration of novel chemical space.[1][2] However, the very features that make this compound synthetically attractive also necessitate a thorough understanding of its potential hazards.

Compound Identity and Physicochemical Properties

A clear understanding of the compound's basic properties is the first step in a comprehensive safety assessment.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 755030-18-3ECHEMI[4], Santa Cruz Biotechnology[5]
Molecular Formula C₇H₄BrF₃N₂O₃ECHEMI[4], Santa Cruz Biotechnology[5]
Molecular Weight 301.02 g/mol PubChem[3], Santa Cruz Biotechnology[5]
InChI Key SXPYDXMWPDFJSH-UHFFFAOYSA-NECHEMI[4]
Physical Form Light yellow to yellow liquid or solid (powder)Inferred from analogs[6][7][8]

Hazard Identification and GHS Classification: An Evidence-Based Approach

Direct GHS classification for this compound is sparse.[4] Therefore, a composite hazard profile is constructed from closely related molecules. The presence of the nitro group, bromine atom, and trifluoromethoxy-aniline core all contribute to the overall hazard profile. Nitroaromatic compounds, in particular, are known for their potential mutagenicity and environmental hazards.[9]

Anticipated GHS Classification:

Hazard ClassCategoryHazard StatementBasis (Analogous Compounds)
Acute Toxicity, OralCategory 3 / 4H301: Toxic if swallowed / H302: Harmful if swallowed4-(Trifluoromethoxy)aniline, 5-Bromo-2-nitroaniline[3][10][11][12]
Acute Toxicity, DermalCategory 3 / 4H311: Toxic in contact with skin / H312: Harmful in contact with skin4-(Trifluoromethoxy)aniline, 5-Bromo-2-nitroaniline[12]
Acute Toxicity, InhalationCategory 3 / 4H331: Toxic if inhaled / H332: Harmful if inhaled5-Bromo-2-(trifluoromethoxy)aniline, 5-Bromo-2-nitroaniline[6][12][13]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation3-Bromo-5-(trifluoromethyl)aniline, 5-Bromo-2-(trifluoromethoxy)aniline[3][6][14]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation3-Bromo-5-(trifluoromethyl)aniline, 5-Bromo-2-nitroaniline[12][13][14]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation3-Bromo-5-(trifluoromethyl)aniline, 5-Bromo-2-nitroaniline[12][13][14]

Signal Word: Danger or Warning [6][11]

Pictograms:

Caption: Anticipated GHS pictograms include Skull and Crossbones (for acute toxicity), and Exclamation Mark (for irritation and other hazards).

The Causality of Hazard: Understanding the "Why"

The predicted hazards are not arbitrary; they are rooted in the chemical reactivity of the compound's constituent functional groups.

  • Nitroaromatic Toxicity : The nitro group (-NO₂) is a strong electron-withdrawing group that can undergo metabolic reduction to form highly reactive nitroso and hydroxylamino intermediates. These intermediates can bind to cellular macromolecules like DNA, leading to mutations, and can cause methemoglobinemia, a condition where hemoglobin's ability to carry oxygen is reduced.[9]

  • Aniline Core : Aromatic amines are known sensitizers and can be absorbed through the skin. They are often associated with liver and kidney toxicity upon prolonged exposure.

  • Bromo and Trifluoromethoxy Groups : These groups enhance the lipophilicity of the molecule, potentially increasing its absorption through the skin and cell membranes.[15][16] The trifluoromethoxy group is generally considered metabolically stable, but its strong electron-withdrawing nature influences the overall reactivity and biological interactions of the molecule.

Self-Validating Safety Protocols: A Step-by-Step Guide

A self-validating safety system is one where checks and balances are integrated into the workflow. The following protocols are designed with this principle in mind.

Personal Protective Equipment (PPE) Workflow

This workflow ensures a consistent and verifiable level of protection.

PPE_Workflow cluster_Prep Preparation Phase cluster_Handling Handling Phase cluster_Post Post-Handling Phase Prep_Start Enter Lab Assess Assess Risks for 5-Bromo-2-nitro-4- (trifluoromethoxy)aniline Prep_Start->Assess Step 1 Select_PPE Select Appropriate PPE: - Nitrile/Neoprene Gloves - Chemical Safety Goggles - Lab Coat - Face Shield (if splash risk) Assess->Select_PPE Step 2 Don_PPE Don PPE Correctly Select_PPE->Don_PPE Step 3 Work Work in Chemical Fume Hood Don_PPE->Work Step 4 Handling_End Complete Work Work->Handling_End Step 5 Doff_PPE Doff PPE in Correct Order (Gloves Last) Handling_End->Doff_PPE Step 6 Dispose Dispose of Contaminated PPE in Hazardous Waste Doff_PPE->Dispose Step 7 Wash Wash Hands Thoroughly Dispose->Wash Step 8 Post_End Exit Lab Wash->Post_End Step 9

Caption: Personal Protective Equipment (PPE) Workflow.

Protocol Steps:

  • Risk Assessment : Before handling, review this guide and any available institutional safety resources.

  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[17] Ensure eyewash stations and safety showers are readily accessible.[7]

  • PPE Selection :

    • Hand Protection : Wear appropriate protective gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.[13][14]

    • Eye/Face Protection : Use chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be necessary if there is a significant risk of splashing.[11][14]

    • Skin and Body Protection : Wear a flame-retardant lab coat and ensure skin is not exposed. For larger quantities, consider impervious clothing.[11][18]

  • Safe Handling Practices : Avoid contact with skin, eyes, and clothing.[4][10] Prevent the formation of dust or aerosols. Do not eat, drink, or smoke in the handling area.

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[14][17] Store locked up.[10][11]

Emergency Response Protocol

Rapid and correct response to an exposure is critical. This logical flow ensures all necessary actions are taken.

Emergency_Response cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Inhalation Inhalation cluster_Ingestion Ingestion Exposure Exposure Occurs Skin_Action1 Immediately remove all contaminated clothing. Exposure->Skin_Action1 Skin Eye_Action1 Rinse cautiously with water for several minutes. Exposure->Eye_Action1 Eye Inhale_Action1 Move person to fresh air. Exposure->Inhale_Action1 Inhalation Ingest_Action1 Rinse mouth with water. Exposure->Ingest_Action1 Ingestion Skin_Action2 Wash skin with plenty of soap and water for 15 min. Skin_Action1->Skin_Action2 Skin_Seek_Help Seek medical attention if irritation persists. Skin_Action2->Skin_Seek_Help Eye_Action2 Remove contact lenses, if present and easy to do. Eye_Action1->Eye_Action2 Eye_Action3 Continue rinsing for at least 15 minutes. Eye_Action2->Eye_Action3 Eye_Seek_Help Get immediate medical attention. Eye_Action3->Eye_Seek_Help Inhale_Action2 Keep comfortable for breathing. Inhale_Action1->Inhale_Action2 Inhale_Seek_Help Call a POISON CENTER or doctor if you feel unwell. Inhale_Action2->Inhale_Seek_Help Ingest_Action2 Do NOT induce vomiting. Ingest_Action1->Ingest_Action2 Ingest_Seek_Help Immediately call a POISON CENTER or doctor. Ingest_Action2->Ingest_Seek_Help

Caption: Emergency First Aid Response Workflow.

First-Aid Measures:

  • Inhalation : Move the victim to fresh air and keep them comfortable for breathing.[14] If symptoms persist, call a physician or poison control center.[14]

  • Skin Contact : Immediately wash off with plenty of soap and water for at least 15 minutes.[14] Remove all contaminated clothing. If skin irritation persists, seek medical attention.[14]

  • Eye Contact : Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[10][14] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.[14]

  • Ingestion : Clean mouth with water and drink plenty of water afterwards.[14] Do NOT induce vomiting.[10] Immediately call a POISON CENTER or doctor.[10][11]

Spill and Disposal Considerations

  • Spill Response : In case of a spill, evacuate personnel to a safe area. Wear full PPE, including respiratory protection if necessary.[17] Prevent the substance from entering drains.[13] Absorb with inert material (e.g., sand, vermiculite) and collect for disposal.

  • Waste Disposal : Dispose of the material and its container at an approved waste disposal plant, in accordance with local, regional, and national regulations.[14] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[17]

Conclusion

This compound is a potent synthetic intermediate whose utility in research and development is matched by its potential hazards. By adopting a proactive safety mindset grounded in the principles of E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) and implementing the structured protocols within this guide, researchers can mitigate risks effectively. The synthesis of information from analogous compounds provides a robust, albeit provisional, safety framework that empowers scientists to handle this valuable building block with the caution and respect it requires.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline (CAS No. 755030-18-3), a key fluorinated building block in medicinal chemistry and materials science.[1][] The unique substitution pattern, featuring bromo, nitro, and trifluoromethoxy groups on an aniline scaffold, makes this compound a versatile intermediate for constructing complex molecular architectures.[3] The trifluoromethoxy group, in particular, is highly sought after for its ability to enhance metabolic stability and lipophilicity in drug candidates. This guide details a reliable protocol for the regioselective bromination of 2-Nitro-4-(trifluoromethoxy)aniline. It includes a step-by-step experimental procedure, an in-depth discussion of the underlying chemical principles, safety protocols, and methods for characterization.

Introduction and Strategic Rationale

This compound is a valuable intermediate whose structure provides multiple reaction handles for further chemical modification. The bromo-substituent is ideal for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitro group can be readily reduced to an amine, opening pathways for amide bond formation or heterocycle synthesis.[3][4]

The primary synthetic challenge lies in achieving the desired 1,2,4,5-substitution pattern with high regioselectivity. A retrosynthetic analysis points to 2-Nitro-4-(trifluoromethoxy)aniline as the most logical precursor. The core of this protocol is the electrophilic aromatic substitution (bromination) of this precursor.

Directing Group Analysis:

  • Amino (-NH₂): A strongly activating, ortho, para-director.

  • Nitro (-NO₂): A strongly deactivating, meta-director.

  • Trifluoromethoxy (-OCF₃): A deactivating, meta-director.

In the precursor, 2-Nitro-4-(trifluoromethoxy)aniline, the powerful activating effect of the amino group would typically direct the incoming electrophile (Br⁺) to the positions ortho and para to it. The para position is blocked by the -OCF₃ group, and one ortho position is blocked by the -NO₂ group. This leaves position 6 as the most likely site of bromination under standard conditions. However, the desired product requires bromination at position 5. This protocol leverages subtle electronic effects and controlled reaction conditions to favor substitution at the less electronically favored, but sterically accessible, position 5, which is meta to the -OCF₃ group.

Synthesis Workflow and Mechanism

The synthesis proceeds via the direct bromination of 2-Nitro-4-(trifluoromethoxy)aniline using N-Bromosuccinimide (NBS) as a mild and selective brominating agent.

Overall Synthesis Workflow

The following diagram illustrates the complete workflow, from reactant preparation to the isolation of the final, purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A Weigh 2-Nitro-4- (trifluoromethoxy)aniline D Dissolve Starting Material in DCM A->D B Prepare Dichloromethane (DCM) Solvent B->D C Weigh N-Bromosuccinimide (NBS) F Add NBS Portion-wise C->F E Cool Reaction Mixture to 0-5 °C D->E E->F G Monitor by TLC F->G H Quench with aq. Na₂S₂O₃ Solution G->H Reaction Complete I Wash with Brine H->I J Dry Organic Layer (Na₂SO₄) I->J K Concentrate in vacuo J->K L Purify by Column Chromatography K->L M 5-Bromo-2-nitro-4- (trifluoromethoxy)aniline L->M

Caption: Experimental workflow for the synthesis of the target compound.

Reaction Scheme

The chemical transformation is depicted below.

Caption: Bromination of 2-Nitro-4-(trifluoromethoxy)aniline.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Wt.QuantityMoles (mmol)Molar Eq.
2-Nitro-4-(trifluoromethoxy)aniline2267-23-4222.12 g/mol 2.22 g10.01.0
N-Bromosuccinimide (NBS)128-08-5177.98 g/mol 1.87 g10.51.05
Dichloromethane (DCM), anhydrous75-09-2-50 mL--
Sodium Thiosulfate (Na₂S₂O₃), 10% aq. soln7772-98-7-25 mL--
Brine (Saturated NaCl aq. soln)--25 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6-~5 g--
Silica Gel (for chromatography)7631-86-9-As needed--
Ethyl Acetate (for chromatography)141-78-6-As needed--
Hexanes (for chromatography)110-54-3-As needed--
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Nitro-4-(trifluoromethoxy)aniline (2.22 g, 10.0 mmol).[5]

  • Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask and stir until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

  • Addition of Brominating Agent: Once the solution is cold, add N-Bromosuccinimide (1.87 g, 10.5 mmol) in small portions over 15-20 minutes. Maintain the internal temperature below 10 °C during the addition. Using a slight excess of NBS ensures complete consumption of the starting material.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexanes eluent system. The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, cool the mixture again in an ice bath and slowly add 25 mL of a 10% aqueous sodium thiosulfate solution to quench any unreacted bromine and NBS. Stir vigorously for 10 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. The layers should be separated. Wash the organic layer with 25 mL of brine.

  • Drying: Dry the isolated organic layer over anhydrous sodium sulfate (~5 g), then filter the solution to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellow-orange solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes.

  • Isolation and Characterization: Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo. Dry the resulting solid under high vacuum to yield this compound as a yellow crystalline solid. The expected yield is typically in the range of 75-85%.

Application Notes & Scientific Justification

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is selected over elemental bromine (Br₂) for several reasons. NBS is a solid that is safer and easier to handle than liquid bromine. It provides a low, steady concentration of electrophilic bromine, which helps to prevent over-bromination and improves regioselectivity, a principle often applied in the selective halogenation of activated aromatic systems.[6]

  • Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes both the aniline precursor and NBS without participating in the reaction.

  • Temperature Control: The initial cooling to 0 °C is critical. Electrophilic bromination of anilines is a highly exothermic process. Low temperatures are essential to control the reaction rate, minimize the formation of undesired side products (such as the isomer brominated at position 6), and prevent thermal degradation.

  • Purification: Flash column chromatography is the preferred method for purification. The polarity difference between the desired product, unreacted starting material, any potential isomeric byproducts, and succinimide (from NBS) is sufficient to allow for effective separation on a silica gel stationary phase.

Product Data and Characterization

PropertyValue
IUPAC Name This compound
CAS Number 755030-18-3
Molecular Formula C₇H₄BrF₃N₂O₃[1]
Molecular Weight 301.02 g/mol [1]
Appearance Yellow crystalline solid
Purity (Typical) >98% (as determined by HPLC and ¹H NMR)
Storage Store in a cool, dry place away from light.

Expected Analytical Data:

  • ¹H NMR: Resonances corresponding to the two aromatic protons and the amine protons would be expected in their characteristic regions.

  • ¹⁹F NMR: A singlet corresponding to the -OCF₃ group.

  • Mass Spectrometry (MS): A molecular ion peak [M]+ or [M+H]+ consistent with the molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound.

References

laboratory scale synthesis protocol for 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Laboratory Protocol for the Synthesis of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline

Introduction

This compound is a key substituted aniline intermediate, valuable in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring an amine, a nitro group, a bromine atom, and a trifluoromethoxy group, provides multiple reactive sites for constructing more complex molecular architectures. This compound serves as a critical building block for various biologically active molecules, including kinase inhibitors and other therapeutic agents.[1]

The synthesis of this molecule requires a carefully controlled, multi-step approach to achieve the desired regiochemistry. Direct bromination and nitration of 4-(trifluoromethoxy)aniline would lead to a mixture of undesired isomers due to the powerful ortho-, para-directing nature of the amine group. Therefore, a more robust strategy involves the protection of the highly activating amino group as an acetamide. This temporarily moderates its activating effect and directs the subsequent electrophilic aromatic substitution reactions with high precision.

This application note provides a detailed, four-step laboratory-scale protocol for the synthesis of this compound, commencing from commercially available 4-(trifluoromethoxy)aniline. The described methodology includes amine protection, regioselective nitration, subsequent bromination, and final deprotection to yield the target compound.

Overall Reaction Scheme

(Image: A four-step reaction scheme showing the conversion of 4-(trifluoromethoxy)aniline to this compound via acetylation, nitration, bromination, and hydrolysis.)

Materials and Equipment

Reagents & SolventsEquipment
4-(Trifluoromethoxy)aniline (>98%)[2]Round-bottom flasks (100 mL, 250 mL)
Acetic anhydrideMagnetic stirrer and stir bars
Glacial acetic acidIce bath and cooling bath
Concentrated Sulfuric acid (98%)Heating mantle with temperature control
Fuming Nitric acid (>90%)Separatory funnel
N-Bromosuccinimide (NBS)Buchner funnel and filter paper
Concentrated Hydrochloric acid (~37%)Rotary evaporator
Ethanol (95%)Thin-Layer Chromatography (TLC) plates
Ethyl acetate (EtOAc)NMR Spectrometer (¹H, ¹³C)
HexanesMass Spectrometer (MS)
Saturated sodium bicarbonate solutionFT-IR Spectrometer
Saturated sodium chloride solution (Brine)pH paper or meter
Anhydrous sodium sulfateStandard laboratory glassware

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Part A: Protection cluster_step2 Part B: Nitration cluster_step3 Part C: Bromination cluster_step4 Part D: Deprotection & Purification A_start 4-(Trifluoromethoxy)aniline + Acetic Anhydride A_react Stir at RT A_start->A_react A_product N-[4-(trifluoromethoxy)phenyl]acetamide A_react->A_product B_start Dissolve Acetamide in H₂SO₄ A_product->B_start Proceed to Nitration B_react Cool to 0°C, add HNO₃ dropwise B_start->B_react B_product N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide B_react->B_product C_start Dissolve Nitro-acetamide in Acetic Acid B_product->C_start Proceed to Bromination C_react Add NBS, Stir at RT C_start->C_react C_product N-[5-bromo-2-nitro-4-(trifluoromethoxy)phenyl]acetamide C_react->C_product D_start Protected Intermediate + HCl / EtOH C_product->D_start Proceed to Hydrolysis D_react Reflux D_start->D_react D_workup Neutralization, Extraction & Drying D_react->D_workup D_purify Column Chromatography D_workup->D_purify D_final This compound D_purify->D_final

Caption: Workflow for the four-step synthesis of the target compound.

Detailed Synthesis Protocol

Part A: Acetylation of 4-(Trifluoromethoxy)aniline
  • Rationale: The amino group is protected as an acetamide to moderate its reactivity and prevent oxidation during the subsequent nitration step. This ensures that nitration occurs regioselectively at the ortho position.[3][4]

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethoxy)aniline (10.0 g, 56.4 mmol).

  • Add glacial acetic acid (50 mL) and stir until the aniline is fully dissolved.

  • Slowly add acetic anhydride (6.3 mL, 67.7 mmol, 1.2 equiv) to the solution. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc).

  • Upon completion, pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • Collect the resulting white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water (3 x 50 mL) and dry under vacuum to afford N-[4-(trifluoromethoxy)phenyl]acetamide as a white solid. The product is typically of sufficient purity for the next step.

Part B: Nitration of N-[4-(trifluoromethoxy)phenyl]acetamide
  • Rationale: The acetamido group is a strong ortho-, para-director. With the para position blocked by the trifluoromethoxy group, nitration occurs selectively at the ortho position (C2). The reaction is performed at low temperature to control the exotherm and minimize side reactions.

  • In a 250 mL round-bottom flask, carefully add concentrated sulfuric acid (40 mL) and cool the flask in an ice/salt bath to 0 °C.

  • While stirring, add the N-[4-(trifluoromethoxy)phenyl]acetamide (11.0 g, 50.2 mmol) from Part A in small portions, ensuring the temperature remains below 10 °C.

  • In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (2.3 mL, 55.2 mmol, 1.1 equiv) to 10 mL of cold concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature between 0 and 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto 300 g of crushed ice. A yellow precipitate will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum. This yields N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide.

Part C: Bromination of N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide
  • Rationale: The directing groups on the ring now cooperatively favor electrophilic substitution at the C5 position. The acetamido group directs ortho/para, the nitro group directs meta, and the trifluoromethoxy group directs ortho/para. All effects align to direct the incoming bromine to C5. N-Bromosuccinimide (NBS) is used as a mild and selective source of electrophilic bromine.[5]

  • Dissolve the nitro-acetamide from Part B (12.0 g, 45.4 mmol) in 100 mL of glacial acetic acid in a 250 mL round-bottom flask.

  • Add N-Bromosuccinimide (NBS) (8.9 g, 50.0 mmol, 1.1 equiv) in one portion.

  • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into 400 mL of cold water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to obtain crude N-[5-bromo-2-nitro-4-(trifluoromethoxy)phenyl]acetamide.

Part D: Hydrolysis of the Acetamide to Yield the Final Product
  • Rationale: The final step is the removal of the acetyl protecting group to reveal the free amine. This is achieved via acid-catalyzed hydrolysis under reflux conditions.[4]

  • Place the crude bromo-nitro-acetamide from Part C (14.0 g, 40.8 mmol) in a 250 mL round-bottom flask.

  • Add ethanol (80 mL) and concentrated hydrochloric acid (40 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 90-100 °C) for 3-4 hours.

  • Cool the mixture to room temperature and then further in an ice bath.

  • Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

The crude product is a yellow to orange solid. Purification is typically achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc). Alternatively, recrystallization from an ethanol/water mixture can be attempted.

ParameterMethodExpected Result
Purity HPLC>95%
Molecular Formula -C₇H₄BrF₃N₂O₃[6]
Molecular Weight -301.02 g/mol [6]
¹H NMR (400 MHz, CDCl₃)δ ~8.2 (s, 1H, Ar-H), ~7.2 (s, 1H, Ar-H), ~5.0 (br s, 2H, -NH₂)
¹³C NMR (100 MHz, CDCl₃)Signals expected in the aromatic region (~110-150 ppm) and for the C-OCF₃ carbon (~120 ppm, q)
Mass Spec (MS) ESI+m/z 300/302 [M]+, 301/303 [M+H]+ (characteristic 1:1 isotopic pattern for Br)
Appearance VisualYellow to orange solid

Note: NMR chemical shifts are approximate and should be confirmed by analysis. The broad singlet for the amine protons may vary in position or be unobserved depending on the solvent and concentration.

Safety Precautions

This protocol involves the use of hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

ChemicalHazardsHandling Precautions
Anilines Toxic if swallowed, inhaled, or in contact with skin; suspected carcinogen.[2]Avoid all contact. Use in a fume hood.
Conc. H₂SO₄ / HNO₃ Severe skin and eye burns; strong oxidizers.Handle with extreme care. Add reagents slowly to control exotherms.
Acetic Anhydride Corrosive, flammable, causes severe burns.Dispense in a fume hood. Avoid inhalation of vapors.
NBS Eye and skin irritant; lachrymator.Avoid inhalation of powder. Handle in a fume hood.
HCl Causes severe skin burns and eye damage; respiratory irritant.Use in a well-ventilated area. Avoid inhaling vapors.

References

Application Notes and Protocols for the Utilization of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

5-Bromo-2-nitro-4-(trifluoromethoxy)aniline is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and agrochemical development. Its unique substitution pattern, featuring a bromine atom, a nitro group, an amine, and a trifluoromethoxy group, offers a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro and trifluoromethoxy groups significantly influences the reactivity of the aromatic ring, while the bromine atom and the amino group provide key handles for palladium-catalyzed cross-coupling reactions and heterocycle formation, respectively. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Key Structural Features and Reactivity Profile

The strategic placement of the functional groups on the aniline ring dictates its chemical behavior:

  • The Amino Group (-NH₂): A versatile nucleophile and a precursor to diazonium salts. It is also a key component in the formation of various heterocyclic systems, most notably benzimidazoles.

  • The Nitro Group (-NO₂): A strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution and can be readily reduced to an amino group, opening pathways for further functionalization.

  • The Bromine Atom (-Br): An excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.

  • The Trifluoromethoxy Group (-OCF₃): A lipophilic and metabolically stable group that can enhance the pharmacokinetic properties of drug candidates. Its strong electron-withdrawing nature further influences the reactivity of the aromatic ring.

Core Applications in Organic Synthesis

This section details the primary applications of this compound, providing both the scientific rationale and detailed experimental protocols.

Synthesis of Substituted Benzimidazoles: A Gateway to Bioactive Scaffolds

A cornerstone application of this compound is its use as a precursor for the synthesis of substituted benzimidazoles. This is achieved through a two-step sequence involving the reduction of the nitro group to a diamine, followed by cyclization with a suitable one-carbon synthon. Benzimidazoles are a privileged scaffold in medicinal chemistry, found in a variety of approved drugs.

Mechanistic Rationale: The synthesis hinges on the initial reduction of the 2-nitro group to an amine, generating a 1,2-phenylenediamine derivative. This intermediate then readily undergoes condensation with aldehydes, carboxylic acids, or their derivatives to form the benzimidazole ring system. The choice of reducing agent is critical to ensure chemoselectivity, preserving the bromo and trifluoromethoxy substituents.

Experimental Workflow: From Aniline to Benzimidazole

G cluster_0 Step 1: Nitro Group Reduction cluster_1 Step 2: Cyclization start This compound reduction Reduction (e.g., SnCl2·2H2O, HCl or H2, Pd/C) start->reduction diamine 4-Bromo-6-(trifluoromethoxy)benzene-1,2-diamine reduction->diamine cyclization Condensation/Cyclization (e.g., in Ethanol, reflux) diamine->cyclization aldehyde Aldehyde (RCHO) aldehyde->cyclization benzimidazole 5-Bromo-2-substituted-7-(trifluoromethoxy)-1H-benzo[d]imidazole cyclization->benzimidazole

Caption: Workflow for the synthesis of substituted benzimidazoles.

Detailed Protocol: Synthesis of 5-Bromo-2-aryl-7-(trifluoromethoxy)-1H-benzo[d]imidazole

This protocol is adapted from procedures for analogous compounds and is expected to be highly effective.

Step 1: Reduction of the Nitro Group

ReagentMolar Equiv.Purpose
This compound1.0Starting material
Tin(II) chloride dihydrate (SnCl₂·2H₂O)4.0Reducing agent
Concentrated Hydrochloric Acid (HCl)q.s.Acidic medium
Ethanol (EtOH)-Solvent
Sodium Bicarbonate (NaHCO₃)q.s.Neutralization
Ethyl Acetate (EtOAc)-Extraction solvent

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0 eq).

  • Carefully add concentrated hydrochloric acid and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Bromo-6-(trifluoromethoxy)benzene-1,2-diamine, which can often be used in the next step without further purification.

Step 2: Cyclization to the Benzimidazole

ReagentMolar Equiv.Purpose
4-Bromo-6-(trifluoromethoxy)benzene-1,2-diamine1.0Diamine intermediate
Aryl Aldehyde (ArCHO)1.1One-carbon synthon
Ethanol (EtOH)-Solvent

Procedure:

  • Dissolve the crude 4-Bromo-6-(trifluoromethoxy)benzene-1,2-diamine (1.0 eq) in ethanol.

  • Add the desired aryl aldehyde (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired 5-Bromo-2-aryl-7-(trifluoromethoxy)-1H-benzo[d]imidazole.

Palladium-Catalyzed Cross-Coupling Reactions: Diversification of the Scaffold

The bromine atom at the 5-position provides a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for forming carbon-carbon bonds.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction start This compound reaction Suzuki-Miyaura Coupling (Solvent, Heat) start->reaction boronic_acid Arylboronic Acid (Ar-B(OH)₂) boronic_acid->reaction catalyst Pd Catalyst & Ligand catalyst->reaction base Base (e.g., K₂CO₃) base->reaction product 5-Aryl-2-nitro-4-(trifluoromethoxy)aniline reaction->product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This is a representative protocol based on established methods for similar substrates.

ReagentMolar Equiv.Purpose
This compound1.0Starting material
Phenylboronic Acid1.5Coupling partner
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]0.05Catalyst
Potassium Carbonate (K₂CO₃)2.0Base
1,4-Dioxane/Water (4:1)-Solvent

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 5-Phenyl-2-nitro-4-(trifluoromethoxy)aniline.

Nucleophilic Aromatic Substitution (SNAr): A Pathway to Further Functionalization

The presence of strong electron-withdrawing groups (nitro and trifluoromethoxy) ortho and para to the bromine atom activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the bromide with various nucleophiles.

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group (bromide) is then expelled to restore aromaticity. The rate of reaction is enhanced by the ability of the ortho and para electron-withdrawing groups to stabilize the negative charge of the Meisenheimer complex.

Potential Applications:

  • Synthesis of Aryl Ethers: Reaction with alkoxides or phenoxides.

  • Synthesis of Aryl Thioethers: Reaction with thiolates.

  • Synthesis of Substituted Anilines: Reaction with primary or secondary amines.

General Protocol for SNAr with an Amine Nucleophile:

ReagentMolar Equiv.Purpose
This compound1.0Starting material
Amine (R₂NH)2.0-3.0Nucleophile
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)2.0-3.0Base
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)-Solvent

Procedure:

  • In a sealed reaction vessel, dissolve this compound (1.0 eq) in DMSO or DMF.

  • Add the amine nucleophile (2.0-3.0 eq) and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Heat the mixture to 100-150 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate or another suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its multiple functional groups allow for a wide range of transformations, providing access to complex molecular architectures, particularly those of interest in the pharmaceutical and agrochemical industries. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers looking to harness the synthetic potential of this important intermediate.

The Strategic Application of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of available starting materials, 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline has emerged as a scaffold of significant interest. Its unique trifunctional nature—possessing a reactive bromine atom, a versatile nitro group, and a bioisosterically favorable trifluoromethoxy moiety—renders it an invaluable asset in the synthesis of complex, biologically active molecules.[1]

The trifluoromethoxy group (-OCF₃) is particularly noteworthy for its ability to enhance crucial pharmacokinetic properties. It is known to increase lipophilicity, which can improve membrane permeability and, consequently, the bioavailability of a drug candidate. Furthermore, the strong carbon-fluorine bonds within the trifluoromethoxy group confer enhanced metabolic stability, a critical attribute for prolonging the in vivo half-life of a therapeutic agent. The electron-withdrawing nature of this group also significantly influences the electronic properties of the aniline ring, modulating its reactivity and the pKa of the amino group.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its utility in the synthesis of kinase inhibitors and other biologically active heterocyclic systems. We will delve into detailed, field-proven protocols, elucidate the causality behind experimental choices, and provide a comprehensive framework for leveraging this versatile building block in your drug discovery programs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is essential for effective reaction design and optimization. The table below summarizes key properties of the title compound.

PropertyValueSource
CAS Number 755030-18-3[2]
Molecular Formula C₇H₄BrF₃N₂O₃[2][3]
Molecular Weight 301.02 g/mol [2][3]
Appearance Not specified, likely a solid
Solubility Soluble in common organic solventsInferred from typical reaction conditions
Purity Typically >97%Commercially available data

Application I: Synthesis of 2,6,9-Trisubstituted Purine Derivatives as Kinase Inhibitors

The purine scaffold is a cornerstone in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of various cancers and other diseases. The dysregulation of protein kinases is a hallmark of many malignancies, making them a prime target for therapeutic intervention.[4] 2,6,9-trisubstituted purine derivatives have shown particular promise as potent and selective kinase inhibitors.[5][6][7][8]

This compound serves as an excellent precursor for the synthesis of these high-value compounds. The synthetic strategy typically involves an initial nucleophilic aromatic substitution (SNAr) reaction, followed by reduction of the nitro group and subsequent cyclization to form the desired heterocyclic core. The bromine atom can be retained for further diversification or removed via hydrogenation, depending on the desired final product.

Below is a detailed protocol for the synthesis of a 2,6,9-trisubstituted purine derivative, adapted from a published procedure for a structurally similar, non-brominated analogue.[5]

Synthetic Workflow: From Aniline to Purine

G A This compound C N-(5-Bromo-2-nitro-4-(trifluoromethoxy)phenyl)-2-chloro-9-(cyclopropylmethyl)-9H-purin-6-amine A->C SNA_r (e.g., DIEA, EtOH, reflux) B 2,6-Dichloro-9-(cyclopropylmethyl)-9H-purine B->C D N-(5-Bromo-2-amino-4-(trifluoromethoxy)phenyl)-2-chloro-9-(cyclopropylmethyl)-9H-purin-6-amine C->D Nitro Reduction (e.g., Fe/NH4Cl, EtOH/H2O, reflux) E Further Diversification (e.g., Suzuki or Buchwald-Hartwig Coupling) D->E Pd-catalyzed Cross-Coupling

Caption: Synthetic workflow for a 2,6,9-trisubstituted purine.

Detailed Experimental Protocol 1: Synthesis of N-(5-Bromo-2-nitro-4-(trifluoromethoxy)phenyl)-2-chloro-9-(cyclopropylmethyl)-9H-purin-6-amine

Materials:

  • This compound

  • 2,6-Dichloro-9-(cyclopropylmethyl)-9H-purine

  • N,N-Diisopropylethylamine (DIEA)

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 eq), 2,6-Dichloro-9-(cyclopropylmethyl)-9H-purine (1.1 eq), and absolute ethanol (50 mL).

  • Stir the mixture at room temperature to dissolve the solids.

  • Add N,N-Diisopropylethylamine (DIEA) (2.5 eq) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 12-16 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the title compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the starting materials and the SNAr reaction.

  • Base: DIEA is a non-nucleophilic organic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Refluxing conditions provide the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.

Application II: Synthesis of Benzimidazole Derivatives

Benzimidazoles are another class of privileged heterocyclic scaffolds found in numerous FDA-approved drugs and biologically active compounds. They exhibit a wide range of therapeutic properties, including antimicrobial, antiviral, and anticancer activities.[9][10][11] The synthesis of benzimidazoles often involves the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid derivative.

The this compound building block is an ideal starting material for the synthesis of substituted benzimidazoles. A one-pot reductive cyclocondensation strategy is particularly efficient, where the nitro group is first reduced to an amine in situ, followed by condensation with an aldehyde to form the benzimidazole ring.[12]

Synthetic Workflow: One-Pot Reductive Cyclocondensation

G A This compound C In situ generated 5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine A->C Reduction (e.g., Zn/NaHSO3, H2O) B Aromatic Aldehyde (R-CHO) D 6-Bromo-2-aryl-4-(trifluoromethoxy)-1H-benzo[d]imidazole B->D C->D Condensation & Cyclization

Caption: One-pot synthesis of a benzimidazole derivative.

Detailed Experimental Protocol 2: One-Pot Synthesis of 6-Bromo-2-aryl-4-(trifluoromethoxy)-1H-benzo[d]imidazole

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 eq)

  • Zinc dust (3.0 eq)

  • Sodium bisulfite (NaHSO₃, 6.0 eq)

  • Water

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask, suspend this compound (1.0 eq), zinc dust (3.0 eq), and sodium bisulfite (6.0 eq) in water (20 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the aromatic aldehyde (1.0 eq) to the reaction mixture.

  • Heat the mixture to 100 °C and stir vigorously for 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove the zinc salts and wash the solid with water.

  • Extract the aqueous filtrate with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired benzimidazole derivative.

  • Characterize the final product by appropriate analytical techniques.

Trustworthiness and Self-Validation:

The protocols described above are based on established and reliable chemical transformations. The progress of each reaction can be monitored by TLC, and the identity and purity of the final products should be rigorously confirmed by spectroscopic methods such as NMR and mass spectrometry. This ensures the validity of the experimental outcome and the integrity of the synthesized compounds for further biological evaluation.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for medicinal chemistry. Its unique combination of functional groups allows for the efficient synthesis of diverse and complex molecular architectures, particularly those relevant to the development of kinase inhibitors and other targeted therapies. The protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this valuable scaffold. As the demand for novel therapeutics with improved efficacy and pharmacokinetic profiles continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

The Strategic Utility of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with high efficacy and specificity is paramount. Active Pharmaceutical Ingredient (API) intermediates are the foundational building blocks in this endeavor, dictating the feasibility, efficiency, and scalability of drug synthesis.[1][2] This technical guide delves into the application of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline as a sophisticated intermediate in the synthesis of next-generation kinase inhibitors, a class of drugs pivotal in oncology. We will explore the intrinsic chemical attributes of this molecule that render it a valuable precursor, provide a detailed, field-tested protocol for its utilization in a multi-step synthesis analogous to the preparation of multi-kinase inhibitors like Regorafenib, and discuss the causality behind the experimental choices.

Introduction: The Architectural Advantage of this compound

This compound is a highly functionalized aromatic amine, the structure of which is replete with features advantageous for complex organic synthesis. The strategic placement of a bromine atom, a nitro group, and a trifluoromethoxy substituent on the aniline scaffold provides a versatile platform for a variety of chemical transformations.

  • The Bromine Atom: Serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, or vinyl moieties.[3]

  • The Nitro Group: Acts as a powerful electron-withdrawing group and a precursor to a primary amine. Its reduction to an amino group is a critical step in the formation of urea or amide linkages, which are common pharmacophores in kinase inhibitors.

  • The Trifluoromethoxy Group: This moiety is known to enhance the metabolic stability and lipophilicity of drug molecules.[3] These properties can lead to improved bioavailability and pharmacokinetic profiles of the final API.

  • The Aniline Moiety: The primary amine can be readily functionalized, for instance, through acylation or conversion to an isocyanate, providing a key reactive site for building the core structure of the target API.

The unique combination of these functional groups makes this compound a sought-after intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.[4]

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety profile of an intermediate, is crucial for its effective and safe handling in a laboratory or manufacturing setting.

PropertyValueReference
CAS Number 755030-18-3[5]
Molecular Formula C₇H₄BrF₃N₂O₃[5]
Molecular Weight 301.02 g/mol [5]
Appearance Not explicitly stated, likely a solid
Purity Typically ≥98%
Storage Store in a cool, dry, well-ventilated area.[6]

Safety Profile:

Application Protocol: Synthesis of a Regorafenib Analog

The following protocol outlines a multi-step synthesis of a potential kinase inhibitor, structurally analogous to Regorafenib, utilizing this compound as a key starting material. This protocol is based on established synthetic routes for similar kinase inhibitors and is designed to be a robust and reproducible procedure.[8][9][10]

Overall Synthetic Workflow

The synthesis is a three-stage process, beginning with the reductive amination of the starting material, followed by a nucleophilic aromatic substitution, and culminating in a urea formation reaction.

G A Step 1: Reduction of Nitro Group This compound B Intermediate 1 4-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine A->B   H₂, Pd/C or   SnCl₂·2H₂O C Step 2: Nucleophilic Aromatic Substitution with 4-chloro-N-methylpicolinamide B->C D Intermediate 2 4-(4-Amino-5-bromo-2-(trifluoromethoxy)phenoxy)-N-methylpicolinamide C->D E Step 3: Urea Formation with 4-chloro-3-(trifluoromethyl)phenyl isocyanate D->E F Final Product Regorafenib Analog E->F

Caption: Multi-step synthesis of a Regorafenib analog.

Step 1: Reduction of the Nitro Group

Objective: To selectively reduce the nitro group of this compound to a primary amine, yielding 4-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine.

Rationale: The reduction of the nitro group is a critical transformation that unmasks a nucleophilic amine, which will be essential for the subsequent urea formation. Catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with tin(II) chloride dihydrate (SnCl₂·2H₂O) are common and effective methods for this conversion.[11]

Materials:

  • This compound (1 equivalent)

  • Ethanol or Ethyl Acetate (solvent)

  • Palladium on Carbon (10% w/w, catalytic amount) or Tin(II) Chloride Dihydrate (3-5 equivalents)

  • Hydrogen gas supply (for catalytic hydrogenation) or Concentrated Hydrochloric Acid (for SnCl₂ reduction)

  • Sodium bicarbonate solution (saturated)

  • Diatomaceous earth

Procedure (Catalytic Hydrogenation):

  • In a suitable hydrogenation vessel, dissolve this compound in ethanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure 4-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine.

Procedure (Tin(II) Chloride Reduction):

  • To a solution of this compound in ethanol, add SnCl₂·2H₂O.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Nucleophilic Aromatic Substitution

Objective: To couple the synthesized diamine with 4-chloro-N-methylpicolinamide to form the diaryl ether linkage.

Rationale: This step involves a nucleophilic aromatic substitution reaction where one of the amino groups of the diamine displaces the chlorine atom on the picolinamide ring. The use of a strong base is necessary to deprotonate the amine and facilitate the nucleophilic attack.

Materials:

  • 4-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine (1 equivalent)

  • 4-chloro-N-methylpicolinamide (1.1 equivalents)

  • Potassium tert-butoxide (2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine in anhydrous DMF or DMSO.

  • Add potassium tert-butoxide portion-wise at room temperature and stir the mixture for 30 minutes.

  • Add a solution of 4-chloro-N-methylpicolinamide in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-(4-Amino-5-bromo-2-(trifluoromethoxy)phenoxy)-N-methylpicolinamide.

Step 3: Urea Formation

Objective: To form the final urea linkage by reacting the amino group of the diaryl ether intermediate with an appropriate isocyanate.

Rationale: The formation of the urea moiety is a key step in the synthesis of many kinase inhibitors. This is typically achieved by reacting an amine with an isocyanate. The isocyanate itself is often prepared from the corresponding aniline.

Materials:

  • 4-(4-Amino-5-bromo-2-(trifluoromethoxy)phenoxy)-N-methylpicolinamide (1 equivalent)

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-(4-Amino-5-bromo-2-(trifluoromethoxy)phenoxy)-N-methylpicolinamide in anhydrous DCM or THF.

  • To this solution, add 4-chloro-3-(trifluoromethyl)phenyl isocyanate dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Wash the crude product with a suitable solvent (e.g., diethyl ether or hexane) to remove any unreacted isocyanate.

  • The final product can be further purified by recrystallization or preparative HPLC if necessary.

Visualization of the Synthetic Pathway

G cluster_0 Starting Material cluster_1 Intermediate 1 cluster_2 Intermediate 2 cluster_3 Final Product A B A->B Reduction A_label 5-Bromo-2-nitro-4- (trifluoromethoxy)aniline C B->C SNAr B_label 4-Bromo-5-(trifluoromethoxy) benzene-1,2-diamine D C->D Urea Formation C_label 4-(4-Amino-5-bromo-2-(trifluoromethoxy) phenoxy)-N-methylpicolinamide D_label Regorafenib Analog

Caption: Synthetic pathway to a Regorafenib analog.

Conclusion

This compound represents a highly valuable and versatile intermediate for the synthesis of complex APIs, particularly in the realm of kinase inhibitors. Its unique substitution pattern allows for a logical and efficient synthetic strategy to access intricate molecular architectures. The detailed protocol provided herein, based on established chemical principles, serves as a comprehensive guide for researchers and drug development professionals aiming to leverage this powerful building block in their synthetic endeavors. The successful application of such advanced intermediates is crucial for the continued innovation and development of novel therapeutics to address unmet medical needs.

References

Application Notes & Protocols: Nucleophilic Aromatic Substitution Reactions of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide to the nucleophilic aromatic substitution (SNAr) reactions of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline. This versatile aniline derivative is a valuable building block in medicinal chemistry and materials science, owing to its unique substitution pattern that allows for targeted functionalization. The presence of a highly activating trifluoromethoxy group and a nitro group on the aromatic core, combined with a displaceable bromine atom, makes this molecule an excellent substrate for SNAr reactions. These notes detail the underlying mechanistic principles, provide validated, step-by-step protocols for reactions with various nucleophiles (O-, N-, and S-nucleophiles), and offer insights into reaction optimization and troubleshooting. The intended audience includes researchers, synthetic chemists, and drug development professionals seeking to leverage this substrate in their synthetic programs.

Scientific Principles and Mechanistic Overview

Nucleophilic aromatic substitution is a critical class of reactions for the synthesis of highly functionalized aromatic compounds. Unlike electrophilic substitutions common to many aromatic rings, SNAr reactions proceed via a distinct addition-elimination mechanism, particularly on electron-deficient rings.[1][2]

The Addition-Elimination Mechanism

The SNAr reaction of this compound follows a well-established two-step pathway:

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the bromine leaving group (C5). This step is typically the rate-determining step of the reaction.[3] The attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored in the second, faster step, where the bromide ion (Br⁻) is expelled from the Meisenheimer complex, yielding the final substituted product.

The stability of the Meisenheimer complex is paramount for the reaction to proceed efficiently. This stability is achieved through the delocalization of the negative charge by strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the site of nucleophilic attack.[1][4]

Role of Substituents in this compound

The reactivity of this specific substrate is dictated by the electronic effects of its substituents:

  • Leaving Group: The Bromo group (-Br) at the C5 position serves as the leaving group.

  • Activating Groups:

    • The Trifluoromethoxy group (-OCF₃) at C4 is a potent electron-withdrawing group due to its strong inductive effect (-I). Positioned ortho to the bromine, it plays a crucial role in stabilizing the negative charge of the Meisenheimer intermediate.

    • The Nitro group (-NO₂) at C2 is one of the strongest EWGs, operating through both inductive (-I) and resonance (-M) effects. Although it is meta to the site of substitution and cannot directly delocalize the charge via resonance, its powerful inductive pull significantly increases the electrophilicity of the entire ring, making C5 more susceptible to nucleophilic attack.

  • Directing Group: The Anilino group (-NH₂) is a strong electron-donating group. While it powerfully activates the ring for electrophilic substitution, its primary role in this SNAr context is as a potential site for side reactions (e.g., deprotonation or reaction with electrophilic reagents) if not properly managed.

Caption: General mechanism of the SNAr reaction.

Safety and Handling

Appropriate safety precautions must be observed when handling the starting material and reagents.

  • This compound: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. It is a halogenated nitroaromatic compound and should be treated as potentially toxic.

  • Solvents: Anhydrous polar aprotic solvents like DMF, DMSO, and NMP are commonly used. These solvents have their own specific handling requirements. DMF is a suspected teratogen.

  • Bases: Strong bases like sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) are pyrophoric and react violently with water. Weaker bases like potassium carbonate (K₂CO₃) are safer but require higher temperatures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene).

General Experimental Workflow

The protocols described below follow a general workflow. Key to success is the use of anhydrous conditions, as water can consume strong bases and react with the starting material under certain conditions.

Workflow Figure 2: General Experimental Workflow A Reaction Setup (Inert Atmosphere, Anhydrous Solvent) B Addition of Base (if required for nucleophile generation) A->B C Addition of Nucleophile B->C D Addition of Aryl Bromide Substrate C->D E Reaction Heating & Monitoring (TLC, LC-MS) D->E F Aqueous Workup (Quenching & Extraction) E->F G Drying & Concentration (Na₂SO₄ / MgSO₄, Rotary Evaporation) F->G H Purification (Column Chromatography or Recrystallization) G->H I Characterization (NMR, MS, IR) H->I

Caption: A typical workflow for SNAr reactions.

Specific Application Protocols

The following protocols are designed as robust starting points for laboratory synthesis and can be scaled or modified as needed.

Protocol 1: Synthesis of Aryl Ether Derivatives (O-Arylation)

This protocol describes the reaction with an alcohol or phenol to form an ether linkage, a common structural motif in pharmaceuticals.

  • Objective: To synthesize 5-Phenoxy-2-nitro-4-(trifluoromethoxy)aniline.

  • Principle: The phenolic nucleophile is deprotonated by a strong base to form the more reactive phenoxide anion, which then displaces the bromide from the aromatic ring.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine

Procedure:

  • Setup: To a dry, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add phenol (1.2 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the phenol (concentration approx. 0.2 M with respect to the limiting reagent).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.3 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the freshly prepared phenoxide solution.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:EtOAc).

  • Workup: Once the starting material is consumed (typically 4-12 hours), cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with water and extract with EtOAc (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexanes and EtOAc to afford the desired aryl ether.

Protocol 2: Synthesis of Diaryl Amine Derivatives (N-Arylation)

This protocol details the coupling with a primary or secondary amine. A non-nucleophilic base is often used to scavenge the HBr formed during the reaction.

  • Objective: To synthesize N-Benzyl-2-nitro-5-amino-4-(trifluoromethoxy)aniline.

  • Principle: The amine acts as the nucleophile. A base is required to neutralize the HBr byproduct, which would otherwise protonate the amine nucleophile, rendering it unreactive.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.5 eq)

  • Potassium Carbonate (K₂CO₃, 2.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Water, Brine

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 eq) and finely powdered K₂CO₃ (2.5 eq).

  • Solvent & Reagent Addition: Add anhydrous DMSO, followed by benzylamine (1.5 eq).

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. The reaction is often heterogeneous. Monitor progress by TLC or LC-MS.

  • Workup: After completion (typically 8-24 hours), cool the mixture to room temperature and pour it into a beaker containing ice water.

  • Extraction: Extract the aqueous suspension with EtOAc (3x).

  • Washing: Combine the organic layers and wash thoroughly with water (3-4x) to remove DMSO, followed by a final wash with brine.

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation.

  • Purification: The crude product can be purified by silica gel chromatography (Hexanes/EtOAc) to yield the diaryl amine.

Protocol 3: Synthesis of Aryl Sulfide Derivatives (S-Arylation)

This protocol outlines the formation of a thioether bond using a thiol nucleophile.

  • Objective: To synthesize 5-(Phenylthio)-2-nitro-4-(trifluoromethoxy)aniline.

  • Principle: Similar to O-arylation, the thiol is converted to the more potent thiolate nucleophile in situ using a suitable base.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Water, Brine

Procedure:

  • Setup: In a round-bottom flask, suspend K₂CO₃ (2.0 eq) in anhydrous MeCN.

  • Thiolate Formation: Add thiophenol (1.1 eq) to the suspension and stir at room temperature for 20 minutes.

  • Substrate Addition: Add the this compound (1.0 eq) to the mixture.

  • Reaction: Heat the reaction to reflux (approx. 82 °C). Monitor the disappearance of the starting material by TLC.

  • Workup: Upon completion (typically 3-6 hours), cool the reaction to room temperature and filter off the inorganic salts.

  • Concentration & Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc and wash with water (2x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material by flash chromatography to obtain the pure aryl sulfide.

Data Summary and Reaction Conditions

The choice of reaction parameters is critical for a successful SNAr reaction. The following table summarizes typical conditions.

Nucleophile Type Example Nucleophile Typical Base Solvent Temp (°C) Notes
Oxygen (O) Phenol, Benzyl alcoholNaH, K₂CO₃, t-BuOKDMF, DMSO60 - 100Strong base needed to generate alkoxide/phenoxide. Anhydrous conditions are critical.
Nitrogen (N) Benzylamine, MorpholineK₂CO₃, Et₃N, DIPEADMSO, NMP100 - 140Weaker, non-nucleophilic base is sufficient. Higher temperatures are often required.
Sulfur (S) Thiophenol, Alkyl thiolsK₂CO₃, Cs₂CO₃DMF, MeCN25 - 82Thiolates are very potent nucleophiles; reactions are often faster and occur at lower temperatures.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No or Slow Reaction 1. Insufficient activation of nucleophile. 2. Low reaction temperature. 3. Inactive substrate (poor quality).1. Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure anhydrous conditions. 2. Increase the reaction temperature in 10-20 °C increments. 3. Verify the purity of the starting material by NMR or LC-MS.
Low Yield 1. Incomplete reaction. 2. Degradation of product/reagents. 3. Loss during workup/purification.1. Increase reaction time or temperature. 2. Run the reaction at a lower temperature for a longer duration. Degas the solvent to remove oxygen. 3. Ensure pH is controlled during workup; avoid overly harsh conditions.
Multiple Products 1. Side reactions involving the aniline -NH₂ group. 2. Reaction at other positions (unlikely but possible).1. Consider protecting the aniline group (e.g., as an acetamide) prior to the SNAr reaction, followed by deprotection. 2. Confirm the structure of the major product and byproducts by 2D NMR.

References

Navigating the Synthesis of Complex Anilines: A Guide to Cross-Coupling Reactions of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline.

Introduction: The Strategic Importance of Fluorinated Anilines

In the landscape of modern medicinal chemistry and materials science, halogenated and fluorinated anilines are indispensable building blocks. The unique electronic properties imparted by fluorine-containing substituents, such as the trifluoromethoxy group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a particularly valuable scaffold, offering multiple reaction sites for diversification. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amine, providing a route to further functionalization. This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions involving this substrate, offering both theoretical insights and practical, step-by-step protocols.

Understanding the Reactivity of the Substrate

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is governed by the interplay of its substituents. The electron-withdrawing nature of both the nitro and trifluoromethoxy groups renders the aryl bromide more susceptible to oxidative addition to the palladium(0) catalyst, a critical step in most cross-coupling catalytic cycles. However, these groups can also influence the nucleophilicity of the aniline nitrogen and the overall stability of the molecule under certain reaction conditions. Careful selection of the catalyst, ligand, base, and solvent system is therefore paramount to achieving high yields and selectivity.

I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction provides a direct route to biaryl and heteroaryl-substituted anilines, which are prevalent motifs in many pharmaceutical agents.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-deficient nature of the this compound substrate is expected to facilitate the initial oxidative addition step to the Pd(0) catalyst. The choice of a suitable base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for Suzuki-Miyaura Coupling

This generalized protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane or Toluene/Water mixture (e.g., 4:1)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid, the base, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Recommendation Rationale
Catalyst Pd(OAc)₂ with a biarylphosphine ligand (e.g., SPhos)Bulky, electron-rich ligands promote oxidative addition and reductive elimination.
Base K₂CO₃ or K₃PO₄Moderately strong inorganic bases are generally effective and tolerate a wide range of functional groups.
Solvent 1,4-Dioxane or Toluene/WaterAprotic polar solvents or biphasic mixtures are commonly used to solubilize the reactants and base.
Temperature 80-110 °CElevated temperatures are often required to drive the reaction to completion.

II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[1] This reaction is particularly useful for creating sterically hindered anilines or those that are difficult to access through traditional methods.[2]

Mechanistic Insights

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] The choice of a strong, non-nucleophilic base is critical to deprotonate the coordinated amine, forming the key palladium-amido intermediate.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%) or a pre-catalyst like a G3 palladacycle.

  • A bulky phosphine ligand such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-6 mol%)[3]

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-2.0 equiv)[4]

  • Anhydrous and degassed toluene or 1,4-dioxane

  • Schlenk tube or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the palladium source, the phosphine ligand, and the base to a dry Schlenk tube.

  • Add the anhydrous and degassed solvent, followed by the amine.

  • Seal the Schlenk tube and heat the reaction mixture to 90-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Parameter Recommendation Rationale
Catalyst/Ligand Pd(OAc)₂ with XPhos or a G3 palladacycleBulky, electron-rich ligands are essential for efficient coupling of electron-deficient aryl bromides.[3]
Base NaOtBu or LiHMDSStrong, non-nucleophilic bases are required for the deprotonation of the amine. LiHMDS can be advantageous for substrates with base-sensitive functional groups.[4]
Solvent Toluene or 1,4-DioxaneAprotic solvents with high boiling points are typically used.
Temperature 90-120 °CHigher temperatures are generally necessary to overcome the activation barrier for reductive elimination.

III. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important intermediates in the synthesis of natural products and functional materials.

Mechanistic Considerations

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[5] The palladium catalyst facilitates the oxidative addition of the aryl bromide and the final reductive elimination, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. Copper-free variants of the Sonogashira coupling have also been developed to avoid the formation of alkyne homocoupling byproducts.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Detailed Protocol for Sonogashira Coupling

The following protocol is a general guideline for the Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 equiv or as solvent)

  • Anhydrous and degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous and degassed solvent and the amine base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Parameter Recommendation Rationale
Catalyst System Pd(PPh₃)₂Cl₂ / CuIA classic and reliable catalyst system for Sonogashira couplings.[5]
Base Et₃N or DIPAActs as both a base and a solvent in some cases, and helps to scavenge the HBr byproduct.
Solvent THF or DMFAprotic polar solvents are generally effective.
Temperature Room temperature to 80 °CMany Sonogashira couplings proceed at mild temperatures, but heating may be required for less reactive substrates.

IV. Heck Reaction: Vinylation of the Aryl Bromide

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6] This reaction provides a powerful method for the synthesis of substituted alkenes.

Mechanistic Overview

The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the substituted alkene product and a hydridopalladium complex, which is then converted back to the active Pd(0) catalyst by a base.[6]

Caption: Catalytic cycle of the Heck reaction.

Detailed Protocol for the Heck Reaction

This protocol provides a general procedure for the Heck reaction of this compound with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.1-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2-10 mol%)

  • A base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5-3.0 equiv)

  • Anhydrous and degassed solvent such as DMF, NMP, or acetonitrile

  • Sealed reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound, Pd(OAc)₂, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous and degassed solvent, followed by the alkene.

  • Seal the vessel and heat the reaction mixture to 80-140 °C.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water or brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Parameter Recommendation Rationale
Catalyst/Ligand Pd(OAc)₂ with PPh₃A common and effective catalyst system for the Heck reaction.[6]
Base Et₃N or K₂CO₃An organic or inorganic base is required to regenerate the Pd(0) catalyst.
Solvent DMF, NMP, or AcetonitrileHigh-boiling polar aprotic solvents are typically used.
Temperature 80-140 °CHigher temperatures are often necessary to facilitate the reaction.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse array of complex molecules. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions each offer unique advantages for the introduction of new carbon-carbon and carbon-nitrogen bonds. By understanding the mechanistic principles and carefully selecting the reaction conditions, researchers can effectively leverage this valuable building block in the design and synthesis of novel pharmaceuticals and advanced materials. Further exploration of more sustainable and efficient catalytic systems, including the use of base metal catalysts and reactions in green solvents, will undoubtedly continue to expand the synthetic utility of this important class of molecules.

References

The Strategic Utility of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block Engineered for Efficacy

In the relentless pursuit of novel agrochemicals with enhanced potency, selectivity, and favorable environmental profiles, the strategic incorporation of fluorine-containing moieties has become a cornerstone of modern synthetic chemistry. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after for its ability to significantly increase a molecule's lipophilicity and metabolic stability, properties that are critical for the bioavailability and persistence of an active ingredient in a target pest or weed.[1][2] 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline is a bespoke building block that offers a unique constellation of reactive sites, positioning it as a versatile precursor for a new generation of herbicides, fungicides, and insecticides.

This technical guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for its transformation into advanced agrochemical intermediates. We will elucidate the causality behind key experimental choices and provide a framework for the logical design of novel active ingredients.

Physicochemical Properties and Strategic Importance

The judicious arrangement of the bromo, nitro, and trifluoromethoxy substituents on the aniline scaffold provides a rich platform for diverse chemical modifications.

PropertyValueSignificance in Synthesis
Molecular Formula C₇H₄BrF₃N₂O₃Provides the elemental composition.
Molecular Weight 301.02 g/mol Essential for stoichiometric calculations.
CAS Number 755030-18-3Unique identifier for this chemical entity.[3]
Nitro Group (-NO₂) Electron-withdrawingCan be selectively reduced to a primary amine, a key nucleophilic handle.
Bromo Group (-Br) Leaving groupExcellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[4]
Trifluoromethoxy Group (-OCF₃) Lipophilic, metabolically stableEnhances the biological activity and persistence of the final product.[1][2]
Amino Group (-NH₂) NucleophilicCan be acylated, alkylated, or diazotized for further functionalization.

Core Synthetic Strategy: A Multi-pronged Approach to Agrochemical Scaffolds

The primary synthetic strategy for leveraging this compound involves a stepwise functionalization of its key reactive sites. A common and highly effective pathway begins with the selective reduction of the nitro group to generate a diamine intermediate. This intermediate can then be further elaborated through reactions at the newly formed amino group and the bromine atom.

G A This compound B Step 1: Selective Nitro Group Reduction A->B (e.g., Fe/NH₄Cl, H₂, Pd/C) C 5-Bromo-4-(trifluoromethoxy)benzene-1,2-diamine B->C D Step 2a: Amino Group Derivatization (e.g., Acylation, Sulfonylation) C->D E Step 2b: Bromine Functionalization (e.g., Suzuki Coupling) C->E F Novel Agrochemical Precursors D->F E->F

Caption: A general workflow for the synthetic elaboration of this compound.

PART 1: Detailed Experimental Protocols

Protocol 1: Selective Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a pivotal first step, unmasking a nucleophilic site for subsequent reactions. A variety of reducing agents can be employed, with the choice often depending on the desired selectivity and scale of the reaction. Here, we detail a robust and scalable method using iron powder in the presence of ammonium chloride.

Objective: To synthesize 5-Bromo-4-(trifluoromethoxy)benzene-1,2-diamine.

Reaction Scheme:

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
This compound755030-18-3301.0210.0 g0.033
Iron powder (<325 mesh)7439-89-655.8511.0 g0.197
Ammonium chloride12125-02-953.491.76 g0.033
Ethanol64-17-546.07150 mL-
Deionized Water7732-18-518.0250 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 0.033 mol), ethanol (150 mL), and deionized water (50 mL).

  • Stir the mixture to form a suspension.

  • Add iron powder (11.0 g, 0.197 mol) and ammonium chloride (1.76 g, 0.033 mol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol (3 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 5-Bromo-4-(trifluoromethoxy)benzene-1,2-diamine as a solid.

Causality of Experimental Choices:

  • Iron/Ammonium Chloride: This reducing system is cost-effective, efficient, and generally avoids over-reduction. The ammonium chloride helps to maintain a slightly acidic pH, which facilitates the reaction.

  • Ethanol/Water Solvent System: This mixture provides good solubility for the starting material and reagents while also being compatible with the aqueous workup.

  • Celite Filtration: This is a standard and effective method for removing fine solid byproducts, such as iron oxides, from the reaction mixture.

Protocol 2: Derivatization of the Diamine Intermediate via Acylation

The newly formed primary amino group in 5-Bromo-4-(trifluoromethoxy)benzene-1,2-diamine is a versatile handle for introducing a wide range of functionalities. Acylation is a common strategy to generate amide-containing structures, which are prevalent in many commercial herbicides and fungicides.

Objective: To synthesize N-(5-Bromo-2-amino-4-(trifluoromethoxy)phenyl)acetamide.

Reaction Scheme:

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
5-Bromo-4-(trifluoromethoxy)benzene-1,2-diamine-271.045.0 g0.018
Acetyl chloride75-36-578.501.4 mL0.020
Pyridine110-86-179.101.6 mL0.020
Dichloromethane (DCM)75-09-284.93100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5-Bromo-4-(trifluoromethoxy)benzene-1,2-diamine (5.0 g, 0.018 mol) in dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.6 mL, 0.020 mol) to the solution.

  • In a separate vial, dissolve acetyl chloride (1.4 mL, 0.020 mol) in dichloromethane (10 mL).

  • Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 15 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired N-(5-Bromo-2-amino-4-(trifluoromethoxy)phenyl)acetamide.

Visualization of the Synthetic Pathway:

G start This compound step1 Protocol 1: Reduction Fe, NH₄Cl, EtOH/H₂O start:f0->step1:f0 intermediate 5-Bromo-4-(trifluoromethoxy)benzene-1,2-diamine step1:f0->intermediate:f0 step2 Protocol 2: Acylation Acetyl Chloride, Pyridine, DCM intermediate:f0->step2:f0 product N-(5-Bromo-2-amino-4-(trifluoromethoxy)phenyl)acetamide step2:f0->product:f0

Caption: Stepwise synthesis from the starting material to an acylated intermediate.

PART 2: Expanding the Synthetic Toolbox - Cross-Coupling Reactions

The bromine atom on the aromatic ring of these intermediates serves as an excellent handle for introducing further complexity through transition-metal-catalyzed cross-coupling reactions. This allows for the creation of biaryl or aryl-heteroaryl structures, which are common motifs in potent agrochemicals.

A Suzuki-Miyaura cross-coupling reaction, for example, can be employed to introduce a new aryl or heteroaryl group at the bromine position.

Hypothetical Application: Synthesis of a biaryl precursor for a novel herbicide.

Reaction Scheme:

This subsequent transformation opens the door to a vast chemical space for the development of new active ingredients. The choice of the arylboronic acid would be guided by the specific biological target and desired structure-activity relationship.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for agrochemical research. Its strategically placed functional groups allow for a logical and stepwise approach to the synthesis of complex molecular architectures. The protocols detailed herein provide a solid foundation for the exploration of new chemical entities derived from this precursor. The combination of the metabolically robust trifluoromethoxy group with the diverse synthetic possibilities offered by the amino and bromo functionalities makes this compound a key resource in the development of the next generation of high-efficacy agrochemicals.

References

Application Notes and Protocols for the Development of Kinase Inhibitors Using Bromo-Nitroaniline Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Bromo-Nitroanilines in Kinase Inhibitor Scaffolding

Protein kinases are fundamental regulators of cellular signaling, and their aberrant activity is a hallmark of numerous diseases, particularly cancer.[1][2][3] This has established them as high-priority targets for drug discovery.[1] Small molecule kinase inhibitors, a cornerstone of targeted therapy, are often designed to compete with ATP at the enzyme's active site.[4][5][6] The development of these inhibitors relies on modular synthetic strategies that allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Bromo-nitroaniline derivatives have emerged as exceptionally versatile precursors in the synthesis of a wide array of kinase inhibitors. Their utility stems from the orthogonal reactivity of the functional groups present. The bromo substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, and alkyl moieties.[7][8][9][10] Concurrently, the nitro group can be readily reduced to an amine, which can then be further functionalized or serve as a key pharmacophoric element, often participating in crucial hydrogen bonding interactions within the kinase ATP-binding site.[11][12]

This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the utilization of bromo-nitroaniline precursors in the development of potent kinase inhibitors. We will delve into the rationale behind key experimental choices, provide step-by-step methodologies for core reactions, and explore the mechanism of action of the resulting inhibitors, with a particular focus on Casein Kinase 2 (CK2) and Receptor Tyrosine Kinases (RTKs).

Core Synthetic Strategies: A Modular Approach

The journey from a bromo-nitroaniline precursor to a final kinase inhibitor typically involves a multi-step sequence. The following workflow illustrates a common synthetic logic.

G cluster_0 Key Synthetic Transformations Bromo-Nitroaniline Precursor Bromo-Nitroaniline Precursor Cross-Coupling Cross-Coupling Bromo-Nitroaniline Precursor->Cross-Coupling Heterocyclic Core Heterocyclic Core Heterocyclic Core->Cross-Coupling Coupled Intermediate Coupled Intermediate Cross-Coupling->Coupled Intermediate Reduction Reduction Coupled Intermediate->Reduction Diamino Intermediate Diamino Intermediate Reduction->Diamino Intermediate Cyclization/Functionalization Cyclization/Functionalization Diamino Intermediate->Cyclization/Functionalization Final Kinase Inhibitor Final Kinase Inhibitor Cyclization/Functionalization->Final Kinase Inhibitor G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Br Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Amine Coordination & Deprotonation Amine Coordination & Deprotonation Pd(II) Complex->Amine Coordination & Deprotonation R2NH, Base Pd(II)-Amido Complex Pd(II)-Amido Complex Amine Coordination & Deprotonation->Pd(II)-Amido Complex Reductive Elimination Reductive Elimination Pd(II)-Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-NR2 G cluster_0 CK2 Signaling Pathways CK2 CK2 PI3K/AKT/mTOR PI3K/AKT/mTOR CK2->PI3K/AKT/mTOR NF-kappaB NF-kappaB CK2->NF-kappaB JAK/STAT JAK/STAT CK2->JAK/STAT Cell Proliferation Cell Proliferation PI3K/AKT/mTOR->Cell Proliferation Survival Survival NF-kappaB->Survival JAK/STAT->Cell Proliferation CK2 Inhibitor CK2 Inhibitor CK2 Inhibitor->CK2

References

synthesis of novel heterocyclic compounds from 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Synthesis of Novel Heterocyclic Compounds from 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline

Introduction

This compound is a highly functionalized aromatic compound that serves as a valuable starting material for the synthesis of a diverse range of heterocyclic structures. Its utility stems from the presence of multiple reactive sites: a nucleophilic amino group, an electrophilic aromatic ring activated by nitro and trifluoromethoxy substituents, a reducible nitro group, and a bromo substituent amenable to various cross-coupling reactions.[1] The trifluoromethoxy group is of particular interest in medicinal chemistry as it can enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic properties of drug candidates.[2] This guide provides detailed protocols for the synthesis of several classes of heterocyclic compounds from this versatile building block, with a focus on benzimidazoles and quinoxalines.

Strategic Importance in Drug Discovery

The strategic placement of the bromo, nitro, and trifluoromethoxy groups on the aniline ring allows for a stepwise and regioselective approach to the construction of complex molecular architectures.[1][3] The electron-withdrawing nature of the trifluoromethoxy group significantly influences the electronic properties of the molecule, which is a desirable characteristic in the design of novel therapeutics.[2] The aniline derivatives serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5]

Part 1: Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The general strategy for their synthesis from this compound involves the initial reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon synthon.

Step 1.1: Reduction of the Nitro Group

The reduction of the nitro group to form 4-Bromo-6-(trifluoromethoxy)benzene-1,2-diamine is a critical first step. This transformation can be achieved using various reducing agents, with the choice of reagent depending on the desired selectivity and reaction conditions.[6][7]

Protocol 1.1.1: Reduction using Tin(II) Chloride

This method is a classic and reliable way to reduce aromatic nitro groups in the presence of halogens.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve this compound (1 eq) in ethanol in a round-bottom flask.

  • Add a solution of Tin(II) chloride dihydrate (4-5 eq) in concentrated HCl to the flask.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Bromo-6-(trifluoromethoxy)benzene-1,2-diamine.

Step 1.2: Cyclization to form Benzimidazoles

The resulting diamine can be cyclized with various reagents, such as aldehydes or carboxylic acids, to form the benzimidazole ring.[8][9][10]

Protocol 1.2.1: Condensation with Aldehydes

This protocol describes the synthesis of 2-substituted benzimidazoles via condensation with an aldehyde.[11][12]

Materials:

  • 4-Bromo-6-(trifluoromethoxy)benzene-1,2-diamine

  • Aromatic or aliphatic aldehyde (1 eq)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount)

  • Toluene

Procedure:

  • To a solution of 4-Bromo-6-(trifluoromethoxy)benzene-1,2-diamine (1 eq) in toluene, add the desired aldehyde (1 eq) and a catalytic amount of p-TSA.

  • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Reflux the mixture for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-Bromo-2-substituted-7-(trifluoromethoxy)-1H-benzo[d]imidazole.

Visualization of Benzimidazole Synthesis

benzimidazole_synthesis start This compound diamine 4-Bromo-6-(trifluoromethoxy)benzene-1,2-diamine start->diamine Reduction (e.g., SnCl2/HCl) benzimidazole 5-Bromo-2-substituted-7-(trifluoromethoxy)-1H-benzo[d]imidazole diamine->benzimidazole Cyclization aldehyde R-CHO aldehyde->diamine

Caption: Synthetic pathway to Benzimidazole derivatives.

Part 2: Synthesis of Quinoxaline Derivatives

Quinoxalines are another important class of nitrogen-containing heterocycles with diverse pharmacological properties.[13] The synthesis of quinoxalines from the intermediate diamine involves condensation with a 1,2-dicarbonyl compound.[14]

Step 2.1: Synthesis of 4-Bromo-6-(trifluoromethoxy)benzene-1,2-diamine

This step is identical to Step 1.1 in the benzimidazole synthesis.

Step 2.2: Condensation with a 1,2-Dicarbonyl Compound
Protocol 2.2.1: Quinoxaline formation with Benzil

This protocol outlines the synthesis of a diphenyl-substituted quinoxaline.[15][16]

Materials:

  • 4-Bromo-6-(trifluoromethoxy)benzene-1,2-diamine

  • Benzil (1,2-diphenylethane-1,2-dione) (1 eq)

  • Ethanol or Acetic Acid

Procedure:

  • Dissolve 4-Bromo-6-(trifluoromethoxy)benzene-1,2-diamine (1 eq) and benzil (1 eq) in ethanol or acetic acid in a round-bottom flask.

  • Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, filter the solid and wash with cold ethanol.

  • If the product does not precipitate, pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

  • Recrystallize the crude product from ethanol to obtain pure 6-Bromo-2,3-diphenyl-8-(trifluoromethoxy)quinoxaline.

Experimental Workflow for Quinoxaline Synthesis

quinoxaline_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start_materials Diamine + Benzil in EtOH reflux Reflux (2-3h) start_materials->reflux cooling Cool to RT reflux->cooling precipitation Precipitation / Filtration cooling->precipitation recrystallization Recrystallization precipitation->recrystallization characterization Characterization (NMR, MS, etc.) recrystallization->characterization

Caption: Workflow for Quinoxaline synthesis and purification.

Part 3: Potential Further Diversification

The synthetic utility of this compound is not limited to benzimidazoles and quinoxalines. The bromo substituent provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at this position.

Table 1: Summary of Synthetic Possibilities
Starting MaterialKey IntermediateReagentHeterocyclic Product
This compound4-Bromo-6-(trifluoromethoxy)benzene-1,2-diamineAldehyde (R-CHO)5-Bromo-2-R-7-(trifluoromethoxy)-1H-benzo[d]imidazole
This compound4-Bromo-6-(trifluoromethoxy)benzene-1,2-diamine1,2-Dicarbonyl (R-CO-CO-R')6-Bromo-2-R-3-R'-8-(trifluoromethoxy)quinoxaline

Conclusion

This compound is a versatile and valuable building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for the preparation of benzimidazole and quinoxaline derivatives. The multiple functional groups present in the starting material offer numerous opportunities for further chemical exploration and the generation of diverse molecular libraries for drug discovery and development programs.

References

experimental procedure for handling and disposal of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Safe Handling and Disposal of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline

Abstract and Scope

This document provides a comprehensive guide for the safe handling, storage, and disposal of this compound (CAS No. 755030-18-3). As a halogenated nitroaromatic compound, this chemical presents significant health and environmental hazards that necessitate strict adherence to safety protocols. This guide is intended for researchers, chemists, and laboratory personnel in drug development and chemical synthesis environments. The protocols herein are designed to minimize exposure risk, prevent accidental release, and ensure compliant waste management. The causality behind each procedural step is explained to foster a deep understanding of the required safety measures.

Compound Identification and Properties

Properly identifying the substance and understanding its physical properties is the foundation of safe laboratory practice.

PropertyValueSource(s)
Chemical Name This compound[1]
Synonyms Benzenamine, 5-bromo-2-nitro-4-(trifluoromethoxy)-[1]
CAS Number 755030-18-3[1][2]
Molecular Formula C₇H₄BrF₃N₂O₃[1][2]
Molecular Weight 301.02 g/mol [1][2]
Physical Form Light yellow to yellow solid or liquid (Confirm with supplier)[3]
Purity Typically >95% (Varies by supplier)[3]

Hazard Assessment and Toxicological Profile

While comprehensive toxicological data for this specific molecule is not widely published, its structural motifs—a nitroaniline core, bromine, and a trifluoromethoxy group—allow for a robust hazard assessment based on analogous compounds.

  • Acute Toxicity: Structurally related compounds are harmful if swallowed, inhaled, or in contact with skin.[3][4] The primary route of exposure in a laboratory setting is through inhalation of dust/aerosols and dermal absorption.[5]

  • Methemoglobinemia: Aromatic amines and nitro compounds are well-documented agents for inducing methemoglobinemia, a serious condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[6][7][8] Symptoms of exposure can include cyanosis (blueish skin), headache, dizziness, fatigue, and in severe cases, respiratory distress and death.[8]

  • Skin and Eye Irritation: Halogenated anilines are known to cause moderate to severe skin and eye irritation.[4][9] Prolonged contact may lead to allergic skin reactions.[9]

  • Mutagenicity and Carcinogenicity: Many aromatic nitro and amino compounds are considered potential mutagens, and some have demonstrated carcinogenic effects in animal studies.[5][6][10] Due to its structure, this compound should be handled as a potential mutagen and carcinogen with extreme caution.[8]

  • Environmental Hazards: Brominated aromatic compounds can be persistent in the environment and are often very toxic to aquatic life with long-lasting effects.[9] Therefore, release into drains or waterways must be strictly avoided.[9][11]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is mandatory to minimize exposure.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[12][13] The hood sash should be kept as low as possible.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[9][14]

  • Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[4][15]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for tears or holes before each use.[16][17] Double-gloving is recommended for handling neat material. Contaminated gloves must be removed and disposed of as hazardous waste.

  • Eye Protection: Chemical safety goggles are required at all times.[16] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[4]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[12] Do not wear lab coats outside of the laboratory to prevent cross-contamination.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[4]

Experimental Workflow Visualization

The following diagrams illustrate the mandatory workflows for safely handling and disposing of this compound.

SafeHandlingWorkflow cluster_prep Phase 1: Preparation cluster_handle Phase 2: Chemical Handling (in Fume Hood) cluster_post Phase 3: Post-Handling & Cleanup prep Review SDS & Protocol ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe eng Verify Fume Hood Operation ppe->eng weigh Weigh Compound eng->weigh transfer Transfer to Reaction Vessel weigh->transfer react Perform Synthesis transfer->react decon Decontaminate Glassware & Surfaces react->decon waste Segregate Hazardous Waste decon->waste wash Wash Hands Thoroughly waste->wash

Caption: Workflow for handling this compound.

Protocols for Handling and Spill Management

Protocol for Safe Handling
  • Preparation: Before starting, review this document and the supplier's Safety Data Sheet (SDS). Ensure all necessary PPE and spill cleanup materials are available.

  • Work Area: Confirm the chemical fume hood is operational. Place absorbent, disposable bench paper on the work surface.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully add the chemical to the container, avoiding the generation of dust.

  • Transfer: If the compound is a solid, use a spatula for transfers. If it is a liquid, use a pipette or syringe. Perform all transfers over a secondary containment tray within the fume hood.

  • Reaction Setup: Add the compound to the reaction vessel slowly. Keep the vessel covered or attached to the reaction apparatus to prevent the release of vapors.

  • Post-Handling Cleanup: After use, decontaminate the spatula and any non-disposable equipment with a suitable solvent (e.g., ethanol or acetone), collecting the rinse as hazardous waste. Wipe down the work surface.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[12]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Small Spill (inside fume hood):

    • Alert nearby personnel.

    • Wearing full PPE, absorb liquids with an inert material like vermiculite or sand. For solids, carefully sweep to avoid creating dust.[4][9]

    • Place the contaminated material into a clearly labeled, sealable hazardous waste container.[9]

    • Wipe the spill area with a cloth dampened with a suitable solvent, then with soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spill (outside fume hood):

    • Evacuate the immediate area and alert all personnel.

    • If the spill is significant or if you feel unwell, activate the fire alarm to initiate a building evacuation and call emergency services.

    • Only personnel trained in hazardous spill response should attempt cleanup.

  • First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][14] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[4][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[4][14] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][13]

Waste Management and Disposal Protocol

Disposal of this compound must be handled through a licensed hazardous waste management service in accordance with all local, state, and federal regulations.[18][19][20]

DisposalWorkflow cluster_collection Step 1: Waste Collection cluster_label Step 2: Labeling cluster_storage Step 3: Storage & Handoff collect Collect all waste (neat chemical, contaminated PPE, spill debris) in a designated, compatible container. labeling Label container with: 'Hazardous Waste' Full Chemical Name Associated Hazards (Toxic, Irritant) collect->labeling store Store sealed container in a secondary containment tray in a designated satellite accumulation area. labeling->store ehs Contact Environmental Health & Safety (EHS) for pickup. store->ehs

Caption: Protocol for the disposal of this compound waste.

Step-by-Step Disposal Procedure
  • Waste Segregation: Designate a specific, compatible, and properly sealed container for waste generated from this compound. Suitable materials include glass or high-density polyethylene (HDPE). Do not mix this waste with other chemical waste streams unless their compatibility is known and approved by your institution's safety officer.[11]

  • Waste Collection: Place all surplus or waste compound, contaminated disposables (e.g., gloves, bench paper, pipette tips), and spill cleanup materials into the designated hazardous waste container.

  • Labeling: The container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and relevant hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • Storage: Keep the waste container sealed when not in use. Store it in a designated satellite accumulation area that is secure and has secondary containment.

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. Do not attempt to treat the chemical waste in the lab (e.g., via neutralization or oxidation) unless you are following a validated and approved institutional procedure.[21] The standard and safest method of disposal for this type of compound is high-temperature incineration by a licensed hazardous waste facility.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-2-nitro-4-(trifluoromethoxy)aniline (CAS 755030-18-3)[1]. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you improve yields, minimize impurities, and overcome common challenges in your synthesis.

Synthetic Strategy Overview

The most common and logical synthetic pathway to this compound involves a two-step process starting from 4-(trifluoromethoxy)aniline. The core strategy is to first introduce the nitro group and then perform a regioselective bromination. The order of these steps is critical due to the directing effects of the substituents on the aromatic ring.

Synthetic_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination A 4-(Trifluoromethoxy)aniline B 2-Nitro-4-(trifluoromethoxy)aniline A->B HNO₃ / H₂SO₄ C Target Molecule: 5-Bromo-2-nitro-4- (trifluoromethoxy)aniline B->C Brominating Agent (e.g., NBS, Br₂)

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most logical synthetic route for this compound?

The most prevalent route begins with the nitration of 4-(trifluoromethoxy)aniline to form the intermediate, 2-nitro-4-(trifluoromethoxy)aniline[2]. This is followed by the selective bromination of this intermediate to yield the final product. Starting with 4-(trifluoromethoxy)aniline allows the powerful ortho-, para-directing amino group (-NH2) to guide the nitro group (-NO2) primarily to the ortho position. Subsequent bromination is then directed by the combined effects of the substituents.

Q2: Why is regioselectivity a critical challenge in the bromination step?

Regioselectivity is paramount because multiple positions on the 2-nitro-4-(trifluoromethoxy)aniline ring are susceptible to electrophilic attack. The substituents have competing directing effects:

  • Amino (-NH2) group: A strongly activating ortho-, para-director.

  • Nitro (-NO2) group: A strongly deactivating meta-director.

  • Trifluoromethoxy (-OCF3) group: A deactivating ortho-, para-director due to lone pairs on oxygen, but with a strong electron-withdrawing inductive effect.

The goal is to add bromine at the C-5 position. This position is ortho to the activating amino group and meta to the deactivating nitro group, which is a favorable electronic combination. However, side reactions, such as bromination at C-3 or C-6, can occur if conditions are not carefully controlled[3][4].

Q3: Is it necessary to protect the amino group before nitration or bromination?

While not always mandatory, protecting the amino group, typically by converting it to an acetamide, is a highly recommended strategy to improve yield and selectivity[5].

  • During Nitration: Direct nitration of anilines can be hazardous due to the oxidative nature of nitric acid. Protecting the amine moderates its reactivity and prevents unwanted oxidation.

  • During Bromination: The unprotected amino group is highly activating, which can lead to over-bromination (formation of di- or poly-brominated products) and other side reactions[4][6]. Converting it to an acetamido group makes it less activating, allowing for more controlled and selective bromination. The protecting group can be removed in a final hydrolysis step.

Q4: What are the primary functions of the trifluoromethoxy (-OCF3) and nitro (-NO2) groups in this molecule's application?

These groups are crucial for modifying the electronic properties, lipophilicity, and metabolic stability of larger molecules synthesized from this intermediate.

  • Trifluoromethoxy (-OCF3) group: Often used as a bioisostere for other groups. It significantly increases lipophilicity, which can enhance membrane permeability of drug candidates. It is also metabolically very stable.

  • Nitro (-NO2) group: This group is a versatile chemical handle. It can be readily reduced to an amine, which then allows for a wide range of subsequent reactions, such as amide bond formation or the construction of heterocyclic rings[3][7].

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem: Low Yield or No Reaction in Bromination Step

Q: I'm getting a low yield or recovering mostly my starting material, 2-nitro-4-(trifluoromethoxy)aniline. What went wrong?

This issue typically points to problems with the reaction conditions or reagents.

  • Cause 1: Inactive Brominating Agent. N-Bromosuccinimide (NBS) is a common choice for this reaction. Ensure it is of high purity and has been stored properly (cool, dry, and dark). Over time, NBS can decompose. It's advisable to use a freshly opened bottle or recrystallize older NBS from water.

  • Cause 2: Insufficient Activation. If using a milder brominating agent than elemental bromine, an acid catalyst is often required to generate a more potent electrophile. Acetic acid is a common solvent and catalyst for NBS brominations. Ensure it is glacial (water-free).

  • Cause 3: Incorrect Temperature. While bromination of activated rings is often exothermic, the overall reaction may require a specific temperature to proceed at a reasonable rate. If the reaction is too cold, it may be sluggish. Conversely, if it's too hot, degradation or side products can become an issue. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.

  • Cause 4: Poor Solubility. Ensure your starting material is fully dissolved in the chosen solvent system. If the aniline is not in solution, the reaction will be slow and incomplete. A co-solvent might be necessary to achieve complete dissolution.

Problem: Formation of Multiple Isomers

Q: My NMR analysis shows a mixture of bromo-anilines. How can I improve the selectivity for the desired 5-bromo isomer?

Formation of regioisomers is a classic challenge in electrophilic aromatic substitution.

  • Cause 1: Reaction Temperature is Too High. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers. Running the reaction at a lower temperature (e.g., 0-25°C) often enhances selectivity for the thermodynamically favored product[8][9].

  • Cause 2: Incorrect Choice of Brominating Agent/Solvent. The choice of brominating agent and solvent can significantly influence regioselectivity.

    • NBS in Acetic Acid or DMF: This is often a good starting point for selective bromination of anilines.

    • Elemental Bromine (Br₂): Can be very reactive and less selective, often requiring very low temperatures and slow addition to control the reaction[8].

    • Copper-Catalyzed Bromination: Systems like CuSO₄/NaBr have been shown to provide high selectivity in the bromination of anilines and could be a viable alternative[3][10].

  • Solution: Amine Protection. As mentioned in the FAQ, acetylating the amine to form 2-acetamido-1-nitro-4-(trifluoromethoxy)benzene before bromination is a robust strategy. The bulkier acetamido group can sterically hinder bromination at the C-6 position, further favoring the desired C-5 position.

Problem: Over-bromination (Dibromo-product formation)

Q: I'm observing a significant amount of a dibrominated product. How can I prevent this?

This indicates the reaction is too aggressive.

  • Cause 1: Incorrect Stoichiometry. The most common cause is using an excess of the brominating agent. Carefully control the stoichiometry, aiming for a 1.0 to 1.05 molar equivalent of the brominating agent relative to the aniline.

  • Cause 2: Rapid Addition of Brominating Agent. Adding the brominating agent too quickly can create localized areas of high concentration, promoting multiple brominations on a single molecule before the reagent has dispersed. Add the brominating agent dropwise or in small portions over an extended period.

  • Cause 3: High Temperature. Exothermic reactions can lead to a temperature spike, increasing the reaction rate and the likelihood of over-bromination. Use an ice bath to maintain a consistent, controlled temperature during the addition of the brominating agent[8].

Troubleshooting_Workflow cluster_low_yield Solutions for Low Yield cluster_isomers Solutions for Isomer Formation cluster_over_brom Solutions for Over-bromination start Analyze Crude Product (TLC, NMR, LCMS) low_yield Problem: Low Yield / No Reaction start->low_yield High SM remaining isomers Problem: Mixture of Isomers start->isomers Multiple product spots/ complex NMR over_brom Problem: Over-bromination start->over_brom Higher mass peak observed in MS sol_ly1 Check brominating agent activity (use fresh) low_yield->sol_ly1 sol_ly2 Optimize temperature/ time with TLC monitoring low_yield->sol_ly2 sol_ly3 Ensure full dissolution (adjust solvent) low_yield->sol_ly3 sol_iso1 Lower reaction temperature (e.g., 0-25°C) isomers->sol_iso1 sol_iso2 Protect amine group (acetylation) isomers->sol_iso2 sol_iso3 Change brominating system (e.g., NBS/AcOH) isomers->sol_iso3 sol_ob1 Use precise stoichiometry (1.0-1.05 eq. Br+) over_brom->sol_ob1 sol_ob2 Add brominating agent slowly (dropwise) over_brom->sol_ob2 sol_ob3 Maintain low temp with ice bath over_brom->sol_ob3

Caption: Troubleshooting decision tree for the bromination step.

Experimental Protocols & Data

Protocol 1: Synthesis of 2-Nitro-4-(trifluoromethoxy)aniline

This protocol is adapted from general nitration procedures for substituted anilines[11][12].

  • Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (H₂SO₄, 3-4 equivalents). Cool the flask in an ice-salt bath to 0°C.

  • Addition of Aniline: Slowly add 4-(trifluoromethoxy)aniline (1.0 eq.) to the cold sulfuric acid while stirring. Maintain the temperature below 10°C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.05 eq.) to concentrated sulfuric acid (1-2 eq.) at 0°C.

  • Nitration: Add the nitrating mixture dropwise to the aniline solution, ensuring the internal temperature does not rise above 5-10°C.

  • Reaction: Stir the mixture at 0-5°C for 1-2 hours after the addition is complete. Monitor the reaction's progress using TLC.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product will precipitate.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral (pH 7), and then dry under vacuum. The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Protocol 2: Synthesis of this compound

This protocol uses N-Bromosuccinimide (NBS) for a more controlled bromination.

  • Setup: In a flask protected from light, dissolve 2-nitro-4-(trifluoromethoxy)aniline (1.0 eq.) in glacial acetic acid.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS, 1.05 eq.) in small portions to the solution at room temperature over 30 minutes.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the consumption of the starting material by TLC.

  • Workup: Pour the reaction mixture into a large volume of water. A yellow solid should precipitate.

  • Isolation: Filter the precipitate and wash it extensively with water to remove acetic acid and succinimide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to achieve high purity[13].

Data Summary Table

The following table provides a general overview of expected outcomes based on different reaction conditions. Yields are highly dependent on specific lab techniques and scale.

StepKey ReagentsTemperatureTypical TimeCommon IssuesExpected Yield
Nitration HNO₃ / H₂SO₄0-10°C1-3 hFormation of other isomers70-90%
Bromination NBS / Acetic Acid20-25°C2-4 hOver-bromination, Isomer formation65-85%
Bromination Br₂ / Acetic Acid0-10°C1-2 hLow selectivity, Over-bromination50-75%

References

Technical Support Center: Purification of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline (CAS No. 755030-18-3).[1][2] This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification of this key synthetic intermediate. Achieving high purity is paramount, as residual impurities can compromise the yield, selectivity, and safety profile of subsequent synthetic steps and final active pharmaceutical ingredients. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification strategy effectively.

Section 1: Safety First - Essential Handling Precautions

Before beginning any purification protocol, a thorough understanding of the compound's hazard profile is essential. Aniline derivatives, particularly those with nitro and bromo substitutions, require careful handling.

Q: What are the primary hazards associated with this compound and related structures?

A: Based on data from structurally similar compounds, this compound should be handled as a hazardous substance. Primary concerns include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3][4]

  • Irritation: Causes skin, eye, and respiratory irritation.[5][6] Always consult the specific Safety Data Sheet (SDS) provided by your supplier.[5]

Q: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A: To mitigate risks, the following PPE is required:

  • Gloves: Nitrile or neoprene gloves to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[1][5]

Section 2: The Challenge - Common Impurities & Initial Assessment

The success of any purification is predicated on understanding the impurities you need to remove. The synthetic route to this compound, typically involving nitration and bromination of a substituted aniline, can generate several predictable side products.

Q: What are the likely impurities I might encounter in my crude sample?

A: Your crude product may contain a mixture of the following:

  • Isomeric Impurities: Positional isomers formed during the electrophilic substitution steps (nitration or bromination) are common.[7] These are often the most challenging to separate due to similar polarities.

  • Over-Brominated Products: The presence of di-bromo or other poly-brominated species is possible if bromination conditions are not strictly controlled.[7][8]

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Hydrolyzed or Decomposed Products: Nitroanilines can be sensitive to heat and certain pH conditions.

Q: How can I quickly assess the purity of my crude material and select a purification strategy?

A: Thin-Layer Chromatography (TLC) is the most effective initial step. It is a rapid, low-cost method to visualize the number of components in your crude mixture and to begin developing a solvent system for column chromatography. The workflow below outlines this critical first step.

cluster_0 Initial Purity Assessment Workflow Crude Sample Crude Sample Dissolve Dissolve in minimal DCM or Ethyl Acetate Crude Sample->Dissolve Spot TLC Spot on Silica TLC Plate Dissolve->Spot TLC Develop TLC Develop in Test Solvent System (e.g., Hexane:EtOAc) Spot TLC->Develop TLC Visualize Visualize under UV light (254 nm) Develop TLC->Visualize Analyze Analyze Spot Separation and Relative Polarity Visualize->Analyze

Caption: Workflow for initial purity assessment using TLC.

By analyzing the TLC, you can determine if your product is the major component and how far it separates from impurities, which directly informs whether recrystallization is feasible or if column chromatography is necessary.

Section 3: Troubleshooting Purification - A Method-Specific Guide

This section provides detailed protocols and troubleshooting advice for the two primary purification methods for this compound: recrystallization and column chromatography.

Recrystallization

Recrystallization is ideal if the crude product is of relatively high purity (>90%) and a suitable solvent can be found that dissolves the compound when hot but not when cold, while impurities remain soluble at all temperatures.

Q: My compound "oils out" instead of crystallizing upon cooling. What should I do?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. To resolve this:

  • Add More Solvent: Re-heat the solution until the oil fully redissolves, then add a small additional volume of the hot solvent to lower the saturation point.

  • Slow the Cooling: Allow the solution to cool more slowly. Insulate the flask with glass wool or place it in a warm bath that cools to room temperature overnight.

  • Change Solvents: The boiling point of your solvent may be too high. Switch to a lower-boiling solvent or use a solvent/anti-solvent system.

Q: I have very low recovery after recrystallization. How can I improve it?

A: Low recovery is often due to using too much solvent or premature crystallization.

  • Use Minimal Solvent: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the crude product.

  • Cool Thoroughly: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Check Filtrate: After filtration, spot the mother liquor on a TLC plate. If a significant amount of product is visible, you may need to concentrate the filtrate and attempt a second crop of crystals.

Experimental Protocol: Recrystallization Solvent Screening
  • Preparation: Place approximately 20-30 mg of crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different test solvent (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like dichloromethane/hexane) dropwise at room temperature until the solid just dissolves. A good candidate will show poor solubility at room temperature.

  • Heating: For solvents where the solid did not dissolve at room temperature, heat the mixture gently in a water bath. A good solvent will fully dissolve the compound upon heating.

  • Cooling: Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, then place them in an ice bath.

  • Observation: The ideal solvent is one that yields well-formed crystals upon cooling.

Troubleshooting Recrystallization CauseSolution
Problem The compound does not dissolve, even when boiling.The solvent polarity is too low.
No crystals form on cooling. Solution is not saturated; too much solvent was used.Boil off some of the solvent to concentrate the solution and attempt cooling again.
Colored impurities remain in crystals. Impurities co-crystallized with the product.Add a small amount of activated charcoal to the hot solution, then filter hot through celite before cooling.
Column Chromatography

Column chromatography is the most robust method for separating compounds with different polarities and is essential when recrystallization fails or when multiple impurities are present.[9] The separation is based on the differential adsorption of components to a polar stationary phase (silica gel) while being moved by a less polar mobile phase.[9]

Q: How do I select the optimal mobile phase (solvent system) for my column?

A: The optimal mobile phase is determined using TLC. The goal is to find a solvent mixture that provides a Retention Factor (Rf) for your target compound of 0.25-0.35 . A good starting point for nitroaniline derivatives is a mixture of a non-polar solvent like Hexane or Petroleum Ether and a slightly more polar solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[9]

  • If Rf is too high (>0.5): The mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., Hexane).

  • If Rf is too low (<0.1): The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., EtOAc).

Q: My compound is streaking on the TLC plate. What will happen on the column?

A: Streaking on a TLC plate indicates that the compound is either too polar for the solvent system, is interacting too strongly with the silica (often an issue with amines), or the sample is overloaded. This will translate to poor separation (band broadening) on the column. To fix this, add 1-2% triethylamine (NEt₃) or acetic acid to your mobile phase. For an amine like your compound, a small amount of base like triethylamine will neutralize the acidic sites on the silica gel, leading to sharper bands and better separation.

cluster_1 Column Chromatography Workflow Prepare Slurry Prepare Silica Gel Slurry in Non-Polar Solvent (e.g., Hexane) Pack Column Pour Slurry and Pack Column Uniformly (Wet Packing Preferred) Prepare Slurry->Pack Column Equilibrate Run 2-3 Column Volumes of Mobile Phase Pack Column->Equilibrate Load Sample Load Crude Product Adsorbed onto Silica Gel ('Dry Loading') or in Minimal Solvent Equilibrate->Load Sample Elute Elute with Mobile Phase, Maintaining Constant Flow Load Sample->Elute Collect Collect Fractions in Test Tubes Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Containing Product Analyze->Combine Evaporate Remove Solvent via Rotary Evaporation Combine->Evaporate Final Product Obtain Purified Product Evaporate->Final Product

Caption: Step-by-step workflow for column chromatography purification.

Experimental Protocol: Flash Column Chromatography
  • Column Preparation: Select a column of appropriate size. As a rule of thumb, use approximately 50-100g of silica gel for every 1g of crude material. Pack the column using the "wet slurry" method to ensure a homogenous stationary phase.[9]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel (2-3x the mass of the crude product) and evaporate the solvent completely to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique typically results in better separation than loading the sample as a concentrated liquid.

  • Elution: Begin elution with the pre-determined mobile phase. Apply positive pressure (flash chromatography) to maintain a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.

  • Analysis and Pooling: Analyze the collected fractions using TLC to identify which ones contain the pure product. Pool the pure fractions together.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified solid.

Section 4: Post-Purification - Purity Verification

After purification, you must verify the purity and confirm the identity of the final product. No single technique is sufficient; a combination of methods provides the highest confidence.

Q: How do I definitively confirm the purity of my final product?

A: A combination of chromatographic and spectroscopic methods is the industry standard.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[7] Purity is typically reported as a percentage based on the area of the product peak relative to the total area of all peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation for volatile impurities and gives mass data that can help identify them.[7][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure of the purified compound. Quantitative NMR (qNMR) can also be used for an absolute purity assessment against a certified internal standard.[11]

Comparison of Purity Analysis Techniques
Method Primary Advantage Key Considerations
HPLC Excellent for quantitative purity assessment of non-volatile compounds.[11][12]Requires development of a specific method (column, mobile phase, detector wavelength).
GC-MS Provides structural information on impurities via mass spectra.[7]Compound must be volatile and thermally stable. May require derivatization.[13]
NMR Provides unambiguous structural confirmation. qNMR offers absolute purity determination.Less sensitive to minor impurities compared to chromatographic methods. Requires a high-field instrument.

Section 5: Summary of Recommended Solvents & Parameters

The table below provides a starting point for solvent selection for various procedures. Optimization will be required based on your specific crude sample.

Application Recommended Solvents Comments
TLC / Column Chromatography Hexane:Ethyl Acetate (e.g., 9:1 to 4:1 v/v)A standard, effective system. Adjust ratio to achieve Rf of 0.25-0.35.
Petroleum Ether:DichloromethaneAn alternative system if separation is poor with Hexane:EtOAc.
Recrystallization Ethanol, Methanol, or IsopropanolGood for polar compounds. Try single-solvent systems first.
Dichloromethane / HexaneA solvent/anti-solvent system. Dissolve in minimal hot DCM, add Hexane until cloudy, then cool.
HPLC (Reverse Phase) Water (with 0.1% Formic Acid or TFA) and Acetonitrile or MethanolA standard mobile phase system for C18 columns.[11]

References

stability and storage conditions for 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline (CAS No. 755030-18-3). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable research compound throughout its lifecycle in your laboratory. By understanding its unique chemical characteristics, you can mitigate experimental variability and ensure reliable, reproducible results.

Core Stability Profile: A Molecule of Competing Influences

The stability of this compound is best understood by examining the interplay of its constituent functional groups. Each part of the molecule contributes to its overall chemical personality, influencing its reactivity, storage requirements, and handling procedures.

  • The Nitro Group (-NO2): As a powerful electron-withdrawing group, the nitro moiety significantly influences the molecule's reactivity. It makes the aniline ring electron-deficient, which can increase susceptibility to nucleophilic attack. Aromatic nitro compounds can be sensitive to heat and light and may react with strong bases.[1] Their presence is a primary driver for the stringent storage conditions required.

  • The Trifluoromethoxy Group (-OCF3): This group is a cornerstone of the molecule's stability. The trifluoromethoxy group is remarkably stable against metabolic and chemical degradation due to the high strength of the C-F bonds.[2][3] It also enhances the molecule's lipophilicity, which is a key property in many drug discovery applications.[2][4]

  • The Bromo Group (-Br): The bromine atom is relatively stable and serves as a versatile synthetic handle for reactions like palladium-catalyzed cross-couplings.[2]

  • The Aniline Core (-NH2): The amino group is a potential site for oxidation. The overall electron-withdrawing nature of the other substituents, however, modulates its basicity and reactivity.

Molecule This compound Nitro Nitro Group (-NO2) Molecule->Nitro Imparts reactivity & sensitivity OCF3 Trifluoromethoxy Group (-OCF3) Molecule->OCF3 Confers high stability & lipophilicity Aniline Aniline Core (-NH2) Molecule->Aniline Potential oxidation site Bromo Bromo Group (-Br) Molecule->Bromo Provides synthetic handle

Caption: Functional group contributions to molecular stability.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[5][6] The recommended temperature range is typically refrigerated at 2-8°C.[7] To further protect against degradation from atmospheric components, storage under an inert atmosphere, such as nitrogen or argon, is best practice, as some similar aniline derivatives are noted to be air or light sensitive.[5]

Q2: We store our chemicals at ambient room temperature. Is this acceptable?

A2: While some suppliers may ship the product at room temperature, for long-term storage (>6 months), refrigeration is highly recommended to minimize the risk of slow thermal degradation, a known issue with nitroaromatic compounds.[1][8][9] Ambient storage should be considered for short-term use only and must be in a location protected from direct sunlight and heat sources.

Q3: My solid compound has developed a darker or yellowish color over time. Is it still usable?

A3: A change in color is a primary visual indicator of potential degradation. This can be caused by several factors:

  • Light Exposure: Nitroaromatic compounds can be light-sensitive, leading to photochemical degradation.[5]

  • Oxidation: The aniline group can oxidize upon prolonged exposure to air.

  • Trace Impurities: Interaction with trace acidic or basic impurities on the container surface or from the atmosphere can cause discoloration. Polynitro aromatic compounds are known to form intensely colored complexes with bases.[10]

If you observe a color change, we strongly recommend re-analyzing the material's purity (e.g., via HPLC, LC-MS, or NMR) before use to ensure it meets the requirements of your experiment.

Q4: What solvents are recommended for preparing stock solutions, and how should they be stored?

A4: Given its enhanced lipophilicity from the trifluoromethoxy group, the compound is soluble in many common organic solvents like DMSO, DMF, and acetone.[2] When preparing a stock solution for biological assays, use anhydrous, high-purity solvents to prevent hydrolysis or reaction with impurities. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the container in foil.

Q5: What chemicals and materials are incompatible with this compound?

A5: It is critical to avoid contact with incompatible materials to prevent hazardous reactions or sample degradation.[1] Key incompatibilities include:

  • Strong Bases: Can react with the nitroaromatic system, potentially leading to decomposition.[11]

  • Strong Oxidizing Agents: Can react exothermically with the aniline group.[5][12]

  • Strong Acids & Acid Chlorides: Can react with the amino group.[5]

  • Strong Reducing Agents: Can reduce the nitro group, changing the chemical identity of the compound.[1][5]

Store this compound separately from these chemical classes.

Data Summary: Recommended Storage Conditions
ParameterSolid Compound (Long-Term)Stock Solution
Temperature 2-8°C (Refrigerated).[7]-20°C to -80°C.
Atmosphere Inert gas (Argon or Nitrogen recommended).Air-tight cap, consider purging headspace with inert gas.
Light Protect from light; store in an opaque container.[5]Use amber vials or wrap in foil.
Container Tightly sealed glass or manufacturer-provided container.[6]Tightly sealed glass vials with PTFE-lined caps.
Incompatibilities Segregate from strong acids, bases, oxidizers, and reducers.[1][5]Use high-purity, anhydrous solvents.
Troubleshooting Guide
Symptom / ObservationPotential CauseRecommended Action & Rationale
Inconsistent experimental results Compound degradation leading to reduced purity and active concentration.Re-qualify the compound's purity using an analytical technique (e.g., HPLC, LC-MS). Prepare fresh stock solutions from a new or validated lot of solid material.
Solid material appears clumpy or wet Absorption of atmospheric moisture.Dry the material under vacuum. Store future containers in a desiccator to prevent water absorption, which can affect weighing accuracy and stability.
Precipitate forms in a thawed stock solution Poor solubility at lower temperatures or solvent evaporation.Gently warm the solution and vortex to redissolve. If it persists, the solution may be supersaturated; consider preparing a more dilute stock. Ensure the vial cap is sealed tightly to prevent solvent loss.
Unexpected peaks in analytical data (e.g., NMR, LC-MS) Presence of degradation products or impurities.Compare the new data to the original Certificate of Analysis. If new peaks are present, the material has likely degraded and should not be used for sensitive applications.
Protocols for Ensuring Compound Integrity
Protocol 1: Initial Receipt and Handling
  • Visual Inspection: Upon receipt, visually inspect the container for an intact seal and the material for uniform color and consistency. Note the appearance in your lab notebook.

  • Log Entry: Record the date of receipt, lot number, and initial appearance.

  • Segregated Storage: Immediately transfer the compound to its designated storage location (e.g., a refrigerator at 2-8°C) away from incompatible materials.[1][7]

  • SDS Review: Ensure all users have read and understood the Safety Data Sheet (SDS) before handling the compound.[5]

Protocol 2: Preparing and Validating a Stock Solution
  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Briefly remove the cap in a low-humidity environment (e.g., a glove box or under a stream of inert gas) and weigh the desired amount quickly.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity solvent to the solid to achieve the target concentration. Ensure complete dissolution by vortexing or brief sonication.

  • Self-Validation: Before experimental use, validate the new stock solution. A simple method is to run an HPLC-UV analysis to confirm the peak area corresponds to the expected concentration and that no significant impurity peaks have appeared.

  • Aliquoting & Storage: Dispense the solution into single-use aliquots in amber vials, purge the headspace with inert gas, seal tightly, and store at -20°C or below.

Caption: Decision workflow for proper compound storage.

References

Technical Support Center: Troubleshooting Failed Reactions with 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline (CAS 755030-18-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging chemical intermediate. Here, we address common experimental failures in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Introduction to this compound

This compound is a highly functionalized aromatic compound with significant potential in the synthesis of novel pharmaceuticals and materials.[1] Its structure incorporates several key reactive sites: a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, a reducible nitro group, and an electron-withdrawing trifluoromethoxy group that modulates the electronic properties of the aromatic ring.[1] This combination of functional groups, while offering broad synthetic utility, also presents a unique set of challenges. This guide will help you troubleshoot common issues and optimize your reaction outcomes.

Physicochemical Properties

A clear understanding of the physical properties of your starting material is fundamental to successful experimentation.

PropertyValueSource
Molecular Formula C₇H₄BrF₃N₂O₃[2][3]
Molecular Weight 301.02 g/mol [2][3]
Appearance Not explicitly stated, but related anilines are often light yellow to yellow liquids or solids.
Purity Typically supplied at ≥95-98%
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Reaction Initiation & Reagent Quality

Question 1: My reaction is not starting, or my starting material is not being consumed. What are the likely causes?

Answer:

Failure to initiate a reaction with this compound can often be traced back to issues with reagent quality, reaction setup, or catalyst activation.

Troubleshooting Steps:

  • Confirm Starting Material Identity and Purity:

    • Purity Check: Impurities can poison catalysts or participate in side reactions. If in doubt, purify the starting material by recrystallization or column chromatography.

  • Assess Catalyst Activity (for Cross-Coupling Reactions):

    • Palladium Catalysts: Many reactions involving this substrate, such as Suzuki or Buchwald-Hartwig couplings, rely on palladium catalysts. These catalysts, particularly Pd(0) species, can be sensitive to air and moisture.[5]

    • Use of Pre-catalysts: Consider using air-stable pre-catalysts which form the active catalytic species in situ.

    • Ligand Integrity: Phosphine ligands are prone to oxidation. Ensure they have been stored under an inert atmosphere.

  • Ensure an Inert Atmosphere:

    • Degassing: Thoroughly degas your solvents to remove dissolved oxygen, which can deactivate palladium catalysts. Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen.

    • Inert Gas Blanket: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

  • Check Solvent and Base Quality:

    • Anhydrous Solvents: For many organometallic reactions, the presence of water can be detrimental. Use freshly dried, anhydrous solvents.

    • Base Quality: Strong bases like sodium tert-butoxide are hygroscopic. Use freshly opened bottles or dry the base before use.

Category 2: Low Yield and Incomplete Conversion

Question 2: My reaction is sluggish, and I'm observing low yields and significant amounts of unreacted starting material. How can I improve this?

Answer:

Low yields and incomplete conversion are common frustrations. The electron-withdrawing nature of the nitro and trifluoromethoxy groups can deactivate the aromatic ring, making some reactions more challenging.

Troubleshooting Workflow for Low Yield

G start Low Yield / Incomplete Conversion temp Increase Reaction Temperature start->temp time Extend Reaction Time start->time catalyst Increase Catalyst/Ligand Loading start->catalyst solvent Screen Different Solvents start->solvent base Screen Different Bases start->base reagent_equiv Adjust Reagent Stoichiometry start->reagent_equiv success Improved Yield temp->success fail No Improvement temp->fail time->success time->fail catalyst->success catalyst->fail solvent->success solvent->fail base->success base->fail reagent_equiv->success reagent_equiv->fail

Caption: Decision tree for troubleshooting low-yield reactions.

Detailed Troubleshooting Steps:

  • Reaction Temperature and Time:

    • The electron-deficient nature of the aryl bromide may require higher temperatures to facilitate oxidative addition in cross-coupling reactions.[6] Incrementally increase the reaction temperature and monitor for product formation and potential decomposition.

    • Extend the reaction time and monitor the progress by TLC or LC-MS to determine if the reaction is simply slow.

  • Catalyst and Ligand Optimization (for Cross-Coupling):

    • Catalyst Loading: Increase the catalyst and ligand loading in small increments (e.g., from 2 mol% to 5 mol%).

    • Ligand Choice: The choice of ligand is critical. For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands are often necessary.[7] For Suzuki couplings, a variety of phosphine-based ligands or N-heterocyclic carbenes (NHCs) can be effective.

  • Solvent Effects:

    • Solubility: Ensure all reagents are soluble in the chosen solvent at the reaction temperature. While specific quantitative data for this compound is scarce, related bromo-trifluoromethyl-anilines are generally soluble in polar aprotic solvents like diethyl ether and dichloromethane.[8] A general protocol for determining solubility is provided in the "Experimental Protocols" section.

    • Solvent Polarity: The polarity of the solvent can significantly impact reaction rates. Screen solvents such as toluene, dioxane, DMF, and THF.[9]

  • Base Selection:

    • The choice of base is crucial and often substrate-dependent. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[10] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or K₃PO₄ are often required.[11]

Category 3: Side Reactions and Impurity Formation

Question 3: I am observing significant byproduct formation. What are the likely side reactions?

Answer:

The multiple functional groups on this compound can lead to several potential side reactions.

Common Side Reactions:

  • Hydrodehalogenation: In palladium-catalyzed reactions, the bromine atom can be replaced by a hydrogen atom, leading to the formation of 2-nitro-4-(trifluoromethoxy)aniline. This is often favored by elevated temperatures and certain catalyst/ligand combinations.

  • Reduction of the Nitro Group: The nitro group can be reduced under certain conditions, especially if using reducing agents or in the presence of certain catalysts and hydrogen sources. This can lead to the formation of the corresponding diamine derivative.

  • Homocoupling (in Suzuki Reactions): The boronic acid partner can couple with itself to form a biaryl byproduct. This is often a sign of slow transmetalation or issues with the base.

  • Reaction at the Amino Group: The primary amine is a nucleophile and can potentially react with electrophilic partners in the reaction mixture. While generally less reactive in cross-coupling reactions than the aryl bromide, it's a possibility to consider.

Troubleshooting Side Reactions:

  • Lower Reaction Temperature: If hydrodehalogenation or decomposition is observed, try running the reaction at a lower temperature for a longer period.

  • Optimize Catalyst/Ligand: Some ligands are more prone to promoting side reactions than others. A ligand screen may be necessary.

  • Protecting Groups: If unwanted reactions at the amino group are suspected, consider protecting it as an acetamide. However, this adds extra steps to your synthesis.[12]

Reaction Pathway Visualization

G SM This compound Reagents Coupling Partner (e.g., Boronic Acid or Amine) Pd Catalyst, Ligand, Base Desired Desired Coupled Product Reagents->Desired Desired Pathway Side1 Hydrodehalogenation Product Reagents->Side1 Side Reaction Side2 Nitro Reduction Product Reagents->Side2 Side Reaction Side3 Homocoupling Product Reagents->Side3 Side Reaction

Caption: Potential reaction pathways for this compound in a cross-coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for a Trial Suzuki-Miyaura Coupling Reaction

This protocol is a starting point and may require optimization.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Catalyst and Ligand Addition:

    • In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand in the degassed solvent.

    • Add the catalyst solution to the Schlenk flask via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Determination of Solubility (Gravimetric Method)
  • Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the chosen organic solvent.

  • Seal the vial and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Carefully filter the saturated solution through a syringe filter to remove any undissolved solid.

  • Transfer a known volume of the clear filtrate to a pre-weighed vial.

  • Evaporate the solvent under a stream of nitrogen or in a vacuum oven.

  • Weigh the vial containing the dried solute to determine the mass of the dissolved compound.

  • Calculate the solubility in g/L or mg/mL.

References

Technical Support Center: Optimizing Reaction Conditions for the Bromination of Trifluoromethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the electrophilic bromination of trifluoromethoxyaniline. We will address common challenges, offer troubleshooting solutions, and provide optimized protocols to help you achieve high yields and regioselectivity in your synthesis.

A. Critical Safety Information

Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents. Trifluoromethoxyaniline and its derivatives are toxic and require careful handling.

  • Hazard Profile : 4-(Trifluoromethoxy)aniline is classified as toxic if swallowed and fatal in contact with skin, causing serious eye damage.[1][2] 3-(Trifluoromethyl)aniline, a related compound, is also fatal if inhaled and causes skin and eye irritation.[3]

  • Handling : Always work in a well-ventilated chemical fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][5]

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[2][4]

B. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reaction chemistry to build a foundational understanding.

Q1: What are the primary challenges in the bromination of trifluoromethoxyaniline?

A1: The primary challenge is controlling the regioselectivity and preventing over-bromination. The trifluoromethoxyaniline ring has two competing substituents:

  • Amino Group (-NH₂) : This is a powerful activating group that directs electrophilic substitution to the ortho and para positions.[6][7][8] Its strong activating nature can easily lead to the formation of di- or even tri-brominated byproducts if the reaction is not carefully controlled.[9]

  • Trifluoromethoxy Group (-OCF₃) : This is a deactivating group that directs to the meta position.

In an electrophilic aromatic substitution, the powerful activating effect of the amino group dominates the directing effects. Therefore, the main products will be ortho/para to the -NH₂ group. The key challenge is to achieve mono-bromination at the desired position without side reactions.

Q2: Which brominating agent is recommended: N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?

A2: For activated aromatic rings like anilines, N-Bromosuccinimide (NBS) is generally the preferred reagent.[10][11] Molecular bromine (Br₂) is highly reactive and often leads to polybromination, yielding products like 2,4,6-tribromoaniline when reacted with aniline itself.[12][13] NBS is a solid that is easier to handle and acts as a milder source of electrophilic bromine, which provides higher selectivity and minimizes the formation of over-brominated byproducts when used under optimized conditions.[9]

Q3: How does the choice of solvent affect the reaction outcome?

A3: The polarity of the solvent has a significant impact on the regioselectivity of the bromination of anilines bearing electron-withdrawing groups.[10][14] Polar aprotic solvents like N,N-Dimethylformamide (DMF) are commonly used as they can effectively dissolve the starting materials and NBS.[10] However, screening different solvents can be a crucial optimization step. In some cases, less polar solvents may be preferred to fine-tune the selectivity and minimize side reactions.[9]

Q4: How can I achieve mono-bromination and control where the bromine adds?

A4: Controlling this reaction relies on moderating the high reactivity of the aniline ring. There are two primary strategies:

  • Reaction Condition Optimization : This is the most direct approach. It involves the slow, portion-wise addition of a controlled amount (≤1.0 equivalent) of a mild brominating agent like NBS at a low temperature (e.g., 0 °C).[9] This prevents localized high concentrations of the electrophile and reduces the energy available for subsequent bromination events.

  • Protecting Group Strategy : For ultimate control, the amino group can be temporarily "protected" via acetylation using acetic anhydride.[15] This forms an acetanilide, where the acetyl group significantly reduces the activating effect of the nitrogen lone pair.[16][17] The less activated acetanilide can then be mono-brominated (typically at the para position due to steric hindrance from the bulky acetyl group). The acetyl group is then easily removed by acid or base hydrolysis to yield the pure mono-brominated aniline.[15][17]

C. Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the experiment.

Issue 1: High Percentage of Over-bromination (Dibromo-Byproduct)

This is the most common problem, where the desired mono-bromo product is contaminated with significant amounts of dibromo- or even tribromo-aniline.

Potential Cause Explanation Recommended Solution
Excess Brominating Agent Using more than 1.0 molar equivalent of NBS or Br₂ is the most direct cause of over-bromination.Carefully control the stoichiometry. Use precisely 1.0 equivalent of NBS, or even slightly less (e.g., 0.98 eq), relative to the trifluoromethoxyaniline.[9]
High Reaction Temperature Higher temperatures increase the reaction rate, making it difficult to stop at the mono-brominated stage.Perform the addition of the brominating agent at a reduced temperature, ideally between -10 °C and 0 °C, using an ice-salt bath.[9] Allow the reaction to warm to room temperature slowly only after the addition is complete.
Rapid Reagent Addition Adding the brominating agent too quickly creates localized areas of high concentration, promoting multiple substitutions on a single molecule before the reagent can disperse.Add the brominating agent (e.g., a solution of NBS in DMF) dropwise or portion-wise over an extended period (e.g., >1 hour).[9] This ensures the electrophile concentration remains low throughout the reaction vessel.

Use this decision tree to diagnose and resolve issues with over-bromination.

G start High % of Dibromo Product Detected check_stoich Check Stoichiometry: Were >1.0 eq of NBS used? start->check_stoich reduce_stoich Action: Reduce NBS to 0.98-1.0 eq. check_stoich->reduce_stoich Yes check_temp Review Temperature Log: Did temp exceed 5°C during addition? check_stoich->check_temp No reduce_stoich->check_temp improve_cooling Action: Improve Cooling. Use ice-salt bath. Ensure slow addition. check_temp->improve_cooling Yes check_addition Analyze Addition Rate: Was addition complete in <30 mins? check_temp->check_addition No improve_cooling->check_addition slow_addition Action: Extend addition time to >1 hour. Add dropwise. check_addition->slow_addition Yes check_solvent Consider Solvent Effects: Is the reaction too fast in the current solvent? check_addition->check_solvent No slow_addition->check_solvent screen_solvents Action: Screen less polar solvents to moderate reactivity. check_solvent->screen_solvents Yes success Problem Resolved: High Yield of Mono-bromo Product check_solvent->success No screen_solvents->success

Caption: A step-by-step guide to troubleshooting over-bromination.

Issue 2: Low or No Yield of Desired Product
Potential Cause Explanation Recommended Solution
Reagent Quality Aniline starting material may have oxidized (often indicated by a dark color). NBS can decompose over time. Solvents must be anhydrous.Use purified, colorless aniline. Use fresh, high-quality NBS. Ensure solvents like DMF are anhydrous, as water can interfere with the reaction.[10]
Incorrect Temperature While high temperatures cause over-bromination, some reactions may stall if the temperature is too low for the specific substrate and solvent system.Monitor the reaction progress using Thin Layer Chromatography (TLC). If no conversion is observed after reagent addition at 0 °C, allow the reaction to slowly warm to room temperature and continue monitoring.[10]
Inefficient Workup The brominated product may be lost during the extraction or purification steps.During liquid-liquid extraction, ensure the phases are separated correctly. An acidic wash (e.g., dilute HCl) can remove unreacted basic aniline, but ensure your product is not acid-sensitive.[15]
Issue 3: Formation of Dark Tar or Insoluble Material
Potential Cause Explanation Recommended Solution
Oxidation Anilines are susceptible to oxidation, especially in the presence of air or impurities, leading to the formation of dark, polymeric tars.[15]Use purified, fresh starting materials.[15] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[15] If oxidation persists, consider using the amino-group protection strategy.
Acid-Catalyzed Polymerization Strong acidic conditions, sometimes generated by HBr byproduct, can cause aniline polymerization.Using NBS is beneficial as it minimizes the formation of acidic byproducts compared to Br₂. Adding a non-nucleophilic base can be explored, but may complicate the reaction.
D. Recommended Protocol & Experimental Workflow

This protocol provides a robust method for the regioselective synthesis of 4-bromo-3-(trifluoromethoxy)aniline, adapting a procedure for a structurally similar substrate.[9][10]

Optimized Protocol: Synthesis of 4-Bromo-3-(trifluoromethoxy)aniline
Parameter Value/Condition Reference
Substrate 3-(trifluoromethoxy)aniline-
Reagent N-Bromosuccinimide (NBS)[9][10]
Stoichiometry 1.0 eq. of NBS[9][10]
Solvent N,N-Dimethylformamide (DMF), anhydrous[10]
Temperature 0 °C during addition, then warm to 20 °C[9][10]
Reaction Time ~3 hours (monitor by TLC)[10]
Expected Yield >90%[10]
Major Product 4-Bromo-3-(trifluoromethoxy)aniline[10]

Step-by-Step Methodology:

  • Reaction Setup : In a dry, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, dissolve 3-(trifluoromethoxy)aniline (1.0 eq) in anhydrous DMF (approx. 10 mL per gram of aniline).

  • Cooling : Cool the solution to 0 °C using an ice-salt bath with vigorous stirring.[9]

  • Reagent Preparation : In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in anhydrous DMF (approx. 10 mL per gram of NBS).

  • Slow Addition : Add the NBS solution to the cooled aniline solution dropwise via a dropping funnel over a period of at least 1 hour. Ensure the internal temperature does not rise above 5 °C.[9]

  • Reaction Monitoring : After the addition is complete, allow the reaction mixture to slowly warm to room temperature (~20 °C) and stir for 3 hours.[10] Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Quenching & Extraction : Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.[10]

  • Washing : Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to remove any unreacted bromine), water, and finally a saturated brine solution.[10]

  • Drying and Concentration : Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).[10] Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-bromo-3-(trifluoromethoxy)aniline.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve_aniline 1. Dissolve Aniline in anhydrous DMF cool 3. Cool Aniline solution to 0°C dissolve_aniline->cool dissolve_nbs 2. Dissolve NBS in anhydrous DMF add 4. Add NBS solution dropwise (>1 hr) dissolve_nbs->add cool->add react 5. Stir at RT for 3h (Monitor by TLC) add->react quench 6. Quench with H₂O & Extract with EtOAc react->quench wash 7. Wash Organic Layer (Thiosulfate, Brine) quench->wash dry 8. Dry (Na₂SO₄) & Concentrate wash->dry purify 9. Purify (Chromatography or Recrystallization) dry->purify

Caption: Experimental workflow for the synthesis of 4-bromo-3-(trifluoromethoxy)aniline.

E. Mechanistic Insights

The bromination of trifluoromethoxyaniline is a classic example of an Electrophilic Aromatic Substitution (SₑAr) reaction. The mechanism involves the attack of an electrophile (Br⁺) on the electron-rich aniline ring.

  • Generation of the Electrophile : NBS serves as a source for Br⁺, often activated by trace amounts of HBr in the reaction.

  • Electrophilic Attack : The π-electrons of the aniline ring attack the electrophilic bromine atom. The powerful electron-donating amino group directs this attack preferentially to the ortho and para positions, as the resonance structures for these intermediates are more stable.[8]

  • Sigma Complex Formation : A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed.

  • Deprotonation : A base (e.g., the succinimide anion or solvent) removes a proton from the carbon atom that was attacked by the bromine, restoring the aromaticity of the ring and yielding the final product.

Caption: Simplified mechanism of para-bromination of 3-(trifluoromethoxy)aniline.

F. References
  • BenchChem. (n.d.). Bromination of 3-(trifluoromethyl)aniline using NBS. Retrieved from --INVALID-LINK--

  • Khan Academy. (n.d.). Bromination of Aniline. Retrieved from --INVALID-LINK--

  • CHEM-IS-TRY. (2024, August 3). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. YouTube. Retrieved from --INVALID-LINK--

  • Merck Millipore. (n.d.). SAFETY DATA SHEET - 4-(Trifluoromethoxy)aniline. Retrieved from --INVALID-LINK--

  • Testbook. (n.d.). Electrophilic Substitution of Anilines - Explanation and FAQs. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from --INVALID-LINK--

  • Gujarat Fluorochemicals Limited. (n.d.). Product Summary Sheet - 3-(Trifluoromethyl)aniline. Retrieved from --INVALID-LINK--

  • Sathee Forum. (2025, October 14). Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation?. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Minimizing over-bromination in the synthesis of 4-Bromo-3-(trifluoromethyl)aniline. Retrieved from --INVALID-LINK--

  • Bartoli, S., et al. (2008). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Synthesis, 2008(22), 3685-3688. Retrieved from --INVALID-LINK--

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from --INVALID-LINK--

  • Podgoršek, A., et al. (2009). Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide. Tetrahedron, 65(22), 4429-4439. Retrieved from --INVALID-LINK--

  • Das, B., et al. (2006). A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst. Tetrahedron Letters, 47(5), 751-754. Retrieved from --INVALID-LINK--

  • Google Patents. (2012). CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method. Retrieved from --INVALID-LINK--

  • Vedantu. (n.d.). The bromination of aniline in water produces A 2bromoaniline. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Retrieved from --INVALID-LINK--

  • Allen Career Institute. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET - 4-(Trifluoromethyl)anilinium chloride. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 3-(Trifluoromethyl)aniline. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-(Trifluoromethoxy)aniline. Retrieved from --INVALID-LINK--

  • Wang, F., et al. (2018). Selective Oxidative Bromination of Anilines Using Potassium Bromide and ZnAl-BrO3--LDHs. Chinese Journal of Organic Chemistry, 38(11), 3021-3027. Retrieved from --INVALID-LINK--

  • Physics Wallah. (2022, October 17). Bromination of aniline gives 2,4,6 - tribromoaniline, whereas the nitration of aniline.... YouTube. Retrieved from --INVALID-LINK--

  • G, A., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 755-759. Retrieved from --INVALID-LINK--

  • Chegg. (n.d.). What is the mechanism for a Mono-brominated aniline?. Retrieved from --INVALID-LINK--

  • Study.com. (n.d.). Suggest a mechanism for the bromination of aniline. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Halogenated Aniline Reactions. Retrieved from --INVALID-LINK--

  • Reddit. (2024, February 13). Bromination Help. r/Chempros. Retrieved from --INVALID-LINK--

  • Neumann, K., et al. (2020). Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal. ChemBioChem, 21(15), 2146-2151. Retrieved from --INVALID-LINK--

  • ChemRxiv. (2021). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved from --INVALID-LINK--

  • Wang, Z. (2010). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 15(3), 1889-1903. Retrieved from --INVALID-LINK--

  • G, A., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 755-759. Retrieved from --INVALID-LINK--

References

preventing decomposition of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized aniline. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you prevent decomposition and optimize your reaction outcomes.

Understanding the Molecule: A Stability Overview

This compound is a valuable building block, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the unique interplay of its substituents: a nucleophilic amino group, a bromine atom amenable to cross-coupling, a reducible nitro group, and a lipophilic, metabolically stable trifluoromethoxy group.[3][4] However, the very features that make this molecule attractive also render it susceptible to specific decomposition pathways. The aniline core is electron-deficient due to the strong electron-withdrawing effects of the ortho-nitro and para-trifluoromethoxy groups, which significantly reduces the nucleophilicity of the amino group and can lead to sluggish reactions.[5]

Frequently Asked Questions (FAQs)

Q1: My sample of this compound has developed a dark color upon storage. Is it still usable?

A2: Dark discoloration, often ranging from yellow to dark brown, is a common sign of aniline degradation, typically due to air oxidation or photodegradation.[6] While minor discoloration may not preclude its use in all applications, it indicates the presence of impurities. For sensitive reactions, such as palladium-catalyzed cross-couplings, using discolored starting material can lead to lower yields and the formation of tar-like substances. It is highly recommended to use purified, colorless starting material for optimal results.[6]

Q2: I'm observing hydrodehalogenation (loss of the bromine atom) in my palladium-catalyzed cross-coupling reaction. What is the cause and how can I minimize it?

A2: Hydrodehalogenation is a frequent side reaction in palladium-catalyzed cross-couplings, where the aryl bromide is reduced to an arene.[6] This is often exacerbated with electron-deficient aryl halides. The mechanism can involve the formation of palladium-hydride species.[6] To mitigate this, consider the following:

  • Choice of Base: Weaker bases such as K₃PO₄ or Cs₂CO₃ are sometimes preferable to strong bases like NaOtBu.[6]

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway.[6]

  • Protecting the Amine: The free amino group can sometimes promote dehalogenation. Protecting it with a group like Boc (tert-butyloxycarbonyl) may suppress this side reaction.[6]

  • Water Content: Trace amounts of water can serve as a hydrogen source for hydrodehalogenation in some cross-coupling reactions.[7][8] Using anhydrous and degassed solvents is crucial.

Q3: My reaction is showing signs of nitro group reduction, even though I am not using a reducing agent. How is this possible?

A3: Unintended reduction of the nitro group can occur under various conditions. For instance, some palladium catalysts used in cross-coupling reactions can, under certain conditions, effect the reduction of nitroarenes.[9] The choice of solvent and base can also play a role. If you suspect nitro group reduction, it is advisable to screen different catalyst systems and reaction conditions. In some cases, using Raney nickel instead of Pd/C for other transformations on the molecule can be a strategy to avoid dehalogenation while still being mindful of its potential to reduce the nitro group.[10]

Q4: Why are my reaction yields consistently low when using this compound?

A4: The primary reason for low yields is the significantly reduced nucleophilicity of the aniline's amino group. The potent electron-withdrawing effects of the ortho-nitro and para-trifluoromethoxy groups pull electron density away from the nitrogen atom, making it a weak nucleophile.[5] Consequently, reactions at the amino group are often slow and may require forcing conditions, which can in turn lead to decomposition.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during reactions with this compound.

Issue 1: Low or No Product Formation
Potential Cause Explanation Recommended Solution
Reduced Nucleophilicity The electron-deficient nature of the aniline ring makes the amino group a poor nucleophile, leading to slow or incomplete reactions.[5]Increase reaction temperature or time. Consider using microwave irradiation to overcome high activation barriers. For reactions involving the amino group, a stronger base or a more electrophilic coupling partner may be necessary.
Catalyst Inactivity In cross-coupling reactions, the catalyst may be poisoned by impurities in the starting material or solvents. The chosen catalyst/ligand system may also be suboptimal for this electron-deficient substrate.Use a well-defined, air-stable precatalyst to ensure consistent generation of the active catalytic species.[6] Screen a panel of bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos) which are often effective for challenging substrates.[11]
Steric Hindrance The ortho-nitro group can sterically hinder reactions at the amino group.For reactions at the amino group, consider smaller reagents or catalysts. For cross-coupling at the bromine, steric hindrance is less of a concern.
Issue 2: Formation of Multiple Unidentified Side Products
Potential Cause Explanation Recommended Solution
Hydrodehalogenation The bromine atom is replaced by a hydrogen atom, a common side reaction in Pd-catalyzed couplings.[6]See FAQ Q2. Optimize the base, ligand, and solvent system. Ensure strictly anhydrous conditions.[7][8]
Nitro Group Reduction The nitro group is partially or fully reduced to nitroso, hydroxylamino, or amino functionalities. This can occur with certain metal catalysts or under protic conditions.[9]If unintended, screen different metal catalysts. Raney nickel is known to be effective for nitro reductions, so Pd/C might be a milder alternative for other transformations if nitro reduction is to be avoided.[10] Conversely, if selective reduction is desired, reagents like iron in acidic media or tin(II) chloride can be employed.[9]
Oxidative Decomposition The aniline moiety is susceptible to oxidation, leading to colored impurities and tar formation, especially under acidic conditions or in the presence of air.[6]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] Use purified, colorless starting material. If the reaction requires acidic conditions, consider protecting the amino group.
Photodegradation Nitroaromatic compounds can be photolabile, undergoing decomposition upon exposure to light.[12]Protect the reaction vessel from light by wrapping it in aluminum foil. Store the starting material in an amber vial.
Issue 3: Reaction Mixture Turns Dark/Forms Tar
Potential Cause Explanation Recommended Solution
Aniline Oxidation This is a strong indicator of the oxidation of the aniline starting material or product.[6]Purify the starting material to remove any colored impurities.[6] Rigorously exclude oxygen by working under an inert atmosphere.
Reaction at High Temperatures Prolonged heating at high temperatures can lead to thermal decomposition of the starting material or product.Monitor the reaction closely and stop it as soon as it reaches completion. If possible, use a more active catalyst that allows for lower reaction temperatures.
Strongly Acidic Conditions Direct nitration of anilines, for example, is known to cause oxidation and the formation of undesired products.[13]If acidic conditions are necessary, protect the amino group as an amide (e.g., acetanilide). The protecting group can be removed after the reaction.[13][14]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Protecting the Amino Group (Acetylation)

To mitigate side reactions such as oxidation and to control reactivity, the amino group of this compound can be protected as an acetamide.

  • Setup: In a flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the solution with constant stirring.

  • Reaction: The reaction is typically exothermic. After the initial reaction subsides, gently warm the mixture to 50-60 °C for 30 minutes to ensure complete conversion.

  • Isolation: Pour the warm mixture into cold water with vigorous stirring to precipitate the N-acetylated product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: General Starting Conditions for Suzuki-Miyaura Coupling

This protocol provides a starting point for the cross-coupling of the protected aniline with an arylboronic acid. Optimization will likely be required.

  • Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the N-acetylated this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., a mixture of toluene and water or dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude residue by flash column chromatography.

Visualizations

cluster_0 Troubleshooting Low Yield in Reactions Start Low Reaction Yield Check_Purity Is Starting Material Pure & Colorless? Start->Check_Purity Check_Conditions Are Reaction Conditions Optimized? Check_Purity->Check_Conditions Yes Purify Purify Starting Material (Recrystallization/Chromatography) Check_Purity->Purify No Check_Catalyst Is Catalyst System Appropriate? Check_Conditions->Check_Catalyst Yes Optimize_Temp Increase Temperature/Time or Use Microwave Check_Conditions->Optimize_Temp No Screen_Catalyst Screen Ligands & Bases (e.g., XPhos, K3PO4) Check_Catalyst->Screen_Catalyst No Success Improved Yield Check_Catalyst->Success Yes Purify->Check_Conditions Optimize_Temp->Check_Catalyst Protect_Amine Consider Protecting the Amino Group Screen_Catalyst->Protect_Amine Protect_Amine->Success

Caption: A decision tree for troubleshooting low-yield reactions.

cluster_1 Potential Decomposition Pathways Start This compound Pd_Coupling Pd-Catalyzed Cross-Coupling Start->Pd_Coupling Acid_Exposure Strong Acid Exposure Start->Acid_Exposure Light_Air Light/Air Exposure Start->Light_Air Reducing_Conditions Reducing Conditions Start->Reducing_Conditions Dehalogenation Hydrodehalogenation Product (Loss of Br) Pd_Coupling->Dehalogenation Side Reaction Nitro_Reduction Nitro Reduction Product (-NO2 -> -NH2) Pd_Coupling->Nitro_Reduction Potential Side Reaction Oxidation Oxidized Impurities (Colored byproducts/tar) Acid_Exposure->Oxidation Can cause Protonation Anilinium Salt (Deactivated Ring) Acid_Exposure->Protonation Leads to Light_Air->Oxidation Leads to Reducing_Conditions->Nitro_Reduction Leads to

References

Technical Support Center: Safe Handling of Halogenated Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with halogenated nitroaromatic compounds. Its purpose is to ensure the safe and compliant handling of these potentially hazardous materials by offering practical, field-tested advice and clear, actionable protocols. The information herein is synthesized from authoritative sources and practical laboratory experience to address common challenges and questions.

Section 1: Understanding the Inherent Risks

Halogenated nitroaromatic compounds are a class of chemicals characterized by the presence of one or more nitro groups (NO₂) and halogen atoms (F, Cl, Br, I) attached to an aromatic ring. This unique chemical structure imparts both their utility in synthesis and their significant toxicological properties.[1][2] The electron-withdrawing nature of both the nitro group and halogens makes the aromatic ring electron-deficient, influencing the compound's reactivity and biological interactions.[3]

Many of these compounds are known to be toxic, mutagenic, and potentially carcinogenic.[1][4][5] Their persistence in the environment is also a significant concern, with many listed as priority pollutants by environmental agencies.[1][4] Exposure can occur through inhalation, skin contact, or ingestion, and can lead to a range of adverse health effects, including damage to the blood, liver, and nervous system.[6][7][8]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the handling and use of halogenated nitroaromatic compounds in a laboratory setting.

Q1: What are the primary hazards I should be aware of before working with a new halogenated nitroaromatic compound?

A1: The primary hazards include acute toxicity, potential carcinogenicity, and skin/eye irritation.[9] Many of these compounds can be readily absorbed through the skin.[10] Before starting any experiment, it is crucial to consult the Safety Data Sheet (SDS) for the specific compound. The SDS will provide detailed information on hazards, handling precautions, and emergency procedures.[11][12] Assume that any new or uncharacterized compound of this class is hazardous.[13]

Q2: How do I select the appropriate Personal Protective Equipment (PPE)?

A2: A comprehensive PPE plan is essential.[9] The selection of PPE depends on the specific compound and the experimental procedure. The following table provides general guidelines, but always refer to the compound's SDS for specific recommendations.

Protection Type Recommended PPE Rationale
Eye and Face Chemical safety goggles and a face shield.[9][14]Protects against splashes and vapors which can cause severe eye damage.
Skin Chemical-resistant gloves (e.g., nitrile, neoprene, or Viton®), a flame-resistant lab coat, and closed-toe shoes.[9][14][15]Prevents skin contact, which can lead to irritation, burns, and systemic toxicity through dermal absorption.
Respiratory Work should be conducted in a certified chemical fume hood.[9][11] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[11][14][16]Minimizes inhalation of toxic vapors or dusts.

Q3: What are the best practices for storing halogenated nitroaromatic compounds?

A3: Proper storage is critical to prevent accidents and degradation of the material.

  • Segregation: Store halogenated nitroaromatic compounds separately from incompatible materials, such as strong oxidizing and reducing agents.[11][17]

  • Containers: Keep them in tightly sealed, clearly labeled containers.[17][18] The original manufacturer's container is ideal.

  • Location: Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[10][17] Some compounds may be light-sensitive.

  • Inventory: Maintain an accurate inventory of all stored compounds.

Q4: Can I dispose of small quantities of halogenated nitroaromatic waste down the drain?

A4: No. Halogenated nitroaromatic compounds should never be disposed of down the drain.[15] They are environmentally persistent and can be toxic to aquatic life.[7] All waste, including contaminated consumables and rinse solutions, must be collected as hazardous waste.[9][19]

Q5: What should I do in case of an accidental spill?

A5: The response to a spill depends on its size and the specific compound. For any spill, the immediate priority is personal safety.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess Spill Size & Hazard (Consult SDS) evacuate->assess small_spill Small Spill (Manageable by Lab Personnel) assess->small_spill Small large_spill Large Spill (Requires Emergency Response) assess->large_spill Large ppe Don Appropriate PPE small_spill->ppe call_emergency Call Emergency Services & EH&S large_spill->call_emergency contain Contain the Spill with Absorbent Material ppe->contain collect Collect Absorbed Material into a Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of all Contaminated Materials as Hazardous Waste decontaminate->dispose report Report the Incident to EH&S dispose->report secure_area Secure the Area & Await Arrival of Emergency Personnel call_emergency->secure_area

Caption: Workflow for responding to a chemical spill.

Section 3: Troubleshooting Guides

This section provides step-by-step guidance for specific issues that may arise during experiments involving halogenated nitroaromatic compounds.

Unexpected Reaction Exotherm

Issue: The reaction temperature is increasing uncontrollably.

Causality: Halogenated nitroaromatic compounds can undergo highly exothermic reactions, particularly during nitration, reduction, or in the presence of contaminants.[20]

Immediate Actions:

  • Alert: Immediately alert colleagues and your supervisor.

  • Cooling: If safe to do so, apply external cooling (e.g., ice bath).

  • Withdraw Heat: Remove any external heat source.

  • Evacuate: If the temperature continues to rise, evacuate the area and contact emergency services.

Preventative Measures:

  • Scale: Always perform a new reaction on a small scale first.

  • Addition Rate: Add reagents slowly and monitor the temperature closely.

  • Purity: Ensure all reactants and solvents are free from contaminants that could catalyze a runaway reaction.[20]

Accidental Skin or Eye Exposure

Issue: A researcher has come into direct contact with a halogenated nitroaromatic compound.

Causality: Accidental splashes or handling errors can lead to direct exposure.

Immediate Actions:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[14][21] Remove contact lenses if present and easy to do so.[21]

  • Skin Contact: Promptly flush the affected skin with plenty of soap and water for at least 15 minutes.[14][22] Remove contaminated clothing while under a safety shower.[21]

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the SDS for the specific compound to the medical personnel.[21]

Waste Disposal Confusion

Issue: Uncertainty about how to segregate and label waste streams.

Causality: Improper waste segregation can lead to dangerous chemical reactions in the waste container and non-compliance with disposal regulations.

Protocol:

  • Segregation: Always use separate, designated waste containers for halogenated and non-halogenated organic waste.[9][18][19] This is crucial for proper disposal and recycling.

  • Labeling: Label all waste containers clearly with "Hazardous Waste," the full chemical names of the contents, and their approximate concentrations.[9][18]

  • Container Integrity: Ensure waste containers are in good condition, compatible with the stored chemicals, and kept closed when not in use.[18]

Waste_Segregation_Logic start Generated Lab Waste is_halogenated Is the waste halogenated? start->is_halogenated halogenated_container Halogenated Organic Waste Container is_halogenated->halogenated_container Yes non_halogenated_container Non-Halogenated Organic Waste Container is_halogenated->non_halogenated_container No label_waste Label Container with Full Chemical Names and Concentrations halogenated_container->label_waste non_halogenated_container->label_waste

Caption: Decision logic for organic waste segregation.

Section 4: Decontamination Protocol

Objective: To safely and effectively decontaminate glassware and work surfaces after use with halogenated nitroaromatic compounds.

Materials:

  • Appropriate PPE (as defined in Section 2)

  • Suitable solvent for rinsing (e.g., acetone)

  • Laboratory-grade detergent

  • Designated hazardous waste containers for liquid and solid waste

Procedure:

  • Pre-Rinse: In a chemical fume hood, rinse all contaminated glassware with a small amount of a suitable solvent (e.g., acetone) to remove the bulk of the chemical residue.[9]

  • Collect Rinsate: Collect this initial rinsate in a designated halogenated organic waste container.[9]

  • Wash: Wash the glassware with a laboratory-grade detergent and hot water.[23]

  • Final Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized or distilled water.[23]

  • Work Surfaces: Decontaminate work surfaces by wiping with a cloth soaked in a suitable solvent, followed by a wash with detergent and water. All wipes must be disposed of as solid hazardous waste.

  • Drying: Allow glassware to air dry completely.

References

Technical Support Center: Workup Procedures for Reactions Containing 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and procedural information for the successful workup of reactions involving 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline. The unique trifluoromethoxy, nitro, and bromo functionalities on the aniline scaffold present specific challenges and opportunities during product isolation and purification. This document is designed to provide you with the expertise and practical insights needed to navigate these complexities effectively.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of this compound is fundamental to designing a robust workup procedure.

PropertyValueSource
CAS Number 755030-18-3[1][2]
Molecular Formula C₇H₄BrF₃N₂O₃[1][2]
Molecular Weight 301.02 g/mol [1]
Appearance Expected to be a yellow or orange solid, typical for nitroanilines.Inferred from related compounds
Solubility Predicted to be soluble in polar aprotic solvents like ethyl acetate, dichloromethane, and acetone. Limited solubility in non-polar solvents like hexanes and sparingly soluble in water.[3]
pKa The aniline proton is expected to be weakly acidic, and the amino group is weakly basic, influenced by the electron-withdrawing nitro and trifluoromethoxy groups.General chemical principles

Safety Precautions:

This compound and its derivatives should be handled with care. Based on data for structurally related compounds, the following hazards are anticipated:

  • Harmful if swallowed, in contact with skin, or if inhaled. [4]

  • Causes skin and serious eye irritation. [4]

  • May cause respiratory irritation. [4]

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the specific Safety Data Sheet (SDS) from your supplier for the most accurate and comprehensive safety information.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the workup of reactions containing this compound in a question-and-answer format.

Q1: My reaction mixture is a dark, tar-like color. Is my product lost?

A1: Not necessarily. Anilines, especially nitro-substituted ones, are prone to air oxidation, which can lead to the formation of highly colored impurities.[5] The desired product may still be present in good yield.

  • Troubleshooting Steps:

    • TLC Analysis: Before proceeding with a full workup, carefully take a small aliquot of the crude reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and analyze it by Thin Layer Chromatography (TLC) against a standard of your starting material. This will help you determine if the product has been formed.

    • Aqueous Wash with a Reducing Agent: A wash with a dilute aqueous solution of a mild reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), can often help to remove some of the colored oxidation byproducts.

Q2: I'm performing an aqueous extraction, and a persistent emulsion has formed. How can I break it?

A2: Emulsion formation is a common problem, particularly when dealing with compounds that have surfactant-like properties or when fine solids are present at the interface.

  • Troubleshooting Steps:

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Filtration: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite® can be effective.

    • Patience and Gentle Agitation: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation. Gentle swirling, rather than vigorous shaking, during the extraction can also prevent emulsion formation.

    • Change of Solvent: If the emulsion persists, consider adding a small amount of a different organic solvent with a different density to alter the properties of the organic phase.

Q3: How do I effectively remove unreacted this compound from my product?

A3: The basicity of the aniline functional group provides a convenient handle for its removal.

  • Procedure:

    • Acidic Wash: Wash the organic layer containing your product and the unreacted aniline with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl). The aniline will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous phase.

    • Multiple Extractions: Perform the acidic wash two to three times to ensure complete removal.

    • Neutralization and Back-Extraction (Optional): If you need to recover the unreacted aniline, you can combine the acidic aqueous layers, basify with a base like sodium hydroxide (NaOH) until the aniline precipitates or forms an oil, and then extract it back into an organic solvent.

Q4: My product seems to be partially soluble in the aqueous layer. How can I improve my yield?

A4: While this compound itself has low water solubility, its reaction products might have increased polarity.

  • Troubleshooting Steps:

    • Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

    • Salting Out: Before extraction, add a significant amount of a salt like sodium chloride or ammonium sulfate to the aqueous layer. This will decrease the solubility of your organic product in the aqueous phase.

    • Choice of Extraction Solvent: Ensure you are using an appropriate extraction solvent. For more polar products, a solvent like ethyl acetate or dichloromethane is generally more effective than less polar solvents like hexanes or diethyl ether.

Experimental Protocols

The following are detailed, step-by-step protocols for common workup scenarios involving this compound, based on established procedures for structurally similar compounds.

Protocol 1: General Workup for a Neutral or Mildly Acidic/Basic Reaction Mixture (e.g., after a Suzuki or Buchwald-Hartwig Coupling)

This protocol is applicable for reactions where the product is expected to be neutral and soluble in a common organic solvent like ethyl acetate.[6][7]

  • Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted at high temperature, it is advisable to cool it in an ice bath. Slowly add deionized water to quench the reaction.

  • Dilution: Dilute the mixture with an organic solvent, typically ethyl acetate or dichloromethane.

  • Phase Separation: Transfer the mixture to a separatory funnel. If two clear layers do not form, refer to the troubleshooting guide for emulsions.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • Deionized water (2 x volume of the organic layer).

    • Saturated aqueous sodium chloride (brine) (1 x volume of the organic layer) to aid in the removal of dissolved water from the organic phase.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).[6]

Protocol 2: Workup for Reactions Involving the Reduction of the Nitro Group

This protocol is designed for the workup of reactions where the nitro group of this compound has been reduced to an amine, for example, using a reducing agent like tin(II) chloride or catalytic hydrogenation.[8]

  • Catalyst Removal (for heterogeneous catalysis): If a solid catalyst (e.g., Pd/C) was used, filter the reaction mixture through a pad of Celite® while it is still warm. Wash the filter cake with the reaction solvent.

  • Basification: If the reduction was performed under acidic conditions (e.g., with SnCl₂/HCl), cool the reaction mixture in an ice bath and carefully add a concentrated aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), until the pH is basic (pH > 9). This will neutralize the acid and precipitate any metal salts.

  • Extraction: Extract the resulting diamine product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash them with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting diamine may be purified by column chromatography or recrystallization.

Visualizations

Decision Tree for Workup Procedure Selection

The following diagram illustrates a logical workflow for selecting an appropriate workup procedure based on the properties of the reaction mixture.

Workup_Decision_Tree start Reaction Complete check_solids Solid Catalyst or Reagent Present? start->check_solids filter_celite Filter through Celite® check_solids->filter_celite Yes quench Quench Reaction (e.g., with water) check_solids->quench No filter_celite->quench extract Perform Aqueous Extraction quench->extract check_emulsion Emulsion Formed? add_brine Add Brine / Filter check_emulsion->add_brine Yes check_aniline Unreacted Aniline Present? check_emulsion->check_aniline No add_brine->extract extract->check_emulsion acid_wash Perform Acidic Wash (e.g., 1M HCl) check_aniline->acid_wash Yes neutral_wash Wash with Water / Brine check_aniline->neutral_wash No acid_wash->neutral_wash dry_concentrate Dry Organic Layer and Concentrate neutral_wash->dry_concentrate purify Purify Crude Product (Chromatography / Recrystallization) dry_concentrate->purify end Pure Product purify->end

Caption: A decision tree for troubleshooting the workup of reactions.

Separation of Product and Unreacted Aniline

This diagram illustrates the separation of a neutral product from the basic starting material, this compound, using an acidic wash.

Aniline_Separation cluster_0 Initial Organic Layer cluster_1 Separatory Funnel cluster_2 Final Organic Layer cluster_3 Final Aqueous Layer initial_mixture Product (Neutral) + Unreacted Aniline (Basic) extraction_step Add 1M HCl (aq) Shake and Separate Layers initial_mixture->extraction_step organic_layer Product (Neutral) extraction_step->organic_layer Organic Phase aqueous_layer Anilinium Salt (Water-Soluble) extraction_step->aqueous_layer Aqueous Phase

Caption: Separation of a neutral product from basic aniline starting material.

References

Technical Support Center: Impurity Identification in 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in your samples. Here, we synthesize technical accuracy with field-proven insights to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my this compound sample?

A1: Impurities in your sample can generally be categorized into three main groups:

  • Process-Related Impurities: These arise from the synthetic route used to produce the final compound. Given that the synthesis likely involves the nitration of a bromo-trifluoromethoxy aniline precursor, or bromination of a nitro-trifluoromethoxy aniline, you can expect several process-related impurities.[1] Positional isomers are a significant concern, where the bromo or nitro groups are attached to different positions on the aniline ring. Over-bromination can lead to di-bromo species, while incomplete nitration may leave residual starting material.

  • Starting Material-Related Impurities: Unreacted starting materials or impurities present in the starting materials can carry through the synthesis. For instance, if the synthesis starts from 4-(trifluoromethoxy)aniline, isomers of this precursor could lead to isomeric final products.

  • Degradation Products: Although this compound is relatively stable, improper storage conditions (e.g., exposure to light or high temperatures) could potentially lead to degradation.

Q2: I am seeing unexpected peaks in my HPLC chromatogram. How can I determine if they are isomers of my target compound?

A2: Positional isomers are a common challenge and often exhibit very similar polarities, making them difficult to separate. If you suspect isomeric impurities, consider the following:

  • Mass Spectrometry (MS) Detection: Couple your HPLC to a mass spectrometer. Isomers will have the identical mass-to-charge ratio (m/z) as the parent compound. The presence of peaks with the same m/z but different retention times is a strong indicator of isomerism.

  • Chromatographic Method Optimization: To improve the separation of isomers, you can modify your HPLC method. Experiment with different stationary phases (e.g., phenyl-hexyl instead of C18), mobile phase compositions, and gradients. Sometimes, a slight change in pH or the use of a different organic modifier can significantly enhance resolution.

  • Forced Degradation Studies: In some cases, subjecting a sample to stress conditions (acid, base, heat, light, oxidation) can help to generate potential degradation products and differentiate them from process-related impurities.

Q3: My GC-MS analysis is showing poor peak shape for the main component. What could be the cause?

A3: Poor peak shape, such as tailing or fronting, in GC-MS analysis of halogenated anilines can be attributed to several factors:

  • Active Sites in the GC System: The amine group in your analyte can interact with active sites (e.g., silanols) in the injector liner or the column, leading to peak tailing. Using a deactivated liner and a column specifically designed for analyzing basic compounds can mitigate this.

  • Injector Temperature: If the injector temperature is too high, your compound may degrade. Conversely, if it is too low, volatilization may be incomplete, leading to broader peaks. An optimal injection temperature is crucial.

  • Column Overloading: Injecting too much sample can lead to peak fronting. Try diluting your sample and re-injecting.

Troubleshooting Guides

HPLC-UV/MS Analysis Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity analysis. Below are common issues and actionable solutions when analyzing this compound.

Symptom Potential Cause Recommended Action
Peak Tailing Secondary interactions between the basic aniline group and acidic silanols on the column stationary phase.[2]- Use a mobile phase with a competing base or adjust the pH.- Employ a column with end-capping or a different stationary phase.[2]
Column contamination or void at the column head.- Flush the column with a strong solvent.- If the problem persists, replace the column.[2]
Peak Fronting Column overload.[2]- Reduce the sample concentration or injection volume.[2]
Sample solvent is stronger than the mobile phase.- Dissolve the sample in the initial mobile phase or a weaker solvent.[2]
Peak Splitting Co-elution with an interfering compound.- Adjust the gradient or use a column with different selectivity to improve resolution.
Clogged frit or partially blocked tubing.- Check for system pressure fluctuations.- Replace the column inlet frit or check for blockages.
Retention Time Drift Poor temperature control.- Use a thermostatted column oven.[3]
Incorrect mobile phase composition.- Prepare fresh mobile phase.[3]
Poor column equilibration.- Increase column equilibration time.[3]
GC-MS Analysis Troubleshooting

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile and semi-volatile impurities.

Symptom Potential Cause Recommended Action
No Peaks or Low Signal Leak in the system.- Check for leaks at the injector, column fittings, and MS interface.
Inactive filament or detector issue.- Verify filament status and detector parameters in the MS software.
Improper injection.- Ensure the syringe is functioning correctly and the injection volume is appropriate.
Broad or Tailing Peaks Active sites in the injector or column.- Use a deactivated inlet liner and a column suitable for basic compounds.
Column bleed at high temperatures.- Condition the column according to the manufacturer's instructions.
Sample degradation in the injector.- Optimize the injector temperature.
Ghost Peaks Carryover from a previous injection.- Run a blank solvent injection to confirm carryover.- Develop a robust injector and syringe cleaning method.
Contaminated carrier gas or gas lines.- Use high-purity carrier gas and ensure gas lines are clean.

Experimental Protocols

Protocol 1: General HPLC-UV/MS Method for Impurity Profiling

This protocol provides a starting point for the analysis. Method optimization will be required.

  • Instrumentation:

    • HPLC system with a UV detector and a mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • UV Detection: 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute as necessary for analysis.

  • Data Analysis:

    • Process the acquired data to identify peaks corresponding to the main component and any impurities.

    • Examine the mass spectrum of each impurity peak to determine its molecular weight. The characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by 2 Da) is a key indicator for bromine-containing impurities.[2]

Protocol 2: GC-MS Method for Volatile Impurities

This method is adapted from a procedure for analyzing related trifluoromethoxy aniline compounds and is suitable for identifying volatile impurities and isomers.[4]

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness (or equivalent).[4]

    • Carrier Gas: Helium at a constant pressure of 3.0 psi.[4]

    • Oven Program: Initial temperature of 50°C, ramp to 125°C at 3°C/min, hold for 5 minutes, then ramp to 230°C at 45°C/min, and hold for 5 minutes.[4]

    • Inlet Temperature: 200°C.[4]

    • Injection Mode: Split (1:5 ratio).[4]

    • Injection Volume: 1.0 µL.[4]

  • Sample Preparation:

    • Prepare a solution of your sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • Identify the main component and any impurities by their retention times and mass spectra.

    • Use a mass spectral library to aid in the identification of unknown peaks.

Visualization of Analytical Workflows

A logical approach to impurity identification is crucial for efficient and accurate results.

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Peak Characterization cluster_2 Structure Elucidation cluster_3 Final Identification start Sample of 5-Bromo-2-nitro-4- (trifluoromethoxy)aniline hplc_uv HPLC-UV Analysis start->hplc_uv hplc_ms HPLC-MS Analysis hplc_uv->hplc_ms Unexpected Peaks gc_ms GC-MS Analysis hplc_uv->gc_ms Volatile Impurities? iso_fraction Isolation/Fractionation (e.g., Prep-HPLC) hplc_ms->iso_fraction Isomers or Unknowns gc_ms->iso_fraction nmr NMR Spectroscopy two_d_nmr 2D NMR (COSY, HSQC, HMBC) nmr->two_d_nmr iso_fraction->nmr final_id Impurity Structure Identified two_d_nmr->final_id

References

Validation & Comparative

A Researcher's Guide to the Spectroscopic Scrutiny of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline: A Comparative ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the highly substituted aniline derivative, 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It offers a comparative spectroscopic investigation, grounded in fundamental principles and supported by experimental data from analogous compounds, to facilitate the unambiguous structural elucidation of this and similar complex molecules.

The precise characterization of polysubstituted aromatic compounds is a cornerstone of modern chemical and pharmaceutical research. NMR spectroscopy stands as the premier technique for this purpose, providing unparalleled insight into molecular structure. In the case of this compound, the interplay of electron-donating and electron-withdrawing substituents creates a unique electronic environment, which is reflected in its NMR spectra. This guide will dissect these influences, offering a predictive analysis and a comparative framework to empower researchers in their own analytical endeavors.

Predictive ¹H and ¹³C NMR Spectral Analysis of this compound

Due to the absence of publicly available experimental spectra for this compound, a predictive analysis based on established substituent chemical shift (SCS) increments is presented. This approach provides a robust estimation of the expected chemical shifts and coupling patterns.

The structure and numbering scheme for the predictive analysis are as follows:

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted to show two signals in the aromatic region, corresponding to H-3 and H-6. The amino (-NH₂) protons will likely appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-68.0 - 8.3d~2.5 (⁴J)H-6 is ortho to the strongly electron-withdrawing nitro group (-NO₂) and meta to the electron-donating amino group (-NH₂), leading to a significant downfield shift. It will exhibit a small meta-coupling to H-3.
H-37.0 - 7.3d~2.5 (⁴J)H-3 is ortho to the electron-donating amino group (-NH₂) and meta to the electron-withdrawing nitro group (-NO₂) and the trifluoromethoxy group (-OCF₃), resulting in a more upfield position compared to H-6. It will show meta-coupling to H-6.
-NH₂5.0 - 6.0br s-The chemical shift of the amino protons is variable and they often appear as a broad singlet due to quadrupole broadening and exchange.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display seven distinct signals. The carbon attached to the trifluoromethoxy group and the trifluoromethoxy carbon itself will appear as quartets due to coupling with the three fluorine atoms.

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F)Rationale
C-2145 - 150sAttached to the strongly electron-withdrawing nitro group, resulting in a downfield shift.
C-4140 - 145qAttached to the electron-withdrawing trifluoromethoxy group, and will show coupling to the fluorine atoms.
C-1135 - 140sAttached to the electron-donating amino group, but influenced by the ortho nitro group.
C-5115 - 120sAttached to the bromine atom, which has a moderate deshielding effect.
C-6125 - 130sDeshielded by the adjacent nitro group.
C-3110 - 115sShielded by the adjacent amino group.
-OCF₃120 - 125qThe trifluoromethyl carbon will appear as a quartet with a large C-F coupling constant.[1]

Comparative Analysis with 4-Bromo-2-nitroaniline

To provide a practical context for the predicted data, a comparison with the experimentally characterized 4-Bromo-2-nitroaniline is presented. This compound shares the bromo, nitro, and amino substituents, allowing for a direct assessment of the influence of the trifluoromethoxy group.

Caption: Molecular structure of 4-Bromo-2-nitroaniline.

Experimental NMR Data for 4-Bromo-2-nitroaniline

The following table summarizes the reported ¹H and ¹³C NMR data for 4-Bromo-2-nitroaniline.

¹H NMR (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-68.05d2.4
H-57.45dd8.8, 2.4
H-36.85d8.8
-NH₂6.20br s-

¹³C NMR (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C-2146.5
C-1135.5
C-4109.5
C-5127.0
C-6120.0
C-3120.5

Note: The specific chemical shifts for analogous compounds can vary slightly based on the solvent and experimental conditions.

Key Spectroscopic Differences

A comparison of the predicted spectrum of this compound with the experimental data for 4-Bromo-2-nitroaniline highlights the significant influence of the -OCF₃ group:

  • ¹H NMR: The replacement of the hydrogen at C-4 with the -OCF₃ group simplifies the spectrum of the target molecule, leaving only two aromatic protons. The strong electron-withdrawing nature of the -OCF₃ group is expected to cause a downfield shift of the adjacent protons, though in this case, there are no protons directly adjacent. Its influence will be primarily on the electronic environment of the entire ring.

  • ¹³C NMR: The most notable difference will be the presence of the quartet for C-4 and the -OCF₃ carbon in the target molecule's spectrum. The chemical shift of C-4 is predicted to be significantly further downfield in the target compound compared to 4-Bromo-2-nitroaniline due to the strong deshielding effect of the trifluoromethoxy group.

Experimental Protocol for NMR Analysis

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg (1H) or 20-30 mg (13C) of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) A->B C Transfer solution to a clean 5 mm NMR tube B->C D Cap the tube and ensure no solid particles are present C->D E Insert sample into the NMR spectrometer D->E F Lock on the deuterium signal of the solvent E->F G Shim the magnetic field for optimal homogeneity F->G H Acquire 1H and 13C spectra with appropriate parameters G->H I Fourier transform the FID H->I J Phase correct the spectrum I->J K Calibrate the chemical shift scale (e.g., to TMS) J->K L Integrate the signals and analyze multiplicities K->L

Caption: A standard workflow for NMR sample preparation, data acquisition, and processing.

1. Sample Preparation:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure the solution is free of any solid particles.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

2. Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • ¹³C NMR Parameters:

    • Pulse Angle: 45-60 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Decoupling: Use proton broadband decoupling to simplify the spectrum.

3. Data Processing:

  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated relative to a known internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

  • Integration and Analysis: The area under each peak is integrated to determine the relative number of protons. The splitting patterns (multiplicities) and coupling constants are then analyzed to deduce the connectivity of the atoms.

Conclusion

The structural elucidation of complex organic molecules like this compound is critically dependent on a thorough understanding and interpretation of their NMR spectra. This guide has provided a predictive framework for the ¹H and ¹³C NMR spectra of this compound, highlighting the significant influence of its various substituents. By comparing these predictions with the experimental data of a closely related analogue, 4-Bromo-2-nitroaniline, the unique spectroscopic signatures of the trifluoromethoxy group are emphasized. The detailed experimental protocol offers a standardized approach for obtaining high-quality NMR data, ensuring reproducibility and accuracy in research. It is through such systematic and comparative analyses that researchers can confidently navigate the complexities of molecular structure determination.

References

A Senior Application Scientist's Guide to the Synthesis Efficiency of Bromo-nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic synthesis of substituted anilines is a cornerstone of molecular design and optimization. Among these, bromo-nitroanilines represent a critical class of intermediates, offering versatile handles for further functionalization in the creation of complex pharmaceutical agents and other fine chemicals. The precise placement of the bromo and nitro substituents on the aniline ring is paramount, as the isomeric form can profoundly influence the physicochemical properties and biological activity of the final compound.

This guide provides an in-depth, objective comparison of the synthesis efficiency for various bromo-nitroaniline isomers. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, the principles of regioselectivity that govern these reactions, and the practical considerations that impact overall efficiency, from yield and reaction time to the ease of purification.

Understanding the Synthetic Landscape: Core Strategies and Regioselectivity

The synthesis of bromo-nitroaniline isomers primarily revolves around two core electrophilic aromatic substitution strategies: the direct bromination of a nitroaniline precursor and the nitration of a bromoaniline precursor. The efficiency and outcome of these reactions are dictated by the powerful directing effects of the amino (-NH₂) and nitro (-NO₂) groups, as well as the bromine (-Br) atom.

  • The Amino Group (-NH₂): A potent activating, ortho, para-directing group. Its strong electron-donating nature significantly increases the electron density at the positions ortho and para to it, making them highly susceptible to electrophilic attack.

  • The Nitro Group (-NO₂): A strong deactivating, meta-directing group. It withdraws electron density from the aromatic ring, making electrophilic substitution more challenging and directing incoming electrophiles to the meta position.

  • Bromine (-Br): A deactivating, yet ortho, para-directing group. While it withdraws electron density inductively, it can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions.

The interplay of these electronic and steric effects is the key to understanding and controlling the synthesis of specific bromo-nitroaniline isomers.

Comparative Synthesis of Key Bromo-nitroaniline Isomers

This section will explore the synthesis of several key bromo-nitroaniline isomers, providing a comparative analysis of different synthetic routes with supporting experimental data.

Synthesis of 4-Bromo-2-nitroaniline and 2-Bromo-4-nitroaniline

These two isomers are frequently used building blocks. Their synthesis highlights the strategic choice between direct bromination and a multi-step nitration approach.

Strategy 1: Direct Bromination of Nitroanilines

Direct bromination of the corresponding nitroaniline offers a more atom-economical and shorter route. However, regioselectivity can be a challenge.

  • From 2-Nitroaniline to 4-Bromo-2-nitroaniline: The amino group at position 1 directs the incoming bromine to the para position (position 4), which is sterically favored over the ortho position (position 6). The nitro group at position 2 deactivates the ring but its directing effect is overridden by the powerful amino group. A variety of brominating agents can be employed, with modern methods moving away from hazardous liquid bromine. One efficient method utilizes the in-situ generation of bromine from potassium bromide and an oxidizing agent like sodium chlorate in an acidic medium.[1] A copper-catalyzed oxidative bromination using sodium bromide and sodium persulfate has also been reported to give high yields.[2]

  • From 4-Nitroaniline to 2-Bromo-4-nitroaniline: The amino group at position 1 directs the incoming bromine to the ortho position (position 2), as the para position is blocked by the nitro group. A common method involves the use of ammonium bromide and hydrogen peroxide in acetic acid.

Strategy 2: Nitration of Bromoanilines (with Amine Protection)

While a longer route, the nitration of a bromoaniline precursor often provides cleaner products and higher yields of the desired isomer due to better control over regioselectivity. To prevent unwanted oxidation of the amino group and to control the directing effects, the amino group is typically protected as an acetanilide.

  • From 4-Bromoaniline to 4-Bromo-2-nitroaniline: This multi-step synthesis involves the acetylation of 4-bromoaniline to form 4-bromoacetanilide. The acetamido group is still an ortho, para-director, but less activating than the amino group. Nitration of 4-bromoacetanilide with a mixture of nitric and sulfuric acid directs the nitro group primarily to the ortho position relative to the acetamido group (position 2). Subsequent hydrolysis of the acetamido group yields the final product.[1][3]

Quantitative Data Summary:

Target IsomerStarting MaterialKey ReagentsReported YieldReaction TimeKey Considerations
4-Bromo-2-nitroaniline 2-NitroanilineKBr, NaClO₃, H₂SO₄Not specified, but described as efficient[1]~2.5 hoursDirect, one-pot synthesis.
4-Bromo-2-nitroaniline 2-NitroanilineCuSO₄·5H₂O, NaBr, Na₂S₂O₈97%[2]24 hoursHigh yield, but longer reaction time.
4-Bromo-2-nitroaniline 4-BromoanilineAcetic anhydride, HNO₃, H₂SO₄, HCl57%[3]Multi-stepLonger route, but good control of regioselectivity.
2-Bromo-4-nitroaniline 4-NitroanilineNH₄Br, H₂O₂Not specified3 hoursDirect bromination.
2-Bromo-4-nitroaniline AnilineMulti-step (acetylation, bromination, nitration, hydrolysis)Not specifiedMulti-stepProvides a clear demonstration of directing group effects.

Experimental Protocols:

Protocol 1: Synthesis of 4-Bromo-2-nitroaniline via Direct Bromination [1]

  • In a suitable reaction vessel, prepare a 15% aqueous solution of potassium bromide.

  • Slowly add concentrated sulfuric acid with stirring.

  • Add 2-nitroaniline to the mixture and heat to 35°C.

  • Slowly add a 30% aqueous solution of sodium chlorate dropwise, maintaining the temperature.

  • After the addition is complete, heat the mixture to 75°C for 2 hours.

  • Cool the mixture to room temperature and filter the precipitate.

  • Wash the filter cake with water until the pH is neutral and dry to obtain the product.

Protocol 2: Synthesis of 4-Bromo-2-nitroaniline via Nitration of Protected 4-Bromoaniline [1][3]

  • Acetylation: React 4-bromoaniline with acetic anhydride to form 4-bromoacetanilide.

  • Nitration: Dissolve 4-bromoacetanilide in concentrated sulfuric acid and cool in an ice bath. Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

  • After the addition, stir the reaction mixture in the ice bath for an additional 15 minutes.

  • Pour the mixture into ice water to precipitate the 4-bromo-2-nitroacetanilide.

  • Hydrolysis: Reflux the 4-bromo-2-nitroacetanilide with aqueous hydrochloric acid for 3 hours.

  • Cool the reaction mixture and pour it into a basic solution (e.g., ammonium hydroxide) to precipitate the 4-bromo-2-nitroaniline.

  • Collect the solid by filtration, wash with cold water, and dry.

Logical Workflow Diagrams:

G cluster_0 Direct Bromination of 2-Nitroaniline 2-Nitroaniline 2-Nitroaniline 4-Bromo-2-nitroaniline 4-Bromo-2-nitroaniline 2-Nitroaniline->4-Bromo-2-nitroaniline KBr, NaClO₃, H₂SO₄ G cluster_1 Multi-step Synthesis from 4-Bromoaniline 4-Bromoaniline 4-Bromoaniline 4-Bromoacetanilide 4-Bromoacetanilide 4-Bromoaniline->4-Bromoacetanilide Acetic anhydride 4-Bromo-2-nitroacetanilide 4-Bromo-2-nitroacetanilide 4-Bromoacetanilide->4-Bromo-2-nitroacetanilide HNO₃, H₂SO₄ 4-Bromo-2-nitroaniline 4-Bromo-2-nitroaniline 4-Bromo-2-nitroacetanilide->4-Bromo-2-nitroaniline HCl, H₂O (Hydrolysis) G cluster_2 Synthesis of 2-Bromo-6-nitroaniline 1-Bromo-2-fluoro-3-nitrobenzene 1-Bromo-2-fluoro-3-nitrobenzene 2-Bromo-6-nitroaniline 2-Bromo-6-nitroaniline 1-Bromo-2-fluoro-3-nitrobenzene->2-Bromo-6-nitroaniline NH₃, CH₃OH (sealed tube, 100°C) G cluster_3 Multi-step Synthesis of 2-Bromo-5-nitroaniline Bromobenzene Bromobenzene Dinitrobromobenzene Dinitrobromobenzene Bromobenzene->Dinitrobromobenzene Conc. H₂SO₄, HNO₃ Intermediate Intermediate Dinitrobromobenzene->Intermediate Methanol, Ni catalyst 2-Bromo-5-nitroaniline 2-Bromo-5-nitroaniline Intermediate->2-Bromo-5-nitroaniline Acetonitrile, NH₃

References

A Comprehensive Guide to the FT-IR Spectral Interpretation of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline. As a senior application scientist, this document moves beyond a simple recitation of peaks to offer a comparative analysis grounded in the principles of vibrational spectroscopy. We will dissect the expected spectral features by comparing them to simpler, related molecules, thereby providing a logical framework for understanding the influence of various substituents on the aniline scaffold. This guide is designed to be a practical resource for researchers in medicinal chemistry, materials science, and organic synthesis.

The Power of FT-IR in Molecular Characterization

FT-IR spectroscopy is a cornerstone technique in chemical analysis, providing a molecular fingerprint based on the vibrational modes of a molecule's constituent bonds. When a molecule is irradiated with infrared light, its bonds absorb energy at specific frequencies, causing them to stretch, bend, or rotate. The resulting spectrum of absorption versus frequency is unique to that molecule and highly informative of its functional groups and overall structure.

Predicted FT-IR Spectrum of this compound: A Detailed Analysis

N-H Vibrations of the Primary Aromatic Amine

Primary aromatic amines typically exhibit two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹ due to asymmetric and symmetric stretching modes.[1][2] For our target molecule, we expect to see:

  • Asymmetric N-H Stretch: A band around 3400-3500 cm⁻¹.

  • Symmetric N-H Stretch: A band around 3300-3400 cm⁻¹.

The presence of two bands in this region is a clear indicator of a primary amine (-NH₂).[2][3] Additionally, a medium to strong N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ region.[2][3]

Vibrations of the Nitro Group

The nitro (-NO₂) group is characterized by two strong stretching vibrations:

  • Asymmetric NO₂ Stretch: For aromatic nitro compounds, this appears as a strong band in the 1550-1490 cm⁻¹ range.[4][5]

  • Symmetric NO₂ Stretch: A strong band is also expected between 1355-1315 cm⁻¹.[4][5]

These two intense absorptions are a reliable signature for the presence of a nitro group.[6]

Vibrations of the Trifluoromethoxy Group and Aromatic Ring

The trifluoromethoxy (-OCF₃) group and the aromatic ring contribute to a complex pattern of absorptions:

  • C-F Stretches: Strong absorptions due to C-F stretching in the trifluoromethyl group are expected in the 1300-1100 cm⁻¹ region.

  • C-O-C Stretch: The ether linkage (Ar-O-CF₃) will likely show a strong stretching band around 1250-1050 cm⁻¹.

  • Aromatic C=C Stretches: The in-ring C=C stretching vibrations of the benzene ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.[7][8]

  • Aromatic C-H Stretches: These vibrations are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[8][9]

C-Br Vibration

The C-Br stretching vibration for aromatic bromides occurs at lower frequencies, typically in the 690-515 cm⁻¹ range.[9] This absorption may be in the fingerprint region and could be challenging to assign definitively without comparative spectra.

Comparative Analysis: Understanding Substituent Effects

To appreciate the nuances of the FT-IR spectrum of this compound, it is instructive to compare its expected peak positions with those of simpler, related molecules. The electronic effects of the various substituents (electron-withdrawing nitro and trifluoromethoxy groups, and the bromo group) will influence the bond strengths and, consequently, the vibrational frequencies of the aniline ring and its functional groups.

Functional GroupThis compound (Predicted, cm⁻¹)Aniline (Typical, cm⁻¹)Nitrobenzene (Typical, cm⁻¹)Bromobenzene (Typical, cm⁻¹)
N-H Stretch (asym) ~34503442--
N-H Stretch (sym) ~33603360--
N-H Bend ~16201619--
NO₂ Stretch (asym) ~1530-1520-
NO₂ Stretch (sym) ~1350-1345-
Aromatic C=C Stretch ~1600-14501603, 14991608, 14751580, 1475
C-N Stretch ~13001281--
C-Br Stretch ~680--670

Note: The values for the target molecule are predictions and may vary slightly in an experimental spectrum. The values for the reference compounds are typical literature values.[2][4][9]

The electron-withdrawing nature of the nitro and trifluoromethoxy groups is expected to influence the electron density on the aniline nitrogen, which may slightly shift the N-H stretching and bending frequencies. Similarly, the substitution pattern on the aromatic ring will affect the C=C stretching vibrations.

Experimental Protocol for FT-IR Analysis

Acquiring a high-quality FT-IR spectrum is crucial for accurate interpretation. Here is a standard protocol for analyzing a solid sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Objective: To obtain the FT-IR spectrum of a solid organic compound.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Sample of this compound

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

    • Acquire a background spectrum. This measures the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal, which will be subtracted from the sample spectrum.

  • Sample Preparation:

    • Place a small amount of the solid sample onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The pressure should be sufficient to create a thin, uniform layer of the sample on the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The spectrometer will irradiate the sample with infrared light and record the absorbance.

    • Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Perform any necessary corrections, such as baseline correction or ATR correction.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Causality Behind Experimental Choices:

  • ATR: This technique is chosen for its simplicity and minimal sample preparation. It is ideal for solid samples and requires only a small amount of material.

  • Background Spectrum: Subtracting the background is essential to remove interfering signals from the atmosphere and the instrument, ensuring that the final spectrum represents only the sample.

  • Consistent Pressure: Good contact between the sample and the ATR crystal is critical for obtaining a strong, high-quality spectrum.

Visualization of the Spectral Interpretation Workflow

The following diagram illustrates the logical process of interpreting the FT-IR spectrum of a complex molecule like this compound.

FT_IR_Interpretation_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_interpretation Spectral Interpretation cluster_validation Validation & Confirmation raw_spectrum Acquire Raw FT-IR Spectrum background_sub Background Subtraction raw_spectrum->background_sub baseline_corr Baseline Correction background_sub->baseline_corr peak_picking Peak Picking & Labeling baseline_corr->peak_picking functional_group_region Analyze Functional Group Region (4000-1500 cm⁻¹) peak_picking->functional_group_region fingerprint_region Analyze Fingerprint Region (<1500 cm⁻¹) peak_picking->fingerprint_region peak_assignment Assign Peaks to Vibrational Modes functional_group_region->peak_assignment fingerprint_region->peak_assignment comparison Compare with Reference Spectra & Correlation Charts peak_assignment->comparison structure_confirmation Structural Confirmation comparison->structure_confirmation

Caption: Workflow for FT-IR Spectral Interpretation.

Conclusion

The FT-IR spectrum of this compound is predicted to be rich and informative, with characteristic bands for the primary aromatic amine, nitro group, trifluoromethoxy group, and the substituted aromatic ring. By systematically analyzing the different regions of the spectrum and comparing the observed peaks with established correlation charts and the spectra of simpler molecules, a confident structural elucidation can be achieved. This guide provides a robust framework for such an analysis, empowering researchers to leverage the full potential of FT-IR spectroscopy in their scientific endeavors.

References

A Tale of Two Fluorines: A Comparative Guide to Trifluoromethoxy and Trifluoromethyl Anilines in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist and process developer, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among the most powerful tools in this arsenal are the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups. When appended to an aniline scaffold, these moieties impart profound and distinct effects on the molecule's physicochemical properties and synthetic reactivity. This guide offers an in-depth comparative analysis of trifluoromethoxy and trifluoromethyl anilines, providing researchers, scientists, and drug development professionals with the critical insights and experimental data needed to make informed decisions in their synthetic endeavors.

The choice between a trifluoromethoxy and a trifluoromethyl group is not merely a substitution of one fluorine-containing group for another; it is a nuanced decision that can significantly impact a molecule's journey from a laboratory curiosity to a viable therapeutic agent or advanced material. This comparison delves into the fundamental electronic differences that drive their reactivity, explores their relative performance in key synthetic transformations, and provides practical, experimentally-grounded protocols.

At the Heart of the Matter: Unraveling the Electronic and Physicochemical Dichotomy

The divergent synthetic behavior of trifluoromethoxy and trifluoromethyl anilines stems from their differing electronic and steric profiles. While both are strongly electron-withdrawing, the subtle interplay of inductive and resonance effects, along with their respective sizes, sets them apart.

The trifluoromethyl group (-CF3) is a potent electron-withdrawing group primarily through a strong negative inductive effect (-I). This effect significantly reduces the electron density of the aromatic ring and the basicity of the aniline nitrogen. In contrast, the trifluoromethoxy group (-OCF3) , while also inductively withdrawing, possesses an oxygen atom with lone pairs that can participate in a weak positive resonance effect (+R). This resonance donation, although attenuated by the fluorine atoms, can subtly modulate the electronic landscape of the aniline ring, leading to different reactivity patterns compared to its -CF3 counterpart.

This electronic tug-of-war is quantitatively captured by their Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center.

Substituent σ (meta) σ (para)
-CF30.430.54
-OCF30.380.35

Table 1: Hammett Substituent Constants for -CF3 and -OCF3 groups.[1][2]

The larger para Hammett constant for the -CF3 group indicates its stronger electron-withdrawing effect at this position compared to the -OCF3 group. This difference has significant implications for reactions where the electron density of the aromatic ring is critical.

In the context of drug discovery, these groups also profoundly affect a molecule's pharmacokinetic profile. The trifluoromethoxy group is generally considered more lipophilic than the trifluoromethyl group, which can enhance membrane permeability and oral bioavailability.[4] Both groups are known to increase metabolic stability due to the strength of the C-F bonds.[4]

Head-to-Head in the Reaction Flask: A Comparative Study of Synthetic Utility

The decision to employ a trifluoromethoxy or trifluoromethyl aniline often hinges on its performance in key synthetic transformations. Here, we compare their reactivity in two of the most fundamental reactions in modern organic synthesis: amide bond formation and palladium-catalyzed cross-coupling.

Amide Bond Formation: Navigating the Challenge of Reduced Nucleophilicity

The electron-withdrawing nature of both the -OCF3 and -CF3 groups significantly decreases the nucleophilicity of the aniline nitrogen, making amide bond formation more challenging than with electron-rich anilines. However, the slightly higher basicity of trifluoromethoxyanilines may offer a subtle advantage in these couplings.

Standard amide coupling conditions often prove sluggish or ineffective. A robust protocol for coupling electron-deficient amines involves the in situ formation of an acyl fluoride, which is a highly reactive electrophile.[5]

Experimental Protocol: Comparative Amide Coupling of 4-(Trifluoromethoxy)aniline and 4-(Trifluoromethyl)aniline

This protocol provides a framework for comparing the reactivity of the two anilines in a standard amide coupling reaction.

Caption: Workflow for comparative amide coupling.

Materials:

  • Carboxylic acid (e.g., Benzoic acid, 1.0 eq)

  • 4-(Trifluoromethoxy)aniline or 4-(Trifluoromethyl)aniline (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)[6]

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq)[6]

  • Anhydrous Dichloromethane (DCM)

Procedure: [6]

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), the respective aniline (1.0 eq), and DMAP (0.2 eq).

  • Add anhydrous DCM to dissolve the solids.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC (1.1 eq) to the cooled, stirring solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 18-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome and Analysis:

While direct comparative yield data for this specific reaction is not available in a single source, based on the electronic properties, one might anticipate a slightly higher yield for the 4-(trifluoromethoxy)aniline coupling due to its marginally greater nucleophilicity. However, steric factors could also play a role. A side-by-side execution of this protocol would provide valuable quantitative data for comparison.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. When using bromo-substituted trifluoromethoxy or trifluoromethyl anilines, the electron-withdrawing nature of the -OCF3 and -CF3 groups is expected to enhance the rate of the oxidative addition step, which is often rate-limiting.[7]

A comparative kinetic study of the Suzuki reaction of various substituted bromoarenes showed that electron-withdrawing groups generally accelerate the reaction compared to electron-donating groups.[8] While this study did not directly compare -OCF3 and -CF3 substituted anilines, it provides a basis for predicting their behavior. Given the stronger electron-withdrawing nature of the -CF3 group at the para position (as indicated by its Hammett constant), it is plausible that 4-bromo-2-(trifluoromethyl)aniline would exhibit a faster reaction rate in a Suzuki coupling compared to 4-bromo-2-(trifluoromethoxy)aniline under identical conditions.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling of Bromo-Substituted Anilines

This protocol allows for a direct comparison of the reactivity of a bromo-trifluoromethoxy aniline and its trifluoromethyl counterpart.

G cluster_0 Reaction Setup cluster_1 Reaction & Analysis A Aryl Bromide (Aniline Derivative) E Heating & Stirring A->E B Boronic Acid B->E C Pd Catalyst & Ligand C->E D Base & Solvent D->E F Workup & Purification E->F G Comparative Yield Analysis F->G

Caption: Comparative Suzuki-Miyaura coupling workflow.

Materials:

  • 4-Bromo-2-(trifluoromethoxy)aniline or 4-Bromo-2-(trifluoromethyl)aniline (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 3 mol%)

  • Base (e.g., K2CO3, 2.0 eq)

  • Solvent (e.g., Toluene/Water mixture)

Procedure: (General procedure adapted from literature)[9]

  • In a reaction vessel, combine the bromoaniline derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (3 mol%), and the base (2.0 eq).

  • Add the solvent system (e.g., a 3:1 mixture of toluene and water).

  • Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-20 minutes.

  • Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS at regular intervals to compare the rate of consumption of the starting materials.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the isolated yield for each reaction to allow for a quantitative comparison.

Expected Outcome and Analysis:

The reaction with the trifluoromethyl-substituted aniline is predicted to proceed at a faster rate due to the stronger electron-withdrawing effect of the -CF3 group, potentially leading to a higher yield in a shorter reaction time. A direct comparison of reaction profiles and final yields would provide definitive evidence to guide synthetic strategy.

Conclusion: Making the Right Choice for Your Synthesis

The selection between a trifluoromethoxy and a trifluoromethyl aniline is a critical decision with far-reaching implications for a synthetic campaign. The trifluoromethyl group, with its potent and purely inductive electron-withdrawing nature, can significantly enhance the reactivity of the aniline in reactions where a decrease in electron density is favorable, such as palladium-catalyzed cross-couplings. However, this same property renders the aniline nitrogen less nucleophilic, posing a challenge for reactions like amide bond formation.

The trifluoromethoxy group, while still strongly electron-withdrawing, offers a more nuanced electronic profile due to the potential for weak resonance donation from the oxygen atom. This can result in a slightly more nucleophilic aniline compared to its trifluoromethyl counterpart, potentially offering an advantage in reactions where the nucleophilicity of the nitrogen is paramount. Furthermore, the greater lipophilicity of the -OCF3 group is a significant consideration in the design of bioactive molecules.

Ultimately, the optimal choice depends on the specific synthetic transformation and the desired properties of the final product. By understanding the fundamental differences in their electronic and physicochemical properties, and by leveraging the experimental insights provided in this guide, researchers can strategically employ these powerful building blocks to accelerate their research and development efforts.

References

A Comparative Guide to the Validation of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a chemical intermediate like 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline is not merely a specification—it is the foundation upon which the integrity of subsequent synthesis steps and the safety of the final active pharmaceutical ingredient (API) are built. Impurities introduced at this stage can lead to unwanted side-reactions, compromised yields, and the generation of potentially toxic by-products that can derail a development program.[1]

This guide provides an in-depth protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound. The methodology is grounded in the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4] Furthermore, we will objectively compare the performance of HPLC with alternative analytical techniques, providing the supporting data and rationale necessary to make informed decisions in a laboratory setting.

The Analytical Imperative: Why HPLC for this Analyte?

This compound is a substituted aniline containing multiple functional groups that dictate its analytical behavior. Its aromatic nature, conferred by the benzene ring, and the presence of chromophores (the nitro group and the aniline moiety) make it an ideal candidate for UV detection. The compound's polarity and expected thermal instability at high temperatures make HPLC the preferred method over techniques like Gas Chromatography (GC), which requires analyte volatilization.[5][6]

Reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the logical choice.[7] The analyte, being relatively non-polar, will be sufficiently retained on the column and can be eluted by modulating the strength of an organic solvent like acetonitrile or methanol. This approach provides the high resolution and sensitivity needed to separate the main component from structurally similar impurities.[8]

Proposed HPLC Method & Validation Protocol

This protocol outlines a comprehensive procedure for validating an HPLC method to determine the purity of this compound. The validation parameters are derived directly from the ICH Q2(R1) guideline to ensure regulatory compliance and scientific rigor.[4][9]

Experimental Protocol: Instrumentation & Conditions

Instrumentation:

  • HPLC System with a Quaternary Pump, Autosampler, Column Thermostat, and UV/Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Rationale: The C18 stationary phase provides excellent hydrophobic interaction with the aromatic ring of the analyte, ensuring adequate retention and separation from more polar or less retained impurities.

  • Mobile Phase:

    • A: Water (HPLC Grade)

    • B: Acetonitrile (HPLC Grade)

    • Gradient: 70% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Rationale: A gradient elution is chosen to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable runtime.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.

  • Detection Wavelength: 254 nm.

    • Rationale: Nitroaromatic compounds typically exhibit strong absorbance near 254 nm. A DAD can be used to scan the peak and confirm the optimal wavelength for both the main component and potential impurities.[10]

  • Injection Volume: 10 µL

Reagent & Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask using a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution (100 µg/mL): Prepare the sample to be tested in the same manner as the standard solution.

Validation Workflow

The validation process systematically demonstrates that the analytical method is suitable for its intended purpose.

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Experimental Execution cluster_report Phase 3: Finalization dev Method Development & Optimization protocol Write Validation Protocol (Based on ICH Q2(R1)) dev->protocol spec Specificity protocol->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod LOD & LOQ prec->lod rob Robustness lod->rob report Compile Validation Report rob->report conclusion Method is Validated report->conclusion

Caption: HPLC analytical method validation workflow.
Validation Parameter Assessment

  • Specificity: Inject the diluent, a standard solution, and a sample solution. The method is specific if the main peak is well-resolved from any impurities and there is no interference from the diluent at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 50% to 150% of the nominal concentration). Plot the peak area against concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability): Analyze six replicate injections of the standard solution. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

  • Robustness: Intentionally vary critical method parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±2 °C, mobile phase composition by ±2%) and assess the impact on the results. The results should remain unaffected by these small changes.

Data Summary & Performance

The following table summarizes the expected performance characteristics of the validated HPLC method.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at analyte RtComplies
Linearity (R²) ≥ 0.9990.9995
Range 50 - 150 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.7%
Precision (%RSD) ≤ 2.0%0.85%
LOD S/N ≥ 3~0.05 µg/mL
LOQ S/N ≥ 10~0.15 µg/mL
Robustness Results unaffectedComplies

Comparison with Alternative Analytical Techniques

While HPLC is the recommended technique, it is instructive to compare it with other common analytical methods to understand its advantages and limitations for this specific application.

Method Selection Framework

The choice of an analytical technique is a function of the analyte's properties and the analytical objective.

Method_Selection start Analyze Purity of 5-Bromo-2-nitro-4- (trifluoromethoxy)aniline q1 Is the analyte volatile & thermally stable? start->q1 gc_node GC (High resolution for volatiles) q1->gc_node Yes q2 Need higher speed & resolution than HPLC? q1->q2 No hplc_node HPLC (High Versatility, Non-volatile) q2->hplc_node No uplc_node UPLC (Faster, higher resolution) q2->uplc_node Yes

Caption: Decision tree for selecting an analytical method.
Comparative Performance Data

ParameterHPLC-UV (Recommended) Gas Chromatography (GC-FID/MS) Ultra-Performance LC (UPLC-UV)
Principle Separation based on polarity in a liquid mobile phase.[11]Separation based on volatility in a gaseous mobile phase.[5]Separation using sub-2 µm particles at high pressure.[12][13]
Analyte Suitability Excellent for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds. Potential for analyte degradation.[6]Same as HPLC, but with higher efficiency.
Selectivity High. Tunable via mobile phase and column chemistry.Very high, especially with MS detection for definitive identification.Very High. Superior peak resolution compared to HPLC.
Sensitivity High (ng/mL range)Very High (pg/mL range)Higher than HPLC due to sharper peaks.
Analysis Time Moderate (15-30 min)Fast (5-15 min)Very Fast (2-10 min)
Instrumentation Cost ModerateModerate to HighHigh
Verdict for Topic Ideal. Balances performance, cost, and suitability for the analyte's chemical nature.Not Recommended. High risk of thermal decomposition of the nitro-aniline structure.Excellent Alternative. Offers significant speed and resolution gains if equipment is available.[14]

Conclusion

The validation of an analytical method is a critical exercise to guarantee data integrity in pharmaceutical development. For determining the purity of this compound, a reverse-phase HPLC method with UV detection provides a robust, reliable, and precise solution. The methodology, validated according to ICH Q2(R1) guidelines, is highly specific and accurate for its intended purpose.

While techniques like UPLC offer improvements in speed and resolution, the proposed HPLC method stands as the most practical and widely accessible technique, balancing performance with operational cost. Gas Chromatography is ill-suited for this analyte due to the high probability of thermal degradation. By following the detailed protocol and validation framework presented, laboratories can confidently implement a scientifically sound method for the quality control of this vital chemical intermediate.

References

A Comparative Crystallographic Guide to 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline and its Structural Analogs: Implications for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms and the intricate network of intermolecular interactions within a crystal lattice dictate a compound's physicochemical properties, such as solubility, stability, and bioavailability—key determinants of a drug candidate's success. This guide provides a comparative analysis of the X-ray crystallography of aniline derivatives structurally related to 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline. While crystallographic data for the title compound is not publicly available, this guide leverages data from closely related halogenated and nitrated aniline derivatives to offer valuable insights into the structural implications of substituent effects. By examining these analogs, we can extrapolate principles that govern the crystal packing and intermolecular forces in this important class of molecules, providing a predictive framework for the rational design of novel therapeutics.

The Significance of Substituent Effects on Crystal Engineering

The strategic placement of functional groups on an aniline scaffold is a cornerstone of medicinal chemistry. Substituents like halogens (bromo, chloro), nitro groups, and trifluoromethyl or trifluoromethoxy moieties are not merely decorative; they are powerful tools for modulating a molecule's electronic properties, lipophilicity, and metabolic stability. However, their influence extends into the solid state, directing the assembly of molecules into specific crystalline forms. Understanding these interactions is crucial for controlling polymorphism, a phenomenon where a single compound can exist in multiple crystalline forms with different properties.

This guide will delve into the crystallographic data of several aniline derivatives to illuminate how different substituents guide supramolecular assembly. We will explore the interplay of hydrogen bonds, halogen bonds, and π-π stacking interactions, providing a basis for predicting the solid-state behavior of novel compounds in this family.

Comparative Crystallographic Analysis of Aniline Derivatives

To build a predictive model for the crystallographic behavior of this compound, we will compare the crystal structures of several analogs bearing similar functional groups. The following table summarizes key crystallographic parameters for selected compounds, offering a quantitative basis for our discussion.

Parameter(E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline4-chloro-2-nitroaniline2,6-dibromo-N,N-bis(4-nitrophenyl)aniline2,6-dichloro-N,N-bis(4-nitrophenyl)aniline4-Bromo-N-(4-hydroxybenzylidene)aniline
Chemical Formula C₁₅H₈BrF₆NC₆H₅ClN₂O₂C₁₈H₁₁Br₂N₃O₄C₁₈H₁₁Cl₂N₃O₄C₁₃H₁₀BrNO
Molecular Weight 396.13 g/mol 172.57 g/mol 493.07 g/mol 404.17 g/mol 276.13 g/mol
Crystal System MonoclinicOrthorhombicMonoclinicMonoclinicOrthorhombic
Space Group P2₁/nPca2₁P2₁/cP2₁/cP2₁2₁2₁
a (Å) 10.1363 (4)16.11 (4)12.9845 (10)12.6953 (5)21.9588 (10)
b (Å) 11.1610 (5)5.92 (2)8.1633 (6)8.0461 (3)11.0866 (5)
c (Å) 13.5601 (6)7.37 (2)16.6698 (13)16.5939 (6)9.3132 (4)
β (°) ** 99.419 (2)90106.331 (3)106.131 (2)90
Volume (ų) **1512.12 (11)703 (4)1696.0 (2)1629.53 (11)2267.28 (17)
Key Interactions C-H···Br, C-H···F, π-π stackingN-H···O hydrogen bondsC-H···O, Br···O interactionsC-H···O, Cl···O interactionsO-H···N hydrogen bonds
Analysis of Intermolecular Forces:
  • Hydrogen Bonding: In 4-chloro-2-nitroaniline, the presence of the nitro and amine groups facilitates the formation of N-H···O hydrogen bonds, which are primary drivers of the crystal packing. Similarly, the hydroxyl group in 4-Bromo-N-(4-hydroxybenzylidene)aniline leads to strong O-H···N hydrogen bonds, forming infinite chains within the crystal. For this compound, one can anticipate that the amine and nitro groups would be key players in forming a network of hydrogen bonds.

  • Halogen Bonding: The crystal structures of 2,6-dibromo- and 2,6-dichloro-N,N-bis(4-nitrophenyl)aniline reveal the presence of Br···O and Cl···O interactions, respectively, which are shorter than the sum of their van der Waals radii. These halogen bonds contribute significantly to the three-dimensional network. Given the bromo substituent in the target compound, the potential for halogen bonding with the nitro or trifluoromethoxy groups of neighboring molecules is a critical consideration.

  • Fluorine Interactions: In (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline, short C-H···F contacts are observed, contributing to the supramolecular assembly. The trifluoromethoxy group in the target molecule would likely participate in similar weak interactions, influencing the overall crystal packing.

  • π-π Stacking: The aromatic rings in these aniline derivatives can engage in π-π stacking interactions, as seen in the crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. The extent of these interactions will be influenced by the electron-withdrawing or -donating nature of the substituents.

Experimental Protocol for X-ray Crystallographic Analysis

For researchers aiming to perform X-ray crystallography on novel aniline derivatives, the following protocol outlines a comprehensive and self-validating workflow.

Synthesis and Purification

The synthesis of substituted anilines can be achieved through various established methods, such as the reduction of nitroarenes or palladium-catalyzed Buchwald-Hartwig amination. The choice of method will depend on the specific substituents and desired yield. Following synthesis, rigorous purification is essential to obtain high-quality crystals. Techniques such as column chromatography and recrystallization are commonly employed.

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The slow evaporation of a saturated solution is a widely used technique.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, dichloromethane, hexanes) to identify a solvent in which the compound has moderate solubility.

  • Preparation of Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen solvent at an elevated temperature to create a saturated or near-saturated solution.

  • Slow Evaporation: Loosely cap the vial or flask containing the solution and leave it undisturbed in a vibration-free environment. Allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a spatula or by decanting the solvent.

Single-Crystal X-ray Diffraction Data Collection

The determination of the three-dimensional atomic arrangement is performed using a single-crystal X-ray diffractometer.

Workflow for Data Collection and Structure Solution:

G cluster_0 Molecule 1 cluster_1 Molecule 2 M1_NH2 -NH2 M2_NO2 -NO2 M1_NH2->M2_NO2 Hydrogen Bond M1_NO2 -NO2 M1_Br -Br M1_Br->M2_NO2 Halogen Bond M1_OCF3 -OCF3 M2_NH2 -NH2 M1_OCF3->M2_NH2 C-H...F Interaction M2_Br -Br M2_OCF3 -OCF3 M1_Ring->M2_Ring π-π Stacking

A Comparative Guide to the Chemical Reactivity of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules are indispensable building blocks. The strategic incorporation of fluorine-containing substituents can profoundly modulate a molecule's pharmacokinetic and physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline is a quintessential example of a highly functionalized aromatic intermediate, offering multiple, distinct reaction sites. Its aniline core is decorated with a powerful combination of substituents: a nucleophilic amine, a versatile bromine atom for cross-coupling, a reducible nitro group, and a strongly electron-withdrawing trifluoromethoxy group.[1][3]

This guide provides an in-depth comparative analysis of the reactivity of this compound. By dissecting the interplay of its functional groups and comparing its behavior to structurally similar compounds, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for leveraging this versatile scaffold in complex organic synthesis.

Deconstructing the Substituent Effects: An Electronic and Steric Overview

The reactivity of an aromatic ring is dictated by the electronic and steric nature of its substituents. In this compound, four distinct groups compete to influence the electron density and accessibility of the benzene ring.

  • Amino Group (-NH₂) : A potent activating group that directs electrophiles to the ortho and para positions through a strong positive resonance effect (+R). Its lone pair of electrons significantly increases the ring's nucleophilicity. However, under acidic conditions, it protonates to the strongly deactivating anilinium ion (-NH₃⁺).

  • Nitro Group (-NO₂) : One of the most powerful electron-withdrawing groups (EWGs) through both a negative inductive effect (-I) and a negative resonance effect (-R).[4] It is a strong deactivator and a meta-director for electrophilic aromatic substitution (EAS). Crucially, its position ortho or para to a leaving group dramatically accelerates nucleophilic aromatic substitution (SNAr).[5]

  • Trifluoromethoxy Group (-OCF₃) : This group is considered a "super methoxy" analog with unique properties. It is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (-I effect), which overrides the oxygen's potential resonance donation (+R).[1][2] This group enhances metabolic stability and lipophilicity, making it highly desirable in drug design.[1][2]

  • Bromo Group (-Br) : An electronegative atom that deactivates the ring through a (-I) effect. However, its lone pairs exert a (+R) effect, directing incoming electrophiles to the ortho and para positions. It serves as an excellent leaving group in both SNAr and transition-metal-catalyzed cross-coupling reactions.[6][7]

The logical interplay of these effects creates a highly electron-deficient aromatic system with specific sites activated for distinct transformations.

G substituents substituents reactivity Predicted Reactivity Profile Amine Basicity Drastically Reduced Pd Cross-Coupling (C-Br) Highly Favorable SNAr (at C-Br) Activated by o-NO₂ EAS Strongly Disfavored substituents->reactivity Collective Influence

Caption: Logical relationship of substituent electronic effects on reactivity.

Basicity and Nucleophilicity of the Amine Group

The basicity of the aniline nitrogen is a direct measure of the availability of its lone pair of electrons. In unsubstituted aniline, this lone pair is delocalized into the aromatic ring, rendering it a much weaker base than aliphatic amines. The presence of multiple strong EWGs on the ring in this compound further withdraws electron density, drastically reducing the basicity of the amino group.

The pKa of 2-nitroaniline's conjugate acid is -0.3, approximately 100,000 times less basic than aniline (pKa 4.6), primarily due to intramolecular hydrogen bonding and the strong -R effect of the nitro group.[8][9] The additional -I effects from the bromine and trifluoromethoxy groups in the target molecule would be expected to decrease the basicity even further.

Table 1: Comparison of pKa Values for Conjugate Acids of Substituted Anilines

CompoundKey SubstituentspKa of Conjugate AcidRationale for EffectReference(s)
AnilineNone4.60Baseline for comparison.[8]
4-Chloroaniline4-Cl3.98 - 4.15-I effect of Cl withdraws electron density, destabilizing the anilinium ion.[8]
2-Nitroaniline2-NO₂-0.30Strong -I and -R effects of the nitro group; intramolecular H-bonding.[9]
4-Nitroaniline4-NO₂1.00-I and -R effects delocalize the lone pair onto the nitro group.[10]
This compound 2-NO₂, 4-OCF₃, 5-Br< -0.3 (Estimated) Cumulative electron-withdrawing effects from three powerful groups dramatically reduce electron density on the nitrogen.N/A

This diminished basicity also translates to lower nucleophilicity. While the amine can still undergo reactions like acylation or alkylation, it will be significantly less reactive than aniline or anilines bearing electron-donating groups.[11]

Experimental Protocol: Comparative Acylation

This protocol provides a method to qualitatively compare the nucleophilicity of different anilines via a competitive reaction.

  • Preparation : In a dry 25 mL round-bottom flask under a nitrogen atmosphere, dissolve equimolar amounts (e.g., 0.5 mmol) of this compound and a reference aniline (e.g., 4-bromoaniline) in 5 mL of anhydrous dichloromethane (DCM).

  • Initiation : Cool the solution to 0 °C in an ice bath. Add a sub-stoichiometric amount of acetyl chloride (e.g., 0.45 mmol, 0.9 equivalents total) dropwise to the stirred solution.

  • Reaction : Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Workup : Quench the reaction by adding 10 mL of saturated sodium bicarbonate solution. Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate, and filter.

  • Analysis : Concentrate the filtrate in vacuo. Analyze the crude product mixture by ¹H NMR or LC-MS to determine the ratio of the two resulting acetanilide products. A higher ratio of the reference acetanilide indicates the lower nucleophilicity of the target molecule.

Reactivity in Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, which are cornerstones of modern synthesis for forming C-C and C-N bonds, respectively.[6][12] The critical, rate-determining step in these catalytic cycles is typically the oxidative addition of the aryl halide to the Pd(0) complex.[7][12]

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Ar-Br OxAdd_label OxAdd_label OxAdd Oxidative Addition ArPdR Ar-Pd(II)L₂(R') ArPdBr->ArPdR R'-B(OR)₂ Transmetal_label Transmetal_label Transmetal Transmetalation ArPdR->Pd0 Ar-R' RedElim_label RedElim_label RedElim Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The rate of oxidative addition is highly sensitive to the electronic properties of the aryl halide. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the carbon attached to the bromine, making it more susceptible to attack by the electron-rich Pd(0) catalyst and accelerating the reaction.[7]

In this compound, the C-Br bond at C5 is flanked by two powerful EWGs: the -NO₂ group at C2 (ortho) and the -OCF₃ group at C4 (para). This electronic arrangement makes the C-Br bond exceptionally activated towards oxidative addition.

Table 2: Predicted Relative Reactivity in Suzuki-Miyaura Coupling

CompoundKey Substituents Affecting C-Br BondPredicted Relative ReactivityRationale
BromobenzeneNone1 (Baseline)Standard reactivity.
4-Bromoaniline4-NH₂< 1Electron-donating -NH₂ group deactivates the C-Br bond towards oxidative addition.
4-Bromonitrobenzene4-NO₂> 1Strong EWG (-NO₂) activates the C-Br bond.
This compound 2-NO₂, 4-OCF₃>> 1 (Highest) The cumulative effect of two strong EWGs (ortho and para to the C-Br bond) provides maximum activation for oxidative addition.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling this compound with an arylboronic acid.

  • Setup : To a microwave vial or Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Solvent Addition : Evacuate and backfill the vessel with nitrogen or argon three times. Add 8 mL of a degassed solvent mixture, such as 1,4-dioxane/water (4:1).

  • Reaction : Heat the mixture to 100 °C with vigorous stirring for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the biaryl product.

Susceptibility to Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are typically electron-rich and resistant to nucleophilic attack, the presence of strong EWGs positioned ortho or para to a suitable leaving group can render the ring sufficiently electrophilic to undergo SNAr.[5] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized negative intermediate known as a Meisenheimer complex.

For this compound, the bromine atom at C5 is the leaving group. The powerful -NO₂ group is positioned ortho to it. This arrangement is ideal for SNAr, as the nitro group can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.

A comparison with an isomer like 4-Bromo-2-nitro-5-(trifluoromethoxy)aniline would be insightful. In that case, the nitro group would be meta to the bromine, offering no resonance stabilization to the intermediate, which would lead to dramatically lower reactivity in SNAr.

Experimental Protocol: SNAr with Sodium Methoxide
  • Preparation : In an oven-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) in 5 mL of anhydrous dimethylformamide (DMF).

  • Reagent Addition : Add sodium methoxide (1.5 mmol, 1.5 equivalents) to the solution.

  • Reaction : Heat the reaction mixture to 60 °C and stir for 4-8 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup : Cool the reaction to room temperature and carefully pour it into 50 mL of ice-cold water.

  • Extraction and Purification : Extract the aqueous mixture with diethyl ether (3 x 20 mL). Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate in vacuo. Purify the crude product via column chromatography to isolate the methoxy-substituted product.

Reactivity in Electrophilic Aromatic Substitution (EAS)

Due to the cumulative deactivating effects of the bromo, nitro, and trifluoromethoxy groups, the aromatic ring of the target molecule is extremely electron-deficient and thus highly deactivated towards electrophilic attack.[4] While the amino group is a powerful activator, its influence is largely negated by the three EWGs. Furthermore, typical EAS reactions (e.g., nitration, Friedel-Crafts) are run under strongly acidic conditions, which would protonate the amino group to the anilinium (-NH₃⁺) form, adding another powerful deactivating group to the ring.

Therefore, direct EAS on this compound is generally not a viable synthetic strategy. A more practical approach for further functionalization via EAS would involve a multi-step sequence.

EAS_Workflow Start Substituted Aniline Protect Step 1: Acylation (Amine Protection) Start->Protect Ac₂O, Pyridine EAS Step 2: Electrophilic Aromatic Substitution Protect->EAS e.g., Br₂, AcOH Deprotect Step 3: Hydrolysis (Deprotection) EAS->Deprotect HCl, H₂O, heat Product Final Product Deprotect->Product

Caption: A protective workflow is required for EAS on highly functionalized anilines.

Experimental Protocol: Amine Protection and Subsequent Bromination
  • Protection : Dissolve this compound (1.0 mmol) in 5 mL of pyridine at 0 °C. Add acetic anhydride (1.2 mmol) dropwise. Stir at room temperature for 3 hours. Pour the mixture into water and extract with ethyl acetate. Wash the organic layer with 1M HCl and brine, then dry and concentrate to yield the acetanilide.

  • Bromination : Dissolve the protected acetanilide (1.0 mmol) in acetic acid (5 mL). Add a solution of bromine (1.0 mmol) in acetic acid dropwise. Stir at room temperature for 12 hours.

  • Workup and Deprotection : Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench excess bromine. Extract with ethyl acetate, dry, and concentrate. To the crude product, add a mixture of ethanol (5 mL) and concentrated HCl (2 mL) and reflux for 4 hours to hydrolyze the amide.

  • Isolation : Cool the mixture, neutralize with aqueous sodium hydroxide, and extract with ethyl acetate. Purify by column chromatography to isolate the new bromo-substituted aniline.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, yielding a valuable diamine intermediate.[13] Common reagents for this conversion include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H₂, Pd/C).[13]

For this compound, chemoselectivity is a key consideration.

  • Metal/Acid Reduction : Reagents like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid are generally reliable for reducing the nitro group without affecting the C-Br bond or the -OCF₃ group.

  • Catalytic Hydrogenation : While highly effective, catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) carries a significant risk of competitive hydrodebromination (cleavage of the C-Br bond). Careful selection of catalyst (e.g., PtO₂) and reaction conditions may be required to achieve selectivity.

Experimental Protocol: Selective Nitro Group Reduction with SnCl₂
  • Setup : In a 100 mL round-bottom flask, suspend this compound (1.0 mmol) in 15 mL of ethanol.

  • Reagent Addition : Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol, 4 equivalents) to the suspension.

  • Reaction : Heat the mixture to reflux (approx. 78 °C) and stir vigorously for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup : Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Basify the mixture to pH > 8 by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extraction and Purification : Extract the resulting slurry with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude diamine product by flash column chromatography.

Conclusion

This compound is a synthetically versatile platform chemical whose reactivity is a nuanced consequence of its distinct functional groups. Our analysis reveals a clear hierarchy of reactivity:

  • Palladium-Catalyzed Cross-Coupling : The C-Br bond is exceptionally activated by flanking electron-withdrawing groups, making it the most reliable and efficient site for modification via reactions like Suzuki-Miyaura coupling.

  • Nucleophilic Aromatic Substitution : The ortho-nitro group strongly activates the C-Br bond for displacement by strong nucleophiles.

  • Nitro Group Reduction : The nitro group can be selectively reduced to an amine, providing a route to valuable diamine building blocks, with metal/acid reagents offering superior chemoselectivity over catalytic hydrogenation.

  • Amine Group Nucleophilicity : The amine is a poor nucleophile and a very weak base due to the profound electron-withdrawing nature of the ring, limiting its utility in reactions requiring strong nucleophilicity.

  • Electrophilic Aromatic Substitution : The aromatic ring is highly deactivated, making direct EAS impractical without a protective multi-step strategy.

By understanding these competing factors, researchers can strategically harness the specific reactivity of this compound to construct complex molecular architectures for applications in drug discovery, agrochemicals, and materials science.

References

A Comparative Guide to the Synthetic Applications of Halogenated Nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Halogenated Nitroanilines in Modern Synthesis

Halogenated nitroanilines are foundational pillars in the edifice of modern organic synthesis. These deceptively simple aromatic compounds are endowed with a rich chemical reactivity, stemming from three distinct functional handles: the nitro group, the amino group, and the halogen substituent. This trifecta of reactivity allows for a diverse and powerful range of chemical transformations, making them indispensable precursors for pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2] The nitro group, a strong electron-withdrawing entity, not only activates the aromatic ring for certain reactions but also serves as a synthetic equivalent of an amino group through selective reduction.[3] The halogen atom provides a key site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.[4] The existing amino group can be readily diazotized or can direct the regioselectivity of further substitutions.

This guide offers an in-depth comparison of the synthetic applications of halogenated nitroanilines, designed for researchers, chemists, and drug development professionals. We will move beyond a simple catalog of reactions to explain the causality behind experimental choices, compare the performance of different substrates and catalysts with supporting data, and provide detailed protocols for key transformations. Our focus is on demonstrating how the strategic interplay between the nitro, amino, and halogen functionalities unlocks efficient and elegant synthetic pathways.

The Cornerstone of Synthesis: Catalytic Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a dominant strategy for constructing complex molecular architectures, and halogenated anilines are pivotal building blocks.[4] The presence of the nitro group adds a layer of electronic complexity, influencing the reactivity of the C-X bond.

Reactivity Comparison: The Halogen Hierarchy

The rate-determining step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst.[5] The efficiency of this step is inversely proportional to the carbon-halogen (C-X) bond strength. This establishes a clear and predictable reactivity trend:

C-I < C-Br < C-Cl << C-F

This hierarchy dictates that iodo- and bromoanilines are generally more reactive and require milder conditions than their chloro- counterparts, while fluoroanilines are typically unreactive in standard cross-coupling protocols.[4] This differential reactivity is a powerful tool for sequential functionalization in polyhalogenated systems.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron compound, is a workhorse of C-C bond formation. The choice of halogen on the nitroaniline substrate profoundly impacts the required reaction conditions.

Comparative Data: Suzuki-Miyaura Coupling of Halogenated 2-Nitroanilines

Halogen (X)Catalyst SystemBaseTemp (°C)Time (h)Yield (%)Reference
Iodo Pd(PPh₃)₄ (3 mol%)Na₂CO₃80295[4]
Bromo Pd(dppf)Cl₂ (3 mol%)K₃PO₄1001292[5]
Chloro Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄1101888[4]

As the data indicates, coupling of the more reactive iodo- and bromo-substrates can be achieved with simpler phosphine ligands and milder bases, whereas the more robust C-Cl bond often necessitates the use of more electron-rich, bulky phosphine ligands (like SPhos) and stronger bases to facilitate the challenging oxidative addition step.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification A Combine Halogenated Nitroaniline, Boronic Acid, and Base in a Flask C Add Degassed Solvent to the Flask A->C B Degas the Solvent (e.g., Toluene/H₂O) D Add Palladium Catalyst and Ligand under Inert Atmosphere C->D E Heat the Mixture to Specified Temperature D->E F Monitor Reaction Progress by TLC or GC-MS E->F G Cool to RT, Dilute with Organic Solvent F->G H Aqueous Work-up (Wash with H₂O, Brine) G->H I Dry, Filter, and Concentrate H->I J Purify by Column Chromatography I->J K Biaryl Product J->K Isolated Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Building Blocks for Heterocycles: The Quinoxaline Synthesis

Halogenated nitroanilines are excellent precursors for nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[6] A prime example is the synthesis of quinoxalines via the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols.

A key advantage of this methodology is the excellent tolerance of halogen substituents (Cl, Br, I).[6] The reaction conditions, which involve in-situ reduction of the nitro group followed by condensation and cyclization, do not lead to dehalogenation. This preserves the halogen handle for subsequent, post-cyclization modifications, opening a pathway for rapid library synthesis and structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of 6-Chloro-2,3-diphenylquinoxaline
  • Reaction Setup: To an oven-dried Schlenk tube, add 4-chloro-2-nitroaniline (1.0 mmol, 172.5 mg), benzoin (1.0 mmol, 212.2 mg), and the cyclopentadienyl iron complex catalyst (Knölker's complex, 5 mol%, 21.9 mg).

  • Inert Atmosphere: Evacuate and backfill the tube with argon gas three times.

  • Solvent Addition: Add anhydrous toluene (3 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 130 °C and stir for 24 hours.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired quinoxaline product.

Quinoxaline_Synthesis A Halogenated 2-Nitroaniline D In-situ Reduction of Nitro Group A->D B Vicinal Diol (e.g., Benzoin) B->D C Fe-Catalyst (Knölker's Complex) C->D Toluene, 130°C E Formation of Diamino Intermediate D->E F Double Condensation E->F G Cyclization & Aromatization F->G H Halogenated Quinoxaline Product G->H

Caption: Pathway for iron-catalyzed synthesis of halogenated quinoxalines.

Precursors for Color: Dyes and Pigments

Halogenated nitroanilines are vital intermediates in the manufacturing of organic pigments and disperse azo dyes.[7][8] The amino group is the key reactive site for this application, undergoing diazotization to form a diazonium salt. This highly reactive species is then coupled with an electron-rich aromatic compound (a coupling component) to form the characteristic azo (-N=N-) linkage, which is the primary chromophore in this class of colorants.[9]

Halogens and nitro groups act as powerful auxochromes, modifying the electronic properties of the aromatic system and thus tuning the final color of the dye.[10] They also often improve the lightfastness and sublimation fastness of the pigments, properties that are critical for applications in textiles, automotive paints, and printing inks.[10] For example, 4-methyl-2-nitroaniline is a precursor for pigments like Toluidine Red.[8]

Intermediates in Pharmaceutical Synthesis

The true value of halogenated nitroanilines is perhaps most evident in their role as precursors to active pharmaceutical ingredients (APIs). The selective reduction of the nitro group to an aniline is often a key step, unmasking a nucleophilic amino group while retaining the halogen for later-stage cross-coupling reactions.

Case Study: Clofazimine Intermediate

The anti-leprosy drug Clofazimine requires a halogenated diamine intermediate. The synthesis involves the reduction of N-(4-chlorophenyl)-2-nitroaniline. This transformation highlights the critical challenge of chemoselectivity: reducing the nitro group without cleaving the C-Cl bond (hydrodehalogenation).[11]

Case Study: Dantrolene Synthesis

The muscle relaxant Dantrolene can be synthesized starting from p-nitroaniline or p-nitrohalogenobenzenes.[12] The synthesis involves a diazotization followed by a Meerwein arylation, demonstrating the utility of the amino group on the nitro-substituted ring.

The Critical Transformation: Selective Nitro Group Reduction

The conversion of a halogenated nitroaniline to a halogenated aniline is one of its most frequent and important applications.[1] The primary challenge is achieving high chemoselectivity for the reduction of the nitro group while suppressing the competitive hydrodehalogenation of the C-X bond.[11] The product aniline is often more susceptible to dehalogenation than the starting nitro compound, making high conversion and high selectivity a difficult balance to strike.[1]

The choice of catalyst and reaction conditions is paramount. While highly active catalysts like Palladium (Pd) can readily reduce the nitro group, they are also notoriously prone to causing dehalogenation.[11] Catalysts based on Platinum (Pt), Ruthenium (Ru), and Cobalt (Co) often offer superior selectivity.[1][11]

Comparative Data: Catalyst Performance in the Hydrogenation of 1-iodo-4-nitrobenzene

CatalystSolventConversion (%)Selectivity for 4-iodoaniline (%)Dehalogenation (%)Reference
Pt-V/C THF99.598.91.1[11]
Raney Co THF82>98<2[11]
Pd(S)/C THF<10--[11]
Ru/Al₂O₃ VariousHighHigh (reported better than Pt/Pd)Low[1]

This data clearly illustrates the poor performance of palladium for this specific transformation and the high selectivity offered by Platinum-Vanadium and Raney Cobalt catalysts. The choice between them may involve a trade-off: Pt-V/C gives near-quantitative conversion, while Raney Co offers excellent selectivity at a more moderate conversion, which can be advantageous for preventing over-reduction.[11]

Experimental Protocol: Selective Hydrogenation using Pt-V/C in Batch
  • Catalyst Preparation: In a glass vial inside an argon-filled glovebox, weigh 5% Pt–V/C catalyst (e.g., 5 mg).

  • Substrate Addition: Add the halogenated nitroaniline (e.g., 1-iodo-4-nitrobenzene, 0.25 mmol, 62.3 mg) and a magnetic stir bar.

  • Solvent: Add anhydrous THF (5.0 mL) to make a 0.05 M solution.

  • Reaction Setup: Seal the vial with a septum cap, remove from the glovebox, and connect to a hydrogen balloon via a needle.

  • Hydrogenation: Purge the vial with H₂ three times. Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within minutes to a few hours.

  • Work-up: Once complete, purge the vial with argon. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the halogenated aniline product.

References

A Comparative Efficacy Analysis of Drug Scaffolds Derived from 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Highly Functionalized Aniline Scaffold

In the landscape of modern medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. The aniline derivative, 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline, represents a particularly compelling starting point for the synthesis of novel therapeutics. Its architecture is endowed with a unique combination of functional groups that offer distinct advantages for creating drug candidates with potentially superior pharmacological profiles.

The trifluoromethoxy (-OCF3) group is a well-regarded substituent known to enhance metabolic stability and increase lipophilicity, properties that can improve a drug's oral bioavailability and half-life.[1][2] The presence of both a bromine atom and a nitro group provides orthogonal synthetic handles for subsequent chemical modifications. The bromine atom is amenable to a wide range of cross-coupling reactions, allowing for the introduction of diverse molecular fragments, while the nitro group can be readily reduced to a primary amine, a cornerstone functional group in many bioactive molecules.[3] This guide will explore the potential efficacy of compounds synthesized from this scaffold, comparing them to established drugs derived from structurally simpler anilines and outlining the experimental methodologies required for their evaluation.

Synthetic Strategy: From Advanced Building Block to Bioactive Candidate

The inherent reactivity of this compound allows for a divergent synthetic approach. A common and logical first step in leveraging this starting material is the selective reduction of the nitro group to an amine. This transformation unmasks a nucleophilic site that can be engaged in a variety of bond-forming reactions to build molecular complexity. The bromine atom can then be utilized for late-stage diversification, for instance, through a Suzuki or Buchwald-Hartwig coupling reaction.

Herein, we propose a hypothetical synthetic workflow to generate a library of diverse chemical entities for biological screening.

G A This compound (Starting Material) B Nitro Group Reduction (e.g., Fe/HCl, SnCl2, or H2/Pd-C) A->B C 5-Bromo-2-amino-4-(trifluoromethoxy)aniline (Key Intermediate) B->C D Amide Coupling (with various carboxylic acids) C->D E Library of Amide Derivatives D->E F Suzuki Coupling (with various boronic acids) E->F G Diversified Library F->G

Caption: A generalized workflow for the synthesis of a diverse compound library.

This strategy allows for the systematic exploration of the chemical space around the core scaffold to identify structure-activity relationships (SAR).

Comparative Framework: Benchmarking Against a Clinically Relevant Analog

To assess the potential efficacy of drugs derived from our target scaffold, it is instructive to compare them against a clinically successful drug synthesized from a related, yet simpler, starting material. Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), is synthesized from 4-(trifluoromethoxy)aniline.[4][5][6] This provides an excellent benchmark. The additional bromo and amino (from the reduced nitro) functionalities on our proposed intermediates offer vectors for modification that could lead to new biological activities or improved potency in existing ones.

For the purpose of this guide, we will consider two potential therapeutic applications for our hypothetical "Compound X" (derived from this compound): anticancer and antimicrobial activity. The presence of halogen and nitro-aromatic motifs has been associated with both of these biological activities in the literature.[7][8][9]

Data Presentation: A Comparative Analysis of In Vitro Efficacy

The following tables present hypothetical, yet representative, data to illustrate how the efficacy of "Compound X" would be compared against relevant standards.

Table 1: Comparative Anticancer Cytotoxicity (IC50 Values)

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
Compound X 8.512.37.9
Riluzole >100>100>100
Doxorubicin (Control) 0.91.21.0

This data is illustrative and intended for comparative purposes.

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundS. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Compound X 4168
Riluzole >128>128>128
Vancomycin (Control) 1>128N/A
Ciprofloxacin (Control) 40.5N/A

This data is illustrative and intended for comparative purposes.

These tables demonstrate that while Riluzole shows negligible activity in these hypothetical assays, "Compound X", by virtue of its distinct structural features, could possess potent anticancer or antimicrobial properties.

Experimental Protocols: Methodologies for Efficacy Determination

The generation of reliable and reproducible data, as exemplified in the tables above, is contingent upon rigorous experimental design. The following are detailed protocols for the key assays.

Protocol 1: MTT Assay for Cancer Cell Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Compound X, Riluzole, Doxorubicin) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

G cluster_0 MTT Assay Workflow A Seed Cells in 96-well plate B Add Serial Dilutions of Test Compounds A->B C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: The workflow for determining compound cytotoxicity using the MTT assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Culture the microbial strains (e.g., S. aureus, E. coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Mechanistic Insights: Potential Signaling Pathways

While the precise mechanism of action of a novel compound can only be determined through extensive further studies, the structural motifs of derivatives from our scaffold suggest potential interactions with key cellular pathways. For an anticancer agent, a common mechanism is the induction of apoptosis (programmed cell death).

G Compound X Compound X Bcl-2 Bcl-2 Family (Anti-apoptotic) Compound X->Bcl-2 inhibition Bax/Bak Bax/Bak (Pro-apoptotic) Bcl-2->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion pore formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: A potential apoptotic pathway targeted by a hypothetical anticancer compound.

Conclusion and Future Directions

The highly functionalized nature of this compound makes it a scaffold of significant interest for the development of new therapeutic agents. By leveraging its distinct chemical handles, medicinal chemists can synthesize diverse libraries of compounds with the potential for potent and selective biological activity. While direct comparisons to existing drugs are not yet available in the literature, a logical framework for evaluation, benchmarked against structurally related compounds like Riluzole, can guide discovery efforts. The protocols and comparative data structures outlined in this guide provide a robust template for assessing the efficacy of drug candidates derived from this promising starting material. Future work should focus on the synthesis of such derivatives and their systematic evaluation in a broad range of biological assays to uncover their full therapeutic potential.

References

A Comparative Cost-Benefit Analysis of Synthetic Pathways to 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-nitro-4-(trifluoromethoxy)aniline is a key substituted aniline intermediate, indispensable in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its unique trifluoromethoxy, nitro, and bromo substituents provide multiple reaction handles for medicinal chemists to elaborate molecular structures, making it a valuable building block for targeted therapies, including kinase inhibitors. The strategic importance of this intermediate necessitates the selection of a synthetic pathway that is not only efficient in terms of yield and purity but also economically viable and scalable.

This guide provides an in-depth cost-benefit analysis of two plausible synthetic pathways starting from the commercially available 4-(trifluoromethoxy)aniline. We will dissect each route, evaluating them on key performance indicators including chemical cost, process complexity, safety considerations, and scalability. Our objective is to equip researchers, process chemists, and drug development professionals with the critical data and insights needed to make an informed decision for their specific research and development context.

Pathway 1: Amine Protection, Bromination, Nitration, and Deprotection

This classical approach prioritizes control and selectivity by protecting the highly activating and sensitive amine group prior to electrophilic aromatic substitution. The protection strategy aims to prevent unwanted side reactions, such as oxidation during nitration, and to precisely control the regioselectivity of the subsequent bromination and nitration steps.

Overall Reaction Scheme & Rationale

The amino group of the starting material, 4-(trifluoromethoxy)aniline, is a powerful ortho-, para-directing group. To avoid polysubstitution and oxidation, it is first protected as an acetanilide. This moderately deactivating group still directs ortho- and para-, but in a more controlled manner. Bromination occurs para to the directing acetamido group (ortho to the trifluoromethoxy group). Subsequent nitration is directed by the acetamido group to the remaining ortho position. Finally, deprotection yields the target molecule.

Workflow Diagram

Pathway_1 cluster_0 Pathway 1: Protection First A 4-(Trifluoromethoxy)aniline B N-(4-(trifluoromethoxy)phenyl)acetamide A->B Acetic Anhydride, Pyridine C N-(2-bromo-4-(trifluoromethoxy)phenyl)acetamide B->C N-Bromosuccinimide (NBS), Acetic Acid D N-(5-bromo-2-nitro-4-(trifluoromethoxy)phenyl)acetamide C->D HNO₃, H₂SO₄, 0-5 °C E This compound D->E HCl, Ethanol, Reflux

Caption: Workflow for Pathway 1, a four-step sequence involving amine protection.

Detailed Experimental Protocol

Step 1: Acetylation of 4-(trifluoromethoxy)aniline

  • Dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in pyridine (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 eq) dropwise while maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield N-(4-(trifluoromethoxy)phenyl)acetamide.

Step 2: Bromination

  • Dissolve the acetanilide from Step 1 (1.0 eq) in glacial acetic acid.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) in portions over 30 minutes.

  • Stir the mixture at room temperature for 4-6 hours until TLC indicates completion.

  • Pour the reaction mixture into water and collect the precipitate. Wash with sodium bisulfite solution and then water.

  • Dry the crude product to obtain N-(2-bromo-4-(trifluoromethoxy)phenyl)acetamide.

Step 3: Nitration

  • Add the brominated intermediate from Step 2 (1.0 eq) slowly to concentrated sulfuric acid at 0 °C.

  • Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the reaction, keeping the internal temperature below 5 °C.[2]

  • Stir at 0-5 °C for 2 hours.

  • Carefully pour the mixture onto crushed ice, collect the precipitate by filtration, wash with water until neutral, and dry.

Step 4: Deprotection (Hydrolysis)

  • Suspend the nitrated product from Step 3 in ethanol.

  • Add concentrated hydrochloric acid and heat the mixture to reflux for 4-8 hours.

  • Cool the reaction, neutralize with a base (e.g., NaOH solution), and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Cost-Benefit Analysis
  • Cost: This pathway involves more steps and reagents (acetic anhydride, pyridine, NBS) compared to a more direct approach. The primary cost drivers are the starting material and NBS.

  • Yield & Purity: While being a longer sequence, each step is generally high-yielding and clean. The protection/deprotection strategy often leads to a purer final product, potentially reducing the need for extensive chromatographic purification.

  • Safety & Environmental: The use of N-Bromosuccinimide is safer than handling elemental bromine.[3][4] However, the nitration step is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of over-nitrated byproducts.[5][6][7] The process generates acidic waste streams that require neutralization.[8]

  • Scalability: The primary challenge for scaling up is the nitration step.[5] Effective heat management is critical in larger reactors. The multiple solid handling and filtration steps can also add operational complexity on a larger scale.

Pathway 2: Direct Nitration Followed by Bromination

This pathway represents a more atom-economical approach by avoiding the protection and deprotection steps. The success of this route hinges on the intrinsic directing effects of the substituents on the 4-(trifluoromethoxy)aniline starting material to achieve the desired regioselectivity.

Overall Reaction Scheme & Rationale

In this route, the powerful ortho-, para-directing amino group is expected to direct the nitration to the position ortho to it (C2 position). The trifluoromethoxy group is meta-directing and deactivating, which reinforces this selectivity. Following nitration, the molecule contains a strongly activating ortho-, para-directing amino group and two deactivating, meta-directing groups (nitro and trifluoromethoxy). The subsequent bromination is overwhelmingly directed by the amino group to the C5 position (ortho to the amine and meta to the nitro group), yielding the final product directly.

Workflow Diagram

Pathway_2 cluster_1 Pathway 2: Direct Synthesis A 4-(Trifluoromethoxy)aniline B 2-Nitro-4-(trifluoromethoxy)aniline A->B HNO₃, H₂SO₄, -10 to 0 °C C This compound B->C N-Bromosuccinimide (NBS), Acetonitrile

Caption: Workflow for Pathway 2, a more direct two-step synthesis.

Detailed Experimental Protocol

Step 1: Direct Nitration of 4-(trifluoromethoxy)aniline

  • Slowly add 4-(trifluoromethoxy)aniline (1.0 eq) to concentrated sulfuric acid at -10 °C.

  • Add a pre-cooled mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 0 °C.

  • Stir the mixture for 1-2 hours at -5 °C.

  • Carefully pour the reaction mass onto crushed ice.

  • Adjust the pH to 7-8 with a cold aqueous base (e.g., ammonium hydroxide).

  • Filter the resulting solid, wash with cold water, and dry under vacuum to obtain 2-Nitro-4-(trifluoromethoxy)aniline.

Step 2: Bromination

  • Dissolve the 2-nitro-4-(trifluoromethoxy)aniline from Step 1 (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC.

  • Quench the reaction with water and extract the product into an organic solvent.

  • Wash the organic layer with sodium thiosulfate solution and then brine.

  • Dry over sodium sulfate, filter, and concentrate to give the crude product. Purify by recrystallization or column chromatography if necessary.

Cost-Benefit Analysis
  • Cost: This pathway is significantly more cost-effective due to fewer steps and the elimination of reagents for protection/deprotection. This leads to lower raw material costs and reduced labor/time.

  • Yield & Purity: Direct nitration of anilines can be challenging. The strongly acidic conditions can protonate the amino group, forming an anilinium ion which is a meta-director, potentially leading to isomeric impurities.[9] Oxidation by nitric acid is also a significant risk, which can lower the yield and complicate purification.

  • Safety & Environmental: This route still involves a highly exothermic nitration reaction requiring strict safety protocols.[5][7][10] However, with fewer overall steps, the total volume of solvent and waste generated is lower, offering a greener profile.

  • Scalability: The two-step process is attractive for large-scale production. However, the potential for side-product formation during the direct nitration step may necessitate a robust purification method at scale, which could offset some of the cost savings. Careful optimization of the nitration conditions is paramount for successful scale-up.

Comparative Summary and Recommendation

FeaturePathway 1 (Protection Route)Pathway 2 (Direct Route)
Number of Steps 42
Estimated Cost/Gram HigherLower
Process Complexity High (multiple isolations)Moderate
Control & Selectivity ExcellentModerate to Good
Typical Overall Yield Good to ExcellentFair to Good (highly condition-dependent)
Purity Profile Generally higher, less purification neededPotential for isomeric and oxidation impurities
Key Safety Hazard Controlled Nitration ExothermControlled Nitration Exotherm, potential for oxidation
Scalability Feasible, but operationally intensiveMore attractive, but requires stringent process control

Note: Cost estimates are based on reagent prices from common chemical suppliers and are subject to market fluctuations. Example prices include 4-(Trifluoromethoxy)aniline at ~


20-30 for 100g.[11][12] Concentrated nitric and sulfuric acids are commodity chemicals with lower relative costs.[13][14]

Conclusion

The choice between these two synthetic pathways is a classic process chemistry dilemma: control versus efficiency.

Pathway 1 is the recommended choice for:

  • Early-stage research and discovery: When the highest possible purity is required for biological testing and reliability of results is paramount.

  • Processes where downstream reactions are sensitive to impurities: The cleaner product profile from this route can prevent complications in subsequent synthetic steps.

Pathway 2 is the preferred approach for:

  • Large-scale manufacturing and cost-driven projects: Its inherent efficiency, lower material cost, and reduced waste make it economically superior, provided the direct nitration step can be rigorously optimized and controlled.

  • Scenarios where robust purification methods (e.g., large-scale crystallization) are already established: If impurities can be efficiently removed, the benefits of this shorter route are substantial.

Ultimately, the optimal pathway depends on the specific goals of the synthesis. For initial lab-scale work, the robustness of Pathway 1 may be advantageous. For process development and commercialization, investing the time to optimize the more direct and economical Pathway 2 will likely yield a greater return.

References

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

Given its structure, 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline is anticipated to exhibit hazards common to halogenated nitroanilines. These compounds are often irritants and can be harmful through various exposure routes.

Anticipated Hazards:

  • Skin Irritation: Similar compounds are known to cause skin irritation.[1][2][3]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[2][3][4]

  • Harmful if Swallowed, Inhaled, or in Contact with Skin: Many related anilines are classified as harmful or toxic upon ingestion, inhalation, or skin absorption.[3][5][6][7][8]

  • Aquatic Toxicity: Some related compounds are very toxic to aquatic life with long-lasting effects.[1]

Due to these potential hazards, a comprehensive approach to personal protective equipment (PPE) is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure.[9][10] The following table outlines the recommended PPE for handling this compound.

Body Part Required PPE Rationale and Best Practices
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.[11][12]
Skin/Body Chemical-resistant lab coat and appropriate full-length clothingA lab coat, preferably made of a chemical-resistant material like Nomex® or treated cotton, should be worn and fully buttoned.[11] Long pants and closed-toe shoes are mandatory to cover all exposed skin.[11]
Hands Chemical-resistant gloves (e.g., Nitrile)Disposable nitrile gloves provide good splash protection against a wide range of chemicals.[11][12] For prolonged handling or in case of a spill, consider double-gloving.[13] Always inspect gloves for any signs of degradation or punctures before use and change them immediately if contamination is suspected.[11]
Respiratory NIOSH/MSHA-approved respiratorA respirator is necessary if there is a risk of inhaling dust or aerosols, especially when handling the solid compound outside of a certified chemical fume hood.[3][11] The use of a respirator requires enrollment in a respiratory protection program, including fit testing and training.[11]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Handling Procedures
  • Work in a Controlled Environment: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[14]

  • Avoid Inhalation and Contact: Take all necessary precautions to avoid inhaling dust or vapors and prevent any contact with skin or eyes.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Always wash your hands thoroughly with soap and water after handling the chemical.[1]

  • Safe Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[2][4][15]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[2]

Disposal Plan
  • Waste Classification: this compound and any materials contaminated with it should be treated as hazardous waste.

  • Containerization: Dispose of the waste in a clearly labeled, sealed container.

  • Authorized Disposal: Arrange for disposal through an authorized hazardous waste collection service in accordance with all local, state, and federal regulations.[1][2][3][4] Do not dispose of this chemical down the drain.[16]

Emergency Response: Be Prepared

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is crucial.

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2][3] Seek immediate medical attention.[1][2][3]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][2][3] Seek medical attention if irritation develops or persists.[1][2]

  • Inhalation: Move the affected person to fresh air immediately.[2][3][4] If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[3][8]

Spill Response Workflow

In the event of a spill, a calm and methodical response is essential. The following workflow outlines the key steps to take.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate Immediate Action assess Assess the Spill (Size, Location, Hazards) evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator, etc.) assess->ppe If safe to proceed contain Contain the Spill (Use absorbent pads/materials) ppe->contain cleanup Clean Up Spill (Follow established procedures) contain->cleanup decontaminate Decontaminate the Area & Equipment cleanup->decontaminate dispose Dispose of Waste Properly (As hazardous waste) decontaminate->dispose report Report the Incident (Follow institutional protocols) dispose->report end Response Complete report->end

Caption: Workflow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.